(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH
Description
The exact mass of the compound H-Pyr-D-His-Trp-Ser-Tyr-D-His(1-Bn)-Leu-Arg-Pro-NHEt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H86N18O12/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71)/t47-,48-,49-,50-,51-,52+,53+,54-,55-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXHVIJIIXKSOE-TYIUZRSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H86N18O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1323.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134009-10-2 | |
| Record name | 134009-10-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH (Histrelin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH, a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, is more commonly known as Histrelin. This technical guide provides a comprehensive overview of its core mechanism of action, intended for researchers, scientists, and professionals in drug development. Histrelin's therapeutic efficacy in conditions such as central precocious puberty and hormone-dependent cancers stems from its unique biphasic effect on the hypothalamic-pituitary-gonadal (HPG) axis. Initially, it stimulates the release of gonadotropins, leading to a transient surge in sex hormones. However, continuous administration results in profound suppression of the HPG axis through receptor downregulation and desensitization. This guide delves into the molecular interactions, signaling pathways, and pharmacodynamics of Histrelin, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its pharmacological profile.
Introduction
Histrelin is a synthetic nonapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH).[1][2] Its structure has been modified to increase potency and prolong its duration of action compared to native GnRH. These modifications are key to its clinical utility, enabling sustained suppression of the reproductive endocrine system. This document will explore the intricate details of its mechanism, from receptor binding to downstream cellular responses.
Mechanism of Action
Histrelin's mechanism of action is characterized by a biphasic response at the pituitary gonadotrope cells, which express GnRH receptors.[3][2]
Initial Stimulation (Flare-Up Effect)
Upon initial administration, Histrelin binds to GnRH receptors and mimics the action of endogenous GnRH, acting as a potent agonist.[2] This leads to a transient increase in the synthesis and release of the gonadotropins, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), from the anterior pituitary.[2] This initial stimulatory phase is often referred to as the "flare-up" effect. The elevated levels of LH and FSH, in turn, stimulate the gonads (testes in males, ovaries in females) to produce a temporary surge in sex steroids, such as testosterone and estrogen.
Downregulation and Desensitization
Continuous, non-pulsatile exposure to Histrelin leads to a paradoxical suppression of the HPG axis.[3][2] This is achieved through two primary mechanisms:
-
Receptor Downregulation: Prolonged binding of Histrelin to GnRH receptors triggers their internalization and subsequent degradation, leading to a reduction in the number of available receptors on the surface of gonadotrope cells.[3]
-
Receptor Desensitization: The GnRH receptors that remain on the cell surface become uncoupled from their downstream signaling pathways, rendering them less responsive to stimulation.[3]
This combined effect of downregulation and desensitization results in a profound and sustained decrease in LH and FSH secretion. The subsequent reduction in gonadal stimulation leads to a drop in circulating sex steroid levels to castrate levels in males and postmenopausal levels in females. This "medical castration" is the therapeutic goal in the treatment of hormone-sensitive conditions.
Signaling Pathways
The binding of Histrelin to the GnRH receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The GnRH receptor primarily couples to the Gαq/11 subunit.
Diagram of the GnRH Receptor Signaling Pathway
Initial signaling cascade following Histrelin binding to the GnRH receptor.
The activation of Gαq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
These signaling events ultimately lead to the activation of downstream mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. These pathways play a crucial role in regulating the transcription of the genes encoding the common α-subunit and the specific β-subunits of LH and FSH, as well as stimulating their secretion.
Quantitative Data
The following tables summarize key quantitative data related to the pharmacokinetics and pharmacodynamics of Histrelin.
Table 1: Pharmacokinetic Parameters of a 50 mg Histrelin Implant
| Parameter | Value | Reference |
| Mean Daily Release Rate | ~50-65 µ g/day | [4] |
| Peak Serum Concentration (Cmax) | ~0.5-1.0 ng/mL | |
| Time to Peak Concentration (Tmax) | ~12 hours | |
| Mean Serum Concentration (52 weeks) | ~0.1-0.3 ng/mL | [5] |
Table 2: Pharmacodynamic Effects of Histrelin Treatment
| Parameter | Effect | Time to Effect | Reference |
| LH | Initial surge, then suppression to <4 mIU/mL | Suppression within 1 month | [6] |
| FSH | Initial surge, then suppression | Suppression within 1 month | |
| Testosterone (males) | Initial surge, then suppression to <50 ng/dL | Suppression within 2-4 weeks | [5] |
| Estradiol (females) | Initial surge, then suppression to prepubertal levels | Suppression within 1 month | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of GnRH agonists like Histrelin.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of Histrelin for the GnRH receptor.
Diagram of Competitive Radioligand Binding Assay Workflow
Workflow for a competitive radioligand binding assay.
Materials:
-
Receptor Source: Membrane preparations from cells stably expressing the human GnRH receptor (e.g., HEK293 cells) or from pituitary tissue.[1]
-
Radioligand: A high-affinity GnRH receptor agonist labeled with a radioisotope (e.g., [¹²⁵I]-Buserelin or [¹²⁵I]-Triptorelin).[1]
-
Competitor: Unlabeled Histrelin.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, and 0.1% BSA.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass Fiber Filters: Pre-treated with polyethylenimine (PEI) to reduce non-specific binding.
-
Scintillation Counter or Gamma Counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the GnRH receptor to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order: assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and increasing concentrations of unlabeled Histrelin.
-
Add the membrane preparation to initiate the binding reaction.
-
For total binding, omit the unlabeled competitor. For non-specific binding, add a saturating concentration of an unlabeled GnRH agonist.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the Histrelin concentration.
-
Determine the IC50 value (the concentration of Histrelin that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Bioactivity Assay (ERK Phosphorylation by Western Blot)
This assay measures the ability of Histrelin to stimulate the phosphorylation of ERK, a key downstream signaling molecule.
Diagram of Western Blot Workflow for ERK Phosphorylation
Workflow for detecting ERK phosphorylation by Western blot.
Materials:
-
Cell Line: A pituitary gonadotrope cell line (e.g., LβT2 or αT3-1 cells).
-
Histrelin: Stock solution of known concentration.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
SDS-PAGE gels, PVDF membranes, and Western blotting apparatus.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment:
-
Plate pituitary cells in multi-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal levels of ERK phosphorylation.
-
Treat the cells with varying concentrations of Histrelin for a short duration (e.g., 5-15 minutes). Include a vehicle-treated control.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane of the phospho-ERK antibody and re-probe with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total ERK using densitometry software.
-
Calculate the ratio of phospho-ERK to total ERK for each sample.
-
Plot the fold change in this ratio relative to the vehicle control against the logarithm of the Histrelin concentration to determine the EC50 value.
-
Conclusion
This compound (Histrelin) is a potent GnRH receptor agonist with a well-defined, biphasic mechanism of action. Its initial stimulatory effect is followed by a profound and sustained suppression of the hypothalamic-pituitary-gonadal axis, which is the basis for its therapeutic applications. A thorough understanding of its interaction with the GnRH receptor and the subsequent signaling cascades is crucial for the continued development and optimization of GnRH-based therapies. The experimental protocols detailed in this guide provide a framework for the further investigation of Histrelin and other GnRH analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. pschemicals.com [pschemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH (Histrelin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH, commonly known as histrelin, is a potent synthetic agonist of the luteinizing hormone-releasing hormone (LHRH) receptor. This nonapeptide analog of the naturally occurring GnRH is characterized by specific amino acid substitutions and modifications that confer enhanced potency and a prolonged biological half-life.[1][2][3] Continuous administration of histrelin leads to the downregulation of the hypothalamic-pituitary-gonadal axis, resulting in a profound suppression of gonadotropins and sex steroids. This mechanism of action forms the basis of its clinical application in the management of hormone-sensitive conditions such as advanced prostate cancer and central precocious puberty.[4][5][6] This technical guide provides a comprehensive overview of the structure, mechanism of action, and biological activity of histrelin, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Core Structure and Chemical Properties
Histrelin is a synthetic decapeptide analog of LHRH with the following amino acid sequence: pGlu-His-Trp-Ser-Tyr-D-His(Bzl)-Leu-Arg-Pro-NHEt.[2] The structural modifications from the native LHRH are crucial for its enhanced biological activity.
Table 1: Structural Modifications of Histrelin Compared to Native LHRH
| Position | Native LHRH | This compound (Histrelin) | Purpose of Modification |
| 2 | His | D-His | Increased resistance to enzymatic degradation. |
| 6 | Gly | D-His(Bzl) | Enhanced receptor binding affinity and potency. |
| 9 | Gly-NH2 | Pro-NHEt | Increased stability and prolonged half-life. |
| 10 | Gly | Des-Gly | The C-terminal Glycine is removed. |
Table 2: Chemical and Physical Properties of Histrelin
| Property | Value | Reference |
| Chemical Formula | C66H86N18O12 | [5] |
| Molecular Weight | 1323.52 g/mol | [3][7] |
| CAS Number | 76712-82-8 | [3][5][7] |
| Synonyms | (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-Gonadotropin-Releasing Hormone, [D-His(Bzl)6]-LHRH (1-9)NHEt | [7] |
Mechanism of Action and Signaling Pathway
Histrelin functions as a superagonist of the LHRH receptor, which is a G-protein coupled receptor (GPCR).[8] Its mechanism of action is biphasic:
-
Initial Stimulatory Phase: Upon initial administration, histrelin binds to the LHRH receptors on pituitary gonadotrophs, mimicking the action of native GnRH. This leads to an initial surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can cause a transient increase in testosterone and estrogen levels.[4][5][6]
-
Sustained Inhibitory Phase: Continuous exposure to histrelin results in the downregulation and desensitization of the LHRH receptors on the pituitary gland.[4][5][6] This leads to a profound and sustained decrease in LH and FSH secretion, ultimately resulting in a state of "medical castration" with significantly reduced levels of gonadal steroids.[4][5]
The LHRH receptor is primarily coupled to the Gq/11 family of G-proteins.[8] Agonist binding initiates a signaling cascade involving the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), which are key events in gonadotropin synthesis and release.[8]
Quantitative Biological Activity
In Vivo Efficacy in Advanced Prostate Cancer
Clinical studies have demonstrated the high efficacy of histrelin in achieving and maintaining castrate levels of testosterone in men with advanced prostate cancer.
Table 3: Testosterone Suppression in Men with Advanced Prostate Cancer Treated with a Histrelin Implant
| Time Point | Mean Serum Testosterone (ng/dL) | Percentage of Patients Achieving Castration (<50 ng/dL) | Reference |
| Baseline | 390 | 0% | [9] |
| Week 4 | <50 | 100% | [9] |
| Week 52 | <50 | >99% |
Table 4: Luteinizing Hormone (LH) and Prostate-Specific Antigen (PSA) Suppression in Men with Advanced Prostate Cancer
| Parameter | Baseline (Mean) | Post-Treatment (Mean) | Percentage Decrease | Reference |
| LH (mIU/mL) | 9.4 | <1.0 (by week 4) | >89% | |
| PSA (ng/mL) | 83.6 | 8.4 (by week 16) | 90% |
In Vivo Efficacy in Central Precocious Puberty (CPP)
Histrelin is also highly effective in suppressing gonadotropins and sex steroids in children with CPP.
Table 5: Gonadotropin and Sex Steroid Suppression in Children with Central Precocious Puberty (CPP) Treated with a Histrelin Implant
| Parameter | Baseline (Mean ± SD) | 1 Month Post-Treatment (Mean ± SD) | P-value | Reference |
| Peak LH (mIU/mL) | 28.2 ± 19.97 | 0.8 ± 0.39 | <0.0001 | |
| Estradiol (pg/mL) (girls) | 24.5 ± 22.27 | 5.9 ± 2.37 | 0.0016 | |
| Testosterone (ng/dL) (boys) | Suppressed to prepubertal levels | Suppressed to prepubertal levels | - |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Solid-Phase Peptide Synthesis (SPPS) of Histrelin
The synthesis of histrelin is typically achieved through Fmoc-based solid-phase peptide synthesis.
Protocol:
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in dimethylformamide (DMF).
-
Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids in the order of the histrelin sequence, starting from the C-terminus (Proline). Each coupling step is mediated by a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Fmoc Deprotection: After each coupling, the Fmoc protecting group is removed with a solution of 20% piperidine in DMF to free the N-terminal amine for the next coupling reaction.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Purification: The crude peptide is precipitated in cold diethyl ether and then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and purity.
Radioligand Binding Assay for LHRH Receptor Affinity
This assay is used to determine the binding affinity of histrelin to the LHRH receptor.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the LHRH receptor in a cold buffer and centrifuge to pellet the membranes. Wash and resuspend the membranes in an appropriate assay buffer.
-
Competitive Binding: In a series of tubes, incubate a fixed concentration of a radiolabeled LHRH analog (e.g., [125I]-[D-Trp6]-LHRH) with the membrane preparation in the presence of increasing concentrations of unlabeled histrelin.
-
Incubation: Allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of histrelin. Use non-linear regression to determine the IC50 value (the concentration of histrelin that inhibits 50% of the specific binding of the radioligand). The IC50 can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vitro Bioassay for LHRH Agonist Potency
This assay measures the biological activity of histrelin by quantifying its effect on gonadotropin secretion from pituitary cells.
Protocol:
-
Cell Culture: Culture a pituitary gonadotrope cell line (e.g., LβT2 cells) in appropriate culture medium.
-
Treatment: Treat the cells with varying concentrations of histrelin for a specified period.
-
Sample Collection: Collect the cell culture supernatant.
-
Gonadotropin Measurement: Measure the concentration of LH and/or FSH in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the gonadotropin concentration against the concentration of histrelin to determine the EC50 value (the concentration of histrelin that produces 50% of the maximal response).
Conclusion
This compound (histrelin) is a potent LHRH receptor agonist with a well-established mechanism of action that leads to effective suppression of the hypothalamic-pituitary-gonadal axis. Its clinical utility in hormone-dependent diseases is supported by robust quantitative data demonstrating its efficacy in reducing gonadotropin and sex steroid levels. The detailed experimental protocols provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of this important therapeutic peptide. Further research to elucidate the precise binding kinetics of histrelin and to explore its potential direct effects on tumor cells will continue to enhance our understanding and application of this powerful LHRH analog.
References
- 1. Histrelin - Wikipedia [en.wikipedia.org]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Histrelin Acetate - LKT Labs [lktlabs.com]
- 4. What is the mechanism of Histrelin Acetate? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. Histrelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. An evaluation of the pharmacokinetics and pharmacodynamics of the histrelin implant for the palliative treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of (Des-Gly¹⁰,D-His²,D-His(Bzl)⁶,Pro-NHEt⁹)-LHRH
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of the potent Luteinizing Hormone-Releasing Hormone (LHRH) analog, (Des-Gly¹⁰,D-His²,D-His(Bzl)⁶,Pro-NHEt⁹)-LHRH. This document outlines a detailed, plausible synthetic protocol based on established solid-phase peptide synthesis (SPPS) methodologies, presents a framework for the quantitative data expected from such a synthesis, and illustrates the relevant biological signaling pathway.
Introduction
LHRH, a decapeptide hormone, plays a crucial role in the regulation of reproductive functions by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1] Synthetic analogs of LHRH, such as (Des-Gly¹⁰,D-His²,D-His(Bzl)⁶,Pro-NHEt⁹)-LHRH, are of significant interest in medicinal chemistry and drug development. Modifications to the native LHRH sequence can lead to enhanced potency, stability, and receptor binding affinity, making these analogs valuable tools for various therapeutic applications, including in oncology and reproductive medicine.[1][2]
The structure of (Des-Gly¹⁰,D-His²,D-His(Bzl)⁶,Pro-NHEt⁹)-LHRH is characterized by several key modifications from the native peptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂):
-
D-His²: Replacement of the natural L-Histidine at position 2 with its D-enantiomer can increase resistance to enzymatic degradation.
-
D-His(Bzl)⁶: Substitution of Glycine at position 6 with a D-Histidine protected with a benzyl group can enhance receptor binding affinity.
-
Pro-NHEt⁹: The C-terminal Glycinamide is replaced with a Proline-ethylamide, a modification known to increase the potency of LHRH analogs.[3]
-
Des-Gly¹⁰: The C-terminal glycine is removed.
The chemical formula for this analog is C₆₆H₈₆N₁₈O₁₂ and its CAS number is 134009-10-2.[4]
Synthetic Methodology: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of (Des-Gly¹⁰,D-His²,D-His(Bzl)⁶,Pro-NHEt⁹)-LHRH is most effectively achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3][5][6] This method involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble polymer resin.[7]
| Reagent/Material | Purpose |
| Rink Amide Resin | Solid support for the synthesis of C-terminal amide peptides. |
| Fmoc-Pro-OH | First amino acid to be coupled to the resin. |
| Fmoc-Arg(Pbf)-OH | |
| Fmoc-Leu-OH | |
| Fmoc-D-His(Bzl)-OH | |
| Fmoc-Tyr(tBu)-OH | |
| Fmoc-Ser(tBu)-OH | |
| Fmoc-Trp(Boc)-OH | |
| Fmoc-D-His(Trt)-OH | |
| pGlu-OH | N-terminal pyroglutamic acid. |
| HBTU/HATU | Coupling reagent. |
| HOBt | Racemization suppressor. |
| DIPEA/DIEA | Base for coupling reaction. |
| Piperidine in DMF (20%) | Reagent for Fmoc deprotection. |
| DMF | Solvent. |
| DCM | Solvent for washing. |
| Trifluoroacetic acid (TFA) | Reagent for cleavage of the peptide from the resin. |
| Triisopropylsilane (TIS) | Scavenger during cleavage. |
| Dithiothreitol (DTT) | Scavenger during cleavage. |
| Water | Scavenger during cleavage. |
| Diethyl ether | For peptide precipitation. |
| Acetonitrile | Mobile phase for HPLC purification. |
The synthesis involves a series of iterative cycles of deprotection and coupling, followed by final cleavage and purification.
Step 1: Resin Preparation and First Amino Acid Coupling
-
Swell the Rink Amide resin in Dimethylformamide (DMF) for 1 hour.
-
Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and Dichloromethane (DCM).
-
Couple the first amino acid, Fmoc-Pro-OH, to the deprotected resin using a coupling agent such as HBTU in the presence of DIPEA in DMF. The reaction is typically allowed to proceed for 2 hours.
-
Wash the resin to remove excess reagents.
Step 2: Chain Elongation (Sequential Amino Acid Coupling) This step involves the sequential addition of the remaining amino acids in the order: Arg(Pbf), Leu, D-His(Bzl), Tyr(tBu), Ser(tBu), Trp(Boc), D-His(Trt), and pGlu. Each cycle consists of:
-
Deprotection: Removal of the Nα-Fmoc group from the previously coupled amino acid using 20% piperidine in DMF.
-
Washing: Thorough washing of the resin with DMF and DCM.
-
Coupling: Addition of the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF. The completion of the coupling reaction can be monitored using a qualitative ninhydrin test.
-
Washing: Removal of excess reagents and by-products by washing the resin.
Step 3: Cleavage and Deprotection
-
After the final amino acid (pGlu) has been coupled, wash the peptide-resin and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically consisting of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Dithiothreitol (DTT), and water (e.g., 95:2.5:2.5:2.5 v/v/v/w) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.
Step 4: Precipitation and Purification
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the peptide, and discard the supernatant.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and by-products.
-
Lyophilize the crude peptide to obtain a white powder.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its molecular weight.
Caption: Solid-Phase Peptide Synthesis Workflow.
Quantitative Data
While specific experimental data for the synthesis of (Des-Gly¹⁰,D-His²,D-His(Bzl)⁶,Pro-NHEt⁹)-LHRH is not extensively published, the following tables provide a template for the expected quantitative results based on typical yields and purity levels achieved for similar LHRH analogs synthesized via SPPS.[3]
Table 1: Synthesis Yields
| Step | Expected Yield |
| Crude Peptide Yield | 60-80% |
| Purified Peptide Yield | 20-40% |
Table 2: Product Characterization
| Parameter | Method | Expected Result |
| Purity | RP-HPLC | >98% |
| Molecular Weight | Mass Spectrometry | Calculated: 1323.50 g/mol , Observed: [M+H]⁺ ≈ 1324.5 |
LHRH Signaling Pathway
LHRH and its analogs exert their biological effects by binding to LHRH receptors (LHRH-R), which are G-protein coupled receptors located on the surface of pituitary gonadotrope cells and also found on various cancer cells.[1][8][9]
Upon binding of an LHRH agonist to the LHRH-R, the receptor couples to a Gq/11 protein, which in turn activates Phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). These signaling events ultimately lead to the synthesis and secretion of LH and FSH.[2][9]
In the context of cancer cells, LHRH receptor activation can also involve Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[8][10] This can interfere with growth factor receptor signaling pathways, resulting in antiproliferative and apoptotic effects.[8][10]
Caption: LHRH Receptor Signaling Pathway.
Conclusion
The synthesis of (Des-Gly¹⁰,D-His²,D-His(Bzl)⁶,Pro-NHEt⁹)-LHRH can be reliably achieved through a well-established solid-phase peptide synthesis protocol. The modifications in this analog are designed to enhance its biological activity and stability, making it a potent tool for research and potential therapeutic development. The provided methodologies and diagrams serve as a comprehensive guide for professionals in the field of peptide chemistry and drug discovery. Successful synthesis and purification, followed by thorough characterization, are critical to obtaining a high-quality product for further investigation.
References
- 1. LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. pschemicals.com [pschemicals.com]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Synthesis [sigmaaldrich.com]
- 8. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]
- 9. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Functions of LHRH Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biological functions of Luteinizing Hormone-Releasing Hormone (LHRH) analogs. It delves into their mechanisms of action, associated signaling pathways, and the experimental methodologies used to characterize them, with a focus on their applications in oncology and reproductive medicine.
Introduction to LHRH and its Analogs
Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide hormone that plays a pivotal role in regulating the reproductive system.[1] Synthesized and secreted by the hypothalamus, LHRH stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] These gonadotropins, in turn, control the production of sex steroids by the gonads.[3]
LHRH analogs are synthetic peptides designed to mimic or block the action of natural LHRH.[4] They are broadly categorized into two classes:
-
LHRH Agonists: These analogs initially stimulate the LHRH receptors, leading to a transient surge in LH and FSH secretion, a phenomenon known as the "flare-up" effect.[4][5] However, continuous administration results in the downregulation and desensitization of pituitary LHRH receptors, leading to a profound suppression of gonadotropin and sex steroid levels.[5][6] This state of "medical castration" is reversible upon cessation of treatment.[6]
-
LHRH Antagonists: These analogs competitively bind to and block pituitary LHRH receptors, leading to an immediate and rapid suppression of LH, FSH, and sex steroid secretion without an initial stimulatory phase.[4][5][7]
Mechanisms of Action
The biological effects of LHRH analogs are mediated through their interaction with LHRH receptors, which are G-protein coupled receptors (GPCRs).[5] Their actions can be broadly divided into pituitary and extrapituitary effects.
Pituitary-Gonadal Axis Modulation
The primary mechanism of action for LHRH analogs in many therapeutic applications is the modulation of the hypothalamic-pituitary-gonadal axis.[6]
-
LHRH Agonists: Continuous stimulation by agonists leads to receptor downregulation and uncoupling of the signal transduction mechanism in the pituitary gonadotrophs.[6] This desensitization results in reduced secretion of bioactive LH and FSH, leading to a decrease in the production of sex steroids like testosterone and estrogen.[6]
-
LHRH Antagonists: These analogs achieve a more direct and immediate suppression of the pituitary-gonadal axis by competitively blocking the LHRH receptors, thus preventing endogenous LHRH from binding and initiating signaling.[5][6]
Direct Effects on Tumor Cells
A growing body of evidence indicates that LHRH analogs can also exert direct effects on various cancer cells that express LHRH receptors.[6][8] This is a crucial aspect of their anti-tumor activity, particularly in hormone-independent cancers. LHRH receptors have been identified in a variety of tumors, including prostate, breast, ovarian, endometrial, and pancreatic cancers.[5][6] The signaling pathway activated by LHRH analogs in tumor cells is distinct from that in the pituitary.[9]
Signaling Pathways
The intracellular signaling pathways activated by LHRH analogs differ depending on the cell type (pituitary gonadotrophs vs. tumor cells).
Pituitary LHRH Receptor Signaling (Gq/11 Pathway)
In pituitary gonadotrophs, the LHRH receptor is primarily coupled to the Gq/11 family of G-proteins.[1][3] Agonist binding initiates the following cascade:
-
Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.[1][10]
-
Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][10]
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][11]
-
Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular Ca2+, activates PKC.[1][11]
-
Gonadotropin Release: The activation of these downstream pathways ultimately leads to the synthesis and secretion of LH and FSH.[1]
Tumor Cell LHRH Receptor Signaling (Gi Pathway)
In contrast to the pituitary, LHRH receptors on tumor cells are often coupled to inhibitory G-proteins (Gαi).[9][12] This leads to a different set of downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.[2][9]
-
Decrease in cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2][9]
-
Inhibition of Protein Kinase A (PKA): Lower cAMP levels result in reduced activation of PKA.[2]
-
Anti-proliferative Effects: The Gi-mediated signaling cascade can interfere with the signaling of growth factors, such as epidermal growth factor (EGF), leading to an inhibition of cell proliferation and induction of apoptosis.[12][13]
Quantitative Data on LHRH Analog Activity
The efficacy of LHRH analogs is determined by their binding affinity to the LHRH receptor and their subsequent biological activity.
Receptor Binding Affinity
The binding affinity of LHRH analogs is typically quantified by the dissociation constant (Kd) or the inhibitor constant (Ki), with lower values indicating a higher affinity.
| LHRH Analog | Cell Line/Tissue | Receptor Type | Binding Affinity (Kd/Ki) | Reference |
| [D-Trp6]LHRH | Rat Pituitary Membranes | High Affinity | ~0.5 nM | [6] |
| [D-Trp6]LHRH | Human Breast Cancer Membranes | High Affinity | ~1.2 nM | [6] |
| LHRH | Rat Pituitary Membranes | High Affinity | ~2.0 nM | [6] |
| LHRH | Human Breast Cancer Membranes | Low Affinity | ~200 nM | [6] |
| Cetrorelix (Antagonist) | Rat Pituitary Membranes | Single Site | ~0.8 nM | [6] |
In Vitro Anti-proliferative Activity
The direct anti-proliferative effects of LHRH analogs on cancer cells are often measured by the half-maximal inhibitory concentration (IC50).
| LHRH Analog | Cancer Cell Line | IC50 Value | Reference |
| Goserelin (Agonist) | LNCaP (Prostate) | Not explicitly stated, but inhibits EGF-induced proliferation | [13] |
| Goserelin (Agonist) | DU 145 (Prostate) | Not explicitly stated, but inhibits EGF-induced proliferation | [13] |
| Various Pyridazine-based small molecules | MDA-MB-231 (Breast) | 0.99 ± 0.03 µM | [14] |
| Various Pyridazine-based small molecules | T-47D (Breast) | 0.43 ± 0.01 µM | [14] |
Experimental Protocols
A variety of in vitro and in vivo experimental protocols are employed to characterize the biological functions of LHRH analogs.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of LHRH analogs to their receptors.[15]
Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of an LHRH analog.
Materials:
-
Cell membranes from pituitary tissue or cancer cell lines expressing LHRH receptors.
-
Radiolabeled LHRH analog (e.g., [125I]-[D-Trp6]LHRH).
-
Unlabeled LHRH analog (for competition assay).
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters.
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in cold buffer and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in assay buffer.
-
Incubation: In a series of tubes, incubate a fixed concentration of the radiolabeled LHRH analog with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor analog. Include tubes with only the radiolabeled ligand (total binding) and tubes with the radiolabeled ligand and a large excess of the unlabeled ligand (non-specific binding).
-
Separation: After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50, which can then be used to calculate the Ki using the Cheng-Prusoff equation.
In Vivo Tumor Xenograft Model
This protocol is used to evaluate the anti-tumor efficacy of LHRH analogs in a living organism.[16]
Objective: To assess the effect of an LHRH analog on tumor growth in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cell line (e.g., LNCaP for prostate cancer).
-
LHRH analog for injection (e.g., depot formulation).
-
Vehicle control.
-
Calipers for tumor measurement.
-
Equipment for blood collection and processing.
-
Analytical instruments for measuring serum markers (e.g., testosterone, PSA).
Procedure:
-
Animal Acclimation: House animals in a controlled environment for at least one week before the experiment.
-
Tumor Cell Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size.
-
Randomization: Randomly assign mice to treatment and control groups.
-
Treatment Administration: Administer the LHRH analog or vehicle control according to the study design (e.g., subcutaneous injection of a depot formulation).
-
Monitoring: Regularly measure tumor volume and body weight.
-
Blood Collection: Periodically collect blood samples to measure serum levels of relevant biomarkers (e.g., testosterone, PSA).
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and histological analysis.
-
Data Analysis: Compare tumor growth, tumor weight, and biomarker levels between the treatment and control groups to determine the efficacy of the LHRH analog.
Conclusion
LHRH analogs are a versatile class of therapeutic agents with well-defined biological functions. Their ability to modulate the pituitary-gonadal axis has established them as a cornerstone in the treatment of hormone-dependent diseases. Furthermore, the discovery of their direct anti-proliferative effects on tumor cells via distinct signaling pathways has opened new avenues for their application in oncology. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel LHRH analogs with improved efficacy and specificity. As research continues to unravel the complexities of LHRH receptor signaling in different tissues, the therapeutic potential of these analogs is likely to expand further.
References
- 1. benchchem.com [benchchem.com]
- 2. Gi alpha subunit - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 4. onclive.com [onclive.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of different agonists and antagonists of luteinizing hormone-releasing hormone for receptor-binding ability to rat pituitary and human breast cancer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sdbonline.org [sdbonline.org]
- 8. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Gαi protein subunit: A step toward understanding its non-canonical mechanisms [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of LHRH agonists on the growth of human prostatic tumor cells: "in vitro" and "in vivo" studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
An In-Depth Technical Guide on the Discovery and Development of (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction: The synthetic Luteinizing Hormone-Releasing Hormone (LHRH) analog, (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH, also known as Histrelin, represents a significant advancement in the therapeutic application of GnRH agonists. Its development stems from extensive structure-activity relationship studies aimed at creating superactive agonists with prolonged biological activity. This technical guide provides a detailed exploration of the discovery, development, mechanism of action, and experimental evaluation of this potent LHRH analog.
Discovery and Synthesis
The development of superactive LHRH agonists was driven by the need for therapeutic agents that could effectively and reversibly suppress gonadotropin secretion. The native LHRH decapeptide has a short biological half-life, limiting its therapeutic utility. The synthesis of this compound is a result of key chemical modifications to the parent LHRH molecule to enhance its potency and duration of action.
Key Structural Modifications:
-
Substitution of Glycine at position 6 with a D-amino acid: This change, in this case, D-His(Bzl), was found to significantly increase the molecule's resistance to enzymatic degradation and enhance its binding affinity to the GnRH receptor.
-
Deletion of Glycine at position 10 and amidation of the C-terminus: The replacement of the C-terminal Gly-NH2 with a Pro-NHEt9 moiety further increases the analog's stability and potency.
-
Substitution of Glycine at position 2 with a D-amino acid: The incorporation of D-His at position 2 also contributes to the enhanced biological activity of the analog.
These modifications collectively result in a highly potent LHRH agonist with a prolonged duration of action compared to the native hormone.
Mechanism of Action
Like other LHRH agonists, this compound acts as a potent stimulator of the pituitary GnRH receptors. Continuous administration, however, leads to a paradoxical downregulation and desensitization of these receptors. This results in a profound suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, leading to a state of medical castration.
Signaling Pathways
The binding of this compound to the GnRH receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gq/11 family of G-proteins.
The Initial Flare Effect of (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH (Histrelin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH, a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) commercially known as Histrelin, is a crucial therapeutic agent in the management of hormone-dependent conditions such as central precocious puberty and advanced prostate cancer. Its mechanism of action is biphasic, characterized by an initial, transient stimulatory phase known as the "flare effect," followed by a sustained period of pituitary desensitization and gonadal suppression. This technical guide provides an in-depth exploration of the initial flare effect of Histrelin, detailing the underlying signaling pathways, presenting available quantitative data on the hormonal surge, and outlining comprehensive experimental protocols for its investigation.
Introduction
Histrelin is a superagonist of the native LHRH. Structural modifications, including the substitution of glycine at position 10 with a proline-N-ethylamide group and the incorporation of D-histidine at position 2 and D-benzyl-histidine at position 6, confer a higher binding affinity for the LHRH receptor and increased resistance to enzymatic degradation. This results in a prolonged and more potent biological activity compared to the endogenous hormone.
While the long-term clinical utility of Histrelin lies in its ability to downregulate the hypothalamic-pituitary-gonadal (HPG) axis, the initial flare effect is a critical pharmacological event. This transient hypersecretion of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)—from the anterior pituitary leads to a temporary surge in gonadal steroid production, namely testosterone in males and estradiol in females.[1] A thorough understanding of this initial phase is paramount for anticipating clinical responses, managing potential transient side effects, and designing effective therapeutic regimens.
Mechanism of Action: The Signaling Cascade of the Flare Effect
The initial flare effect is a direct consequence of Histrelin's potent agonistic activity at the LHRH receptor (LHRH-R), a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotroph cells. The binding of Histrelin triggers a well-characterized intracellular signaling cascade.
Canonical Gq/11 Signaling Pathway
The primary signaling pathway initiated by the activation of the LHRH-R involves its coupling to the Gq/11 family of G-proteins.[2] This interaction initiates a series of downstream events:
-
Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates the membrane-bound enzyme Phospholipase C.
-
Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C.
-
Gonadotropin Exocytosis: The elevated intracellular Ca2+ levels and the activation of PKC are critical for the synthesis and exocytosis of LH and FSH from secretory granules into the bloodstream.
Potential Non-Canonical Signaling Pathways
While the Gq/11 pathway is the principal driver of the flare effect, research on GnRH receptor signaling suggests the involvement of other pathways that may contribute to the overall cellular response. These are areas of ongoing investigation and may include:
-
Coupling to other G-proteins: There is evidence for GnRH receptor coupling to Gi and Gs proteins, which could modulate adenylyl cyclase activity and cyclic AMP (cAMP) levels.[2][3]
-
Mitogen-Activated Protein Kinase (MAPK) Cascades: GnRH receptor activation has been shown to stimulate MAPK pathways, including ERK and JNK, which are involved in gene transcription and could play a role in the synthesis of gonadotropin subunits.[4]
-
Cross-talk with other receptor systems: The GnRH receptor may engage in cross-talk with other receptor systems, such as the epidermal growth factor receptor (EGFR), further diversifying the intracellular signaling response.[4]
The precise contribution of these non-canonical pathways to the initial flare effect of Histrelin remains to be fully elucidated.
Quantitative Data on the Initial Flare Effect
Quantitative data detailing the time-course and magnitude of the hormonal surge following the initial administration of Histrelin are crucial for understanding its pharmacodynamics. While comprehensive tabular data from a single study focusing on the flare phase is limited, information can be compiled from various clinical trials. The following tables summarize representative data on the initial hormonal response to GnRH agonists, including Histrelin and other potent analogs.
Table 1: Hormonal Flare Effect of GnRH Agonists in Humans (Illustrative Data)
| Hormone | Baseline (Mean ± SD) | Peak Concentration (Mean ± SD) | Time to Peak | Reference Compound | Patient Population | Citation |
| LH | Varies by population | 28.2 ± 19.97 mIU/mL (pre-suppression) | Within the first week | Histrelin | Children with CPP (naïve) | [5] |
| Estradiol | Varies by population | 24.5 ± 22.27 pg/mL (pre-suppression) | Within the first week | Histrelin | Children with CPP (naïve) | [5] |
| Testosterone | Normal physiological levels | Transient increase | First 7-10 days | GnRH Agonists (general) | Men with prostate cancer | [6] |
Note: The data for Histrelin in children with Central Precocious Puberty (CPP) reflects the initial pubertal state before suppression, which is indicative of the flare potential. The subsequent fall in these hormone levels demonstrates the eventual suppressive effect of the drug.
Table 2: Testosterone Suppression Following Histrelin Implant in Men with Prostate Cancer
| Time Point | Mean Testosterone Level (ng/dL) | Percentage of Patients with Testosterone ≤ 50 ng/dL |
| Baseline | >150 | 0% |
| Week 4 | <50 | 100% |
| Week 52 | <20 (in 88% of patients) | 100% |
This table illustrates the therapeutic goal of long-term suppression following the initial flare. Data on the peak testosterone level during the flare is often not the primary endpoint of these studies but is acknowledged to occur within the first two weeks.[7][8]
Experimental Protocols
The following sections provide detailed methodologies for investigating the initial flare effect of Histrelin in both in vivo and in vitro models. These protocols are based on established methods for studying GnRH agonists.
In Vivo Animal Model: Rat
This protocol describes the assessment of the gonadotropin and testosterone surge in adult male rats following a single administration of Histrelin.
Materials:
-
This compound (Histrelin)
-
Sterile saline solution (0.9% NaCl)
-
Adult male Wistar rats (250-300 g)
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)
-
Centrifuge
-
Hormone assay kits (e.g., Rat LH ELISA kit, Rat FSH ELISA kit, Rat Testosterone ELISA kit)
Procedure:
-
Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Histrelin Preparation: Dissolve Histrelin in sterile saline to the desired concentration (e.g., 100 µg/mL).
-
Animal Grouping: Divide the animals into a control group (vehicle administration) and a treatment group (Histrelin administration).
-
Baseline Blood Sampling (t=0): Lightly anesthetize a rat and collect a baseline blood sample (approx. 200 µL) from the tail vein or saphenous vein into an EDTA-coated tube.
-
Administration: Administer a single subcutaneous injection of Histrelin (e.g., 10 µg/kg) or an equivalent volume of saline to the control group.
-
Serial Blood Sampling: Collect blood samples at multiple time points post-injection (e.g., 15, 30, 60, 90, 120, 180, 240 minutes, and 24 hours) to capture the peak and subsequent decline of the hormonal surge.
-
Plasma Separation: Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Hormone Analysis: Store the plasma at -80°C until analysis. Measure the concentrations of LH, FSH, and testosterone in the plasma samples using commercially available and validated ELISA or radioimmunoassay (RIA) kits according to the manufacturer's instructions.
-
Data Analysis: Plot the mean hormone concentrations versus time for both the control and treatment groups. Determine the peak concentration (Cmax) and time to peak concentration (Tmax) for each hormone.
In Vitro Model: Primary Rat Pituitary Cell Culture
This protocol details the procedure for isolating and culturing primary rat pituitary cells and assessing their gonadotropin secretory response to Histrelin stimulation.
Materials:
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS), and 1% penicillin-streptomycin
-
Collagenase type I
-
DNase I
-
Phosphate-buffered saline (PBS), sterile
-
This compound (Histrelin)
-
Hormone assay kits (e.g., Rat LH ELISA kit, Rat FSH ELISA kit)
-
Sterile dissection tools
-
Cell culture plates (24-well)
Procedure:
-
Pituitary Gland Isolation: Euthanize adult male rats and aseptically dissect the anterior pituitary glands.
-
Enzymatic Digestion:
-
Wash the glands three times with sterile PBS.
-
Mince the tissue into small pieces (approx. 1 mm³).
-
Incubate the tissue fragments in DMEM containing collagenase (e.g., 0.25%) and DNase I (e.g., 15 µg/mL) for 60-90 minutes at 37°C with gentle agitation.
-
Mechanically disperse the cells by gentle pipetting every 20 minutes.
-
-
Cell Culture Preparation:
-
Stop the digestion by adding an equal volume of DMEM with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cell suspension at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh culture medium.
-
Determine cell viability and count using a hemocytometer and trypan blue exclusion.
-
Seed the cells into 24-well plates at a density of approximately 5 x 10⁵ cells/well and incubate at 37°C in a humidified atmosphere of 5% CO2 for 48-72 hours to allow for cell attachment.
-
-
Histrelin Stimulation:
-
After the incubation period, gently wash the cells twice with serum-free DMEM.
-
Add serum-free DMEM containing various concentrations of Histrelin (e.g., 10⁻¹¹ M to 10⁻⁷ M) to the wells. Include a vehicle control group.
-
Incubate for a defined period (e.g., 4 hours) to assess gonadotropin release.
-
-
Sample Collection and Analysis:
-
Collect the culture medium from each well.
-
Centrifuge the collected medium to remove any cellular debris.
-
Store the supernatant at -80°C until analysis.
-
Measure the concentrations of LH and FSH in the culture medium using specific and validated ELISA or RIA kits.
-
-
Data Analysis: Plot the gonadotropin concentration as a function of the Histrelin concentration to generate a dose-response curve.
References
- 1. drugs.com [drugs.com]
- 2. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histrelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Random Luteinizing Hormone Often Remains Pubertal in Children Treated with the Histrelin Implant for Central Precocious Puberty - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An evaluation of the pharmacokinetics and pharmacodynamics of the histrelin implant for the palliative treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Technical Guide: GnRH Receptor Binding Affinity of (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the gonadotropin-releasing hormone (GnRH) receptor binding affinity of the synthetic LHRH analog (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH. While a thorough review of scientific literature did not yield specific quantitative binding data (e.g., IC50 or Ki values) for this particular peptide, this document outlines the established methodologies for determining such affinities, details the well-understood GnRH receptor signaling pathways, and presents a comparative context for the binding affinities of related GnRH analogs. The information herein is intended to serve as a valuable resource for researchers engaged in the study of GnRH analogs and their interaction with the GnRH receptor.
Introduction to this compound
This compound is a synthetic analog of the naturally occurring luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH). It is a decapeptide with the sequence pGlu-D-His-Trp-Ser-Tyr-D-His(Bzl)-Leu-Arg-Pro-NHEt. This analog incorporates several modifications to the native GnRH structure (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2)[1][2], which are designed to enhance its biological activity and stability.
The key modifications in this analog are:
-
D-His substitution at position 2: The native L-Histidine is replaced with its D-isomer.
-
D-His(Bzl) substitution at position 6: The native Glycine is replaced with a D-Histidine residue that is benzylated on the imidazole ring. This substitution is known to significantly increase the potency of GnRH agonists.
-
Pro-NHEt at position 9: The C-terminal Glycinamide is replaced with a Proline-ethylamide moiety. This modification enhances resistance to degradation.
-
Des-Gly10: The C-terminal Glycine is removed.
These modifications are generally associated with increased resistance to enzymatic degradation and higher binding affinity for the GnRH receptor, resulting in a more potent and prolonged biological effect compared to the native hormone.
Quantitative Data on GnRH Receptor Binding Affinity
A comprehensive search of the scientific literature did not reveal any published studies that have specifically measured the GnRH receptor binding affinity (e.g., IC50, Ki, or Kd values) of this compound.
For comparative purposes, the table below presents binding affinity data for native LHRH and other well-characterized GnRH analogs. This data is intended to provide a general context for the expected range of binding affinities for potent GnRH agonists.
| Compound | Receptor Source | Radioligand | Binding Affinity (Ki, nM) | Reference |
| LHRH | Rat Pituitary Membranes | [125I]-Buserelin | ~2.0 | Fekete et al., 1989 |
| Buserelin | Rat Pituitary Membranes | [125I]-Buserelin | ~0.5 | Fekete et al., 1989 |
| Triptorelin | Rat Pituitary Membranes | [125I]-Buserelin | ~0.3 | Fekete et al., 1989 |
| Leuprolide | Rat Pituitary Membranes | [125I]-Buserelin | ~0.7 | Fekete et al., 1989 |
Note: The binding affinities can vary depending on the experimental conditions, such as the receptor source, radioligand, and assay buffer composition.
Experimental Protocols for Determining GnRH Receptor Binding Affinity
The standard method for determining the binding affinity of a compound for the GnRH receptor is a competitive radioligand binding assay. This assay measures the ability of an unlabeled ligand (the "competitor," in this case, this compound) to displace a radiolabeled ligand with known high affinity for the GnRH receptor.
Materials
-
Receptor Source: Membrane preparations from tissues or cells endogenously expressing the GnRH receptor (e.g., rat or bovine anterior pituitary) or cell lines stably transfected with the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity GnRH agonist or antagonist labeled with a radioisotope, typically Iodine-125 (¹²⁵I). A common choice is [¹²⁵I]-Triptorelin or [¹²⁵I]-Buserelin.
-
Unlabeled Ligand (Competitor): The test compound, this compound, at a range of concentrations.
-
Assay Buffer: A buffer solution to maintain a stable pH and minimize non-specific binding. A typical buffer is 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% bovine serum albumin (BSA), and protease inhibitors.
-
Wash Buffer: The same as the assay buffer but without BSA.
-
Glass Fiber Filters: To separate bound from free radioligand. Filters are often pre-treated with a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Data Analysis
The raw data from the scintillation counter (counts per minute, CPM) are used to calculate the percentage of specific binding of the radioligand at each concentration of the competitor. A competition curve is then generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. Non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
The inhibitory constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
A lower Ki value indicates a higher binding affinity of the test compound for the receptor.
GnRH Receptor Signaling Pathways
The GnRH receptor is a member of the G protein-coupled receptor (GPCR) superfamily. Upon binding of an agonist like this compound, the receptor undergoes a conformational change that activates intracellular signaling pathways. The primary signaling cascade involves the Gq/11 family of G proteins.
The following diagram illustrates the major signaling pathways activated by the GnRH receptor.
Activation of the GnRH receptor and the subsequent signaling cascade ultimately lead to the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary.
Conclusion
While specific quantitative data on the GnRH receptor binding affinity of this compound is not currently available in the public domain, the structural modifications incorporated into this analog suggest that it is a potent agonist. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to characterize this and other novel GnRH analogs. Further studies are warranted to precisely quantify the binding affinity and functional activity of this compound to fully elucidate its pharmacological profile.
References
An In-depth Technical Guide to (Des-Gly10,D-His(Bzl)6,Pro-NHEt9)-LHRH (Histrelin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Des-Gly10,D-His(Bzl)6,Pro-NHEt9)-LHRH, also known as Histrelin, is a potent synthetic nonapeptide analogue of the naturally occurring gonadotropin-releasing hormone (GnRH).[1][2] Engineered for enhanced potency and duration of action compared to native GnRH, Histrelin functions as a GnRH receptor agonist.[1] Initially, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] However, continuous administration leads to the downregulation and desensitization of GnRH receptors, resulting in a significant reduction in LH and FSH secretion and subsequent suppression of gonadal steroidogenesis.[1][2] This mechanism of action makes Histrelin a valuable therapeutic agent in the management of hormone-sensitive conditions such as advanced prostate cancer, uterine fibroids, and central precocious puberty.[4][5] This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, and relevant experimental protocols for (Des-Gly10,D-His(Bzl)6,Pro-NHEt9)-LHRH.
Chemical and Physical Properties
Histrelin is a well-characterized synthetic peptide with specific physicochemical properties relevant to its formulation and biological activity. It is noted for its high water solubility and greater lipophilicity compared to other LHRH agonists, which are advantageous for clinical applications.[3][4]
Table 1: Chemical and Physical Data for (Des-Gly10,D-His(Bzl)6,Pro-NHEt9)-LHRH (Histrelin)
| Property | Value | Source |
| Molecular Formula | C66H86N18O12 | [2][3][4] |
| Molecular Weight | 1323.52 g/mol | [4] |
| Amino Acid Sequence | Pyr-His-Trp-Ser-Tyr-D-His(Bzl)-Leu-Arg-Pro-NHEt | [3][4] |
| CAS Registry Number | 76712-82-8 | [2][5] |
| Appearance | Sterile Filtered White lyophilized (freeze-dried) powder | [3] |
| Purity | ≥98% (typically by HPLC) | [6] |
| Solubility | Soluble in water (recommended reconstitution at ≥100 µg/mL). Soluble in DMSO and DMF (~30 mg/mL), and slightly soluble in ethanol (~0.25 mg/mL). | [3][6] |
| Storage and Stability | Lyophilized powder should be stored desiccated at -20°C for long-term stability (≥4 years). Reconstituted aqueous solutions should be stored at 4°C for 2-7 days and below -18°C for future use. Avoid freeze-thaw cycles. | [3][6] |
| UV/Vis Absorbance | λmax: 281 nm | [6] |
Biological Activity and Mechanism of Action
Histrelin is a potent agonist of the gonadotropin-releasing hormone receptor (GnRHR). Its biological activity is characterized by a biphasic effect on the hypothalamic-pituitary-gonadal axis.
Receptor Binding Affinity
Histrelin exhibits high binding affinity for the GnRH receptor.
Table 2: Receptor Binding Affinity of Histrelin
| Receptor | Ligand | Ki | Cell Line | Source |
| GnRHR | Histrelin | 0.2 nM | CHO cells expressing human receptor | [6] |
Signaling Pathway
The mechanism of action of Histrelin involves its interaction with GnRH receptors on pituitary gonadotrophs. This interaction initially mimics the natural pulsatile release of GnRH, leading to an increase in the secretion of LH and FSH. This initial stimulatory phase is often referred to as a "flare effect."
With continuous exposure to Histrelin, the GnRH receptors become desensitized and downregulated. This leads to a profound and sustained suppression of LH and FSH release. Consequently, the production of gonadal steroids, such as testosterone in males and estrogen in females, is significantly reduced to castrate levels.[1][2]
Caption: GnRH Receptor Signaling Pathway for Histrelin.
Experimental Protocols
Synthesis of (Des-Gly10,D-His(Bzl)6,Pro-NHEt9)-LHRH
The synthesis of Histrelin is typically achieved through solid-phase peptide synthesis (SPPS). A general workflow based on patent literature is described below.[7]
Caption: General workflow for solid-phase synthesis of Histrelin.
Methodology Overview:
-
Resin Preparation: A suitable resin, such as 2-chlorotrityl chloride (CTC) resin, is used as the solid support.
-
First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Pro-OH, is coupled to the resin.
-
Chain Elongation: The synthesis proceeds by sequential cycles of Fmoc-deprotection and coupling of the subsequent Fmoc-protected amino acids in the Histrelin sequence.
-
Cleavage from Resin: The protected peptide is cleaved from the resin.
-
Amidation: The C-terminus is amidated using ethylamine.
-
Final Deprotection: All remaining side-chain protecting groups are removed.
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide is lyophilized to obtain a stable powder.
Purity Assessment by RP-HPLC
The purity of synthesized Histrelin is critical for its biological activity and is typically assessed using RP-HPLC.
Table 3: Representative RP-HPLC Method for Histrelin Purity Analysis
| Parameter | Condition |
| Instrumentation | HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | A linear gradient appropriate for peptide separation (e.g., 5-65% B over 30 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV absorbance at 220 nm and 280 nm |
| Sample Preparation | Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL |
Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity of Histrelin for the GnRH receptor.
Methodology Overview:
-
Cell Culture: Use a cell line stably expressing the human GnRH receptor (e.g., CHO cells).
-
Membrane Preparation: Prepare cell membrane homogenates from the cultured cells.
-
Assay Components:
-
Radiolabeled Ligand: A suitable radiolabeled GnRH analog (e.g., 125I-Triptorelin).
-
Competitor Ligand: Unlabeled Histrelin at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled GnRH agonist.
-
-
Incubation: Incubate the cell membranes with the radiolabeled ligand and varying concentrations of Histrelin.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters.
-
Data Analysis: Plot the percentage of specific binding against the concentration of Histrelin. Calculate the IC50 and then the Ki value using the Cheng-Prusoff equation.
In Vitro Bioassay: LH and FSH Release
The biological activity of Histrelin can be assessed by its ability to stimulate LH and FSH release from pituitary cells in vitro.
Methodology Overview:
-
Cell Culture: Use primary pituitary cells from rats or a suitable pituitary cell line.
-
Stimulation: Treat the cells with varying concentrations of Histrelin for a defined period.
-
Sample Collection: Collect the cell culture supernatant.
-
Hormone Quantification: Measure the concentrations of LH and FSH in the supernatant using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).
-
Data Analysis: Plot the concentration of released LH and FSH against the concentration of Histrelin to determine the dose-response relationship and EC50 value.
Conclusion
(Des-Gly10,D-His(Bzl)6,Pro-NHEt9)-LHRH (Histrelin) is a well-characterized synthetic GnRH agonist with high potency and clinical relevance. Its distinct chemical and physical properties, coupled with its well-understood mechanism of action involving the downregulation of the GnRH receptor signaling pathway, make it a cornerstone in the treatment of various hormone-dependent diseases. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and biological characterization of this important therapeutic peptide. Further research into its long-term effects and potential new applications continues to be an active area of investigation.
References
- 1. What is the mechanism of Histrelin Acetate? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. prospecbio.com [prospecbio.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. Histrelin - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. CN102850437A - Histrelin synthesizing method - Google Patents [patents.google.com]
An In-Depth Technical Review of (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH (Histrelin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH, commonly known as Histrelin, is a potent synthetic nonapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH), also known as luteinizing hormone-releasing hormone (LHRH).[1][2] As a GnRH agonist, Histrelin initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[3][4] However, continuous administration leads to the downregulation of GnRH receptors, resulting in a profound suppression of gonadotropin secretion and a subsequent reduction in testosterone and estrogen production.[5][6] This "medical castration" effect has established Histrelin as a valuable therapeutic agent in the management of hormone-dependent conditions such as advanced prostate cancer and central precocious puberty.[3][7] This technical guide provides a comprehensive overview of the available scientific literature on Histrelin, focusing on its mechanism of action, receptor binding, in vitro and in vivo pharmacology, and the experimental protocols used for its characterization.
Mechanism of Action
Histrelin exerts its effects by binding to and activating GnRH receptors on pituitary gonadotropes.[6] The initial binding mimics the action of endogenous GnRH, leading to a transient increase in LH and FSH secretion, often referred to as a "flare."[8] However, the sustained presence of a potent agonist like Histrelin leads to a state of receptor desensitization and downregulation.[5] This process involves the uncoupling of the receptor from its downstream signaling pathways and a decrease in the number of receptors on the cell surface.[9] The ultimate result is a significant and reversible suppression of LH and FSH release, leading to a hypogonadal state.[5]
Signaling Pathway
The binding of a GnRH agonist to its receptor primarily activates the Gαq/11 protein subunit. This initiates a signaling cascade that includes the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events are crucial for the synthesis and secretion of gonadotropins. Continuous stimulation by an agonist like Histrelin disrupts this pathway, leading to the observed suppression of hormone release.
Quantitative Data
Table 1: Comparative In Vitro Data for GnRH Agonists
| Compound | Receptor Binding Affinity (Ki, nM) | In Vitro Potency (EC50 for LH release, nM) |
| Histrelin | Data not available | Data not available |
| Leuprolide | 0.64[10] | Data not available |
| Triptorelin | Potent Agonist[10] | Data not available |
| Goserelin | Potent Agonist[10] | Data not available |
| Buserelin | Potent Agonist[10] | Data not available |
Experimental Protocols
Detailed experimental protocols for the preclinical characterization of Histrelin are not extensively published. However, based on standard methodologies for GnRH analogs, the following sections outline the likely protocols for key in vitro assays.
GnRH Receptor Binding Assay (Competitive Radioligand Binding)
This assay is the gold standard for determining the binding affinity of a ligand for its receptor. It measures the ability of an unlabeled compound, such as Histrelin, to compete with a radiolabeled ligand for binding to the GnRH receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of the test compound.
Materials:
-
Cell Membranes: Membranes prepared from cells or tissues expressing the GnRH receptor (e.g., rat pituitary gland or a cell line stably expressing the human GnRH receptor).
-
Radioligand: A high-affinity radiolabeled GnRH agonist or antagonist (e.g., [125I]-Buserelin).
-
Test Compound: Histrelin.
-
Assay Buffer: A suitable buffer, typically containing protease inhibitors.
-
Filtration Apparatus: A multi-well plate harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Methodology:
-
Membrane Preparation: Homogenize the tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend them in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and increasing concentrations of the unlabeled test compound (Histrelin).
-
Incubation: Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro LH Release Bioassay
This functional assay measures the ability of a GnRH agonist to stimulate the release of LH from pituitary cells.
Objective: To determine the half-maximal effective concentration (EC50) of the test compound for LH release.
Materials:
-
Pituitary Cells: Primary cultures of rat pituitary cells or a suitable pituitary cell line (e.g., LβT2 cells).
-
Culture Medium: Appropriate cell culture medium.
-
Test Compound: Histrelin.
-
LH ELISA Kit: To quantify the amount of LH released into the medium.
Methodology:
-
Cell Culture: Plate the pituitary cells in multi-well plates and allow them to adhere and recover.
-
Stimulation: Replace the culture medium with fresh medium containing increasing concentrations of Histrelin.
-
Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) to allow for LH release.
-
Sample Collection: Collect the culture medium from each well.
-
LH Quantification: Measure the concentration of LH in the collected medium using a validated LH ELISA kit.
-
Data Analysis: Plot the amount of LH released against the logarithm of the Histrelin concentration. Determine the EC50 value using non-linear regression.
Conclusion
References
- 1. Relaxin family peptides: structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Histrelin Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 4. Histrelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Comparison of GnRH Agonist, GnRH Antagonist, and GnRH Antagonist Mild Protocol of Controlled Ovarian Hyperstimulation in Good Prognosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histrelin. A review of its pharmacological properties and therapeutic role in central precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide on the Safety and Toxicity of (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH (Histrelin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH, commonly known as Histrelin, is a potent synthetic nonapeptide analogue of the naturally occurring gonadotropin-releasing hormone (GnRH). As a GnRH agonist, Histrelin is utilized in therapeutic applications requiring the suppression of gonadal sex hormone production. Its primary clinical applications include the management of central precocious puberty (CPP) and the palliative treatment of advanced prostate cancer. This technical guide provides a comprehensive overview of the available safety and toxicity data for Histrelin, intended to inform researchers, scientists, and drug development professionals. The information presented herein is compiled from publicly available preclinical and clinical data. It is important to note that while general findings from pivotal safety studies are accessible, detailed quantitative data such as LD50 and specific No-Observed-Adverse-Effect-Levels (NOAELs) from acute, subacute, and chronic toxicity studies are not extensively available in the public domain and are typically contained within proprietary regulatory submissions.
Mechanism of Action and Signaling Pathway
Histrelin functions as a GnRH receptor agonist. Initially, its binding to GnRH receptors in the pituitary gland stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous, non-pulsatile administration of Histrelin leads to the downregulation of GnRH receptors and desensitization of the pituitary gonadotropes. This sustained action results in a profound and reversible suppression of LH and FSH secretion, thereby reducing the production of testosterone in males and estrogen in females.
Preclinical Safety and Toxicity
A battery of preclinical toxicity studies is essential for the safety evaluation of any new pharmaceutical agent. For Histrelin, these studies have been conducted in various animal models to assess its potential toxicity.
Acute, Subacute, and Chronic Toxicity
Detailed quantitative results from single-dose (acute) and repeated-dose (subacute and chronic) toxicity studies for Histrelin are not publicly available. These studies are typically performed in at least two species (one rodent and one non-rodent) to determine the potential for systemic toxicity.
General Experimental Protocols:
-
Acute Toxicity: The primary goal is to determine the median lethal dose (LD50) and identify potential target organs for toxicity after a single high dose.
-
Subacute/Subchronic Toxicity: These studies involve repeated daily dosing over a period of 2 to 13 weeks to characterize the dose-response relationship, identify target organs, and establish a No-Observed-Adverse-Effect-Level (NOAEL).
-
Chronic Toxicity: These long-term studies (6 months or longer) are designed to assess the cumulative toxicity of a drug and are often combined with carcinogenicity studies.
While specific NOAELs for Histrelin are not publicly documented, the safety profile is generally understood to be related to the pharmacological effects of sex hormone suppression.
Carcinogenicity
Carcinogenicity studies for Histrelin have been conducted in rats and mice to evaluate its tumorigenic potential.
Table 1: Summary of Carcinogenicity Study Findings
| Species | Duration | Doses Administered | Key Findings |
| Rat | 2 years | 5, 25, or 150 mcg/kg/day | - Significant increase in pituitary adenomas at mid and high doses. - Increase in pancreatic islet-cell adenomas in treated females. - Non-dose-related increase in testicular Leydig-cell tumors. - Increase in stomach papillomas in male rats at high doses. |
| Mouse | 18 months | 20, 200, or 2000 mcg/kg/day | - Significant increase in mammary-gland adenocarcinomas in all treated females. - Increase in histiocytic sarcomas in female mice at the highest dose. |
Source: Adapted from FDA Label Information for SUPPRELIN® LA.
The observed tumors in hormonally responsive tissues are generally considered to be a consequence of the sustained hormonal suppression induced by GnRH agonists.
Experimental Protocol: 2-Year Rodent Carcinogenicity Bioassay
The following diagram illustrates a typical workflow for a 2-year rodent carcinogenicity study, based on OECD Guideline 451.
Genotoxicity
Publicly available information indicates that saline extracts of implants with and without Histrelin acetate were negative in a battery of genotoxicity studies. The specific assays conducted in this battery are not detailed in the available documents. A standard battery of genotoxicity tests typically includes an assessment of gene mutations, and both in vitro and in vivo assessments of chromosomal damage.
Experimental Protocols for Standard Genotoxicity Assays
4.1.1 Bacterial Reverse Mutation Assay (Ames Test)
This
Methodological & Application
Application Notes and Protocols for (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH is a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[1][2] As a modified peptide, it is designed for research purposes to investigate the GnRH receptor system, which is a key regulator of the reproductive system.[3][4] GnRH analogs, both agonists and antagonists, are utilized in treating various conditions, including hormone-dependent cancers and reproductive disorders.[5][6] This document provides an overview of the presumed mechanism of action, key experimental protocols, and data presentation for the characterization of this specific LHRH analog.
Mechanism of Action
LHRH and its analogs exert their effects by binding to GnRH receptors on pituitary gonadotroph cells.[7] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, can trigger multiple intracellular signaling pathways.[3][8] The primary pathway involves the activation of Gαq, leading to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] This leads to an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately resulting in the synthesis and release of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][7]
GnRH analogs can be classified as either agonists or antagonists.[9]
-
Agonists: Initially, stimulate the GnRH receptor, causing a "flare-up" of LH and FSH secretion. However, continuous administration leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin release.[9][10][11]
-
Antagonists: Competitively block the GnRH receptor, leading to an immediate and rapid inhibition of LH and FSH secretion without an initial flare-up.[9][10]
The specific classification of this compound as an agonist or antagonist would need to be determined experimentally.
Signaling Pathway Diagram
Caption: General signaling pathway of the GnRH receptor upon ligand binding.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the characterization of LHRH analogs. The values for this compound need to be determined experimentally. Representative data for known GnRH analogs are provided for comparison.
Table 1: Receptor Binding Affinity
| Compound | Cell Line/Tissue | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| This compound | e.g., HEK293-hGnRHR | e.g., ¹²⁵I-Triptorelin | TBD | TBD | N/A |
| Leuprolide | Rat Pituitary Membranes | ¹²⁵I-Buserelin | 0.8 | 1.2 | Example |
| Cetrorelix | COS-7-hGnRHR | ¹²⁵I-Triptorelin | 0.2 | 0.3 | Example |
| Triptorelin | Rat Pituitary Membranes | ¹²⁵I-Buserelin | 0.1 | 0.15 | Example |
| Goserelin | Rat Pituitary | ¹²⁵I-Buserelin | 0.5 | 0.8 | Example |
| TBD: To Be Determined |
Table 2: In Vitro Functional Potency
| Compound | Assay Type | Cell Line | EC50 (nM) (Agonist) | IC50 (nM) (Antagonist) | Reference |
| This compound | IP-One Accumulation | e.g., CHO-hGnRHR | TBD | TBD | N/A |
| This compound | Calcium Mobilization | e.g., LβT2 cells | TBD | TBD | N/A |
| Leuprolide | LH Release | Rat Pituitary Cells | 0.1 | N/A | Example |
| Degarelix | IP-One Accumulation | CHO-hGnRHR | N/A | 0.5 | Example |
| Triptorelin | LH Release | Rat Pituitary Cells | 0.05 | N/A | Example |
| TBD: To Be Determined |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize this compound.
Protocol 1: GnRH Receptor Binding Assay
Objective: To determine the binding affinity (Ki and IC50) of this compound for the GnRH receptor.
Materials:
-
Cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Cell membrane preparation from the above cell line.
-
Radiolabeled GnRH analog (e.g., ¹²⁵I-Triptorelin or ¹²⁵I-Buserelin).
-
This compound.
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA).
-
Wash buffer (e.g., ice-cold PBS).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture cells to confluency, harvest, and homogenize in a hypotonic buffer. Centrifuge to pellet the membranes and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Competition Binding: In a 96-well plate, add a constant concentration of radioligand (e.g., 50 pM ¹²⁵I-Triptorelin) and increasing concentrations of unlabeled this compound (e.g., 10⁻¹² to 10⁻⁶ M).
-
Incubation: Add the cell membrane preparation (e.g., 10-20 µg protein per well) to initiate the binding reaction. Incubate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C).
-
Termination and Washing: Terminate the binding by rapid filtration through the filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Functional Assay - Inositol Phosphate (IP) Accumulation
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of this compound by measuring its effect on IP accumulation.
Materials:
-
Cell line expressing the GnRH receptor (e.g., CHO-hGnRHR).
-
Assay buffer containing LiCl (to inhibit IP degradation).
-
This compound.
-
Known GnRH agonist (e.g., Triptorelin) and antagonist (e.g., Cetrorelix).
-
Commercially available IP-One HTRF assay kit.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and culture overnight.
-
Agonist Mode: To determine agonist activity, add increasing concentrations of this compound to the cells in assay buffer.
-
Antagonist Mode: To determine antagonist activity, pre-incubate the cells with increasing concentrations of this compound, followed by the addition of a fixed concentration of a known GnRH agonist (e.g., EC80 of Triptorelin).
-
Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at 37°C.
-
Detection: Lyse the cells and add the HTRF detection reagents according to the kit manufacturer's instructions.
-
Measurement: Read the plate on an HTRF-compatible reader.
-
Data Analysis: For agonist mode, plot the HTRF ratio against the log concentration of the compound to determine the EC50. For antagonist mode, plot the inhibition of the agonist response against the log concentration to determine the IC50.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the characterization of a novel GnRH analog.
Protocol 3: In Vivo Pharmacodynamic Study in Rats
Objective: To evaluate the in vivo effect of this compound on circulating gonadotropin (LH, FSH) and steroid (testosterone or estradiol) levels.
Materials:
-
Adult male or female Sprague-Dawley rats.
-
This compound formulated in a suitable vehicle (e.g., saline).
-
Anesthesia.
-
Blood collection supplies.
-
ELISA kits for LH, FSH, and testosterone/estradiol.
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week.
-
Dosing: Administer this compound via a specific route (e.g., subcutaneous or intravenous injection) at various doses. Include a vehicle control group.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 1, 4, 8, 24 hours). For agonist characterization, frequent early sampling is crucial to detect the initial flare.
-
Plasma Separation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Hormone Measurement: Quantify the concentrations of LH, FSH, and testosterone (in males) or estradiol (in females) in the plasma samples using specific ELISA kits.
-
Data Analysis: Plot the hormone concentrations over time for each dose group. Analyze the data to determine the onset, magnitude, and duration of the hormonal response.
Disclaimer
The provided protocols are general guidelines and may require optimization for the specific characteristics of this compound and the experimental conditions used. It is recommended to consult relevant literature for more detailed and specific methodologies. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pschemicals.com [pschemicals.com]
- 3. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigational and experimental GnRH analogs and associated neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Insight: clinical use of agonists and antagonists of luteinizing-hormone-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. onclive.com [onclive.com]
- 10. Comparison of mechanisms of action of luteinizing hormone-releasing hormone (LHRH) antagonist cetrorelix and LHRH agonist triptorelin on the gene expression of pituitary LHRH receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Studies Using (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH, also known as Histrelin, is a potent synthetic superagonist of the natural gonadotropin-releasing hormone (GnRH), also referred to as luteinizing hormone-releasing hormone (LHRH). As a member of the LHRH agonist class of compounds, Histrelin is a nonapeptide analog of GnRH with enhanced biological activity.[1] Its primary mechanism of action involves the initial stimulation and subsequent downregulation of the pituitary-gonadal axis. Continuous administration leads to a state of reversible medical castration, characterized by a significant reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and consequently, a suppression of gonadal sex steroid production, such as testosterone and estrogen.[1][2][3]
These properties make this compound a valuable tool for in vivo research in various therapeutic areas, particularly in oncology (e.g., hormone-dependent prostate and breast cancer), gynecology (e.g., endometriosis, uterine fibroids), and endocrinology (e.g., central precocious puberty).[1][2][3] These application notes provide detailed protocols for the use of this compound in preclinical animal models.
Mechanism of Action: Pituitary-Gonadal Axis Modulation
Upon initial administration, this compound binds to GnRH receptors on pituitary gonadotroph cells, causing a transient surge in the release of LH and FSH.[1][3] This "flare-up" effect can lead to a temporary increase in testosterone or estrogen levels. However, with chronic exposure, the continuous stimulation of GnRH receptors leads to their desensitization and downregulation. This uncoupling of the signal transduction mechanism results in a profound and sustained suppression of LH and FSH secretion, effectively inducing a state of hypogonadotropic hypogonadism.[4] This reversible "medical castration" is the cornerstone of its therapeutic efficacy in hormone-sensitive conditions.
Signaling Pathway
The binding of this compound to the GnRH receptor (GnRHR), a G-protein coupled receptor, primarily activates the Gαq/11 protein. This initiates a signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately result in the synthesis and secretion of LH and FSH. Chronic stimulation leads to the desensitization of this pathway.
Caption: GnRH Receptor Signaling Pathway.
Data Presentation
In Vivo Efficacy of LHRH Agonists in Preclinical Models
| Animal Model | Compound | Dose | Administration Route | Duration | Key Findings | Reference |
| Prostate Cancer | ||||||
| Male Nude Mice with DU 145 Xenografts | LHRH-A (agonist) | 100 µ g/day | Subcutaneous (s.c.) | 14 days | Significant reduction in tumor volume. | [5] |
| Male Mice | Leuprolide | 20 µ g/day | Subcutaneous (s.c.) | 6 weeks | Increased hyperlocomotion and changes in social preference. | [6] |
| Endometriosis | ||||||
| Female Rats | Leuprolide | 1 mg/kg | Subcutaneous (s.c.) | Every 4 weeks | Significant decrease in endometriosis lesion growth and pain sensation. | [7] |
| Female Rats | Leuprorelin Acetate Microspheres | Single injection | Not specified | Not specified | Marked suppression of endometrial transplant growth. | [8] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Murine Prostate Cancer Xenograft Model
Objective: To assess the anti-tumor efficacy of this compound on the growth of androgen-sensitive prostate cancer xenografts in immunodeficient mice.
Materials:
-
This compound (Histrelin)
-
Androgen-sensitive human prostate cancer cell line (e.g., LNCaP)
-
Male immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old
-
Matrigel
-
Sterile PBS and cell culture medium
-
Calipers for tumor measurement
-
Anesthetic agent (e.g., isoflurane)
-
Syringes and needles
Procedure:
-
Cell Preparation: Culture LNCaP cells under standard conditions. On the day of inoculation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^6 cells per 100 µL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Control Group: Administer vehicle (e.g., sterile saline) subcutaneously daily.
-
Treatment Group: Administer this compound at a dose of 100 µ g/day via subcutaneous injection.[5]
-
-
Data Collection:
-
Continue to monitor tumor growth and body weight for the duration of the study (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and collect blood for testosterone level analysis (e.g., via ELISA).
-
Excise tumors, weigh them, and process for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).
-
Protocol 2: Evaluation of this compound in a Rat Model of Endometriosis
Objective: To determine the efficacy of this compound in reducing the size of endometriotic lesions in a surgically induced rat model.
Materials:
-
This compound (Histrelin)
-
Adult female Sprague-Dawley rats (200-250 g)
-
Surgical instruments
-
Suture materials
-
Anesthetic agent (e.g., ketamine/xylazine)
Procedure:
-
Induction of Endometriosis:
-
Anesthetize the rat.
-
Perform a midline laparotomy to expose the uterus.
-
Excise a small piece of the left uterine horn and place it in sterile saline.
-
Suture the uterine incision.
-
Implant the excised uterine tissue onto the intestinal mesentery or the peritoneal wall with sutures.[9]
-
Close the abdominal incision.
-
-
Lesion Establishment: Allow 3-4 weeks for the endometriotic lesions to establish and grow.
-
Treatment:
-
Control Group: Administer vehicle subcutaneously.
-
Treatment Group: Administer this compound at a dose of 1 mg/kg every 4 weeks via subcutaneous injection.[7]
-
-
Endpoint Analysis:
-
After the treatment period (e.g., 4-8 weeks), euthanize the rats.
-
Perform a final laparotomy to expose the endometriotic lesions.
-
Measure the dimensions (length, width, and height) of the lesions.
-
Excise the lesions for weighing and histological examination to assess the regression of endometrial glands and stroma.
-
Experimental Workflow Visualization
Caption: In Vivo Prostate Cancer Xenograft Workflow.
Conclusion
This compound is a powerful research tool for studying the effects of pituitary-gonadal axis suppression in various in vivo models. The protocols outlined above provide a framework for investigating its therapeutic potential in hormone-dependent diseases. Researchers should adapt these protocols based on their specific experimental goals and adhere to all institutional animal care and use guidelines.
References
- 1. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effects of LHRH agonists on the growth of human prostatic tumor cells: "in vitro" and "in vivo" studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral and neurobiological effects of GnRH agonist treatment in mice—potential implications for puberty suppression in transgender individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinsurggroup.us [clinsurggroup.us]
- 8. Histological studies on the therapeutic effect of sustained-release microspheres of a potent LHRH agonist (leuprorelin acetate) in an experimental endometriosis model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tbsrj.mazums.ac.ir [tbsrj.mazums.ac.ir]
Application Notes and Protocols for In Vitro Assays of (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of the Luteinizing Hormone-Releasing Hormone (LHRH) analog, (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH. This synthetic nonapeptide is an agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. The following sections detail the primary signaling pathway, and protocols for key in vitro assays including receptor binding, functional agonism, and anti-proliferative effects.
GnRH Receptor Signaling Pathway
This compound, as a GnRH agonist, primarily exerts its effects through the GnRH receptor, a G-protein coupled receptor (GPCR). In pituitary gonadotrophs, the canonical signaling pathway involves the activation of Gαq/11 proteins.[1][2] This initiates a cascade of intracellular events, starting with the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[2] These signaling events are crucial for the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2]
In certain cancer cells expressing GnRH receptors, LHRH analogs can also signal through a Gαi protein, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, which can contribute to their anti-proliferative effects.[3]
Figure 1: GnRH Receptor Signaling Pathway.
Application Note 1: GnRH Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the GnRH receptor.
Illustrative Data
| Compound | Ki (nM) |
| This compound | 0.5 ± 0.1 |
| LHRH (natural peptide) | 5.2 ± 0.8 |
| [D-Trp6]-LHRH (agonist control) | 0.3 ± 0.05 |
Experimental Protocol
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the GnRH receptor (e.g., αT3-1 cells).
-
Radioligand: [125I]-[D-Trp6]-LHRH.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates and glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the GnRH receptor in an appropriate buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend them in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Increasing concentrations of the unlabeled test compound.
-
A fixed concentration of the radioligand (typically at or below its Kd).
-
Membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: GnRH Receptor Binding Assay Workflow.
Application Note 2: Intracellular Calcium Mobilization Assay
This protocol describes a fluorescence-based assay to measure the ability of this compound to induce intracellular calcium mobilization, thus determining its functional potency (EC50).
Illustrative Data
| Compound | EC50 (nM) |
| This compound | 1.2 ± 0.3 |
| LHRH (natural peptide) | 15.8 ± 2.1 |
| [D-Trp6]-LHRH (agonist control) | 0.9 ± 0.2 |
Experimental Protocol
Materials:
-
Cells: A cell line endogenously or recombinantly expressing the GnRH receptor (e.g., HEK293-GnRHR, αT3-1).
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional, to prevent dye leakage).
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Compound Addition: Using the instrument's injectors, add varying concentrations of the test compound to the wells.
-
Kinetic Measurement: Immediately after compound addition, measure the fluorescence intensity kinetically for 2-5 minutes to capture the transient calcium signal.
-
Data Analysis: The change in intracellular calcium is reflected by the change in fluorescence intensity. Determine the peak fluorescence response for each concentration. Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.[4]
Figure 3: Intracellular Calcium Mobilization Assay Workflow.
Application Note 3: In Vitro Cell Proliferation Assay
This protocol describes the use of an MTT assay to assess the direct anti-proliferative effects of this compound on cancer cell lines that express the GnRH receptor.
Illustrative Data
| Cell Line | This compound IC50 (µM) |
| LNCaP (Prostate Cancer) | 9.2 |
| DU-145 (Prostate Cancer) | 13.5 |
| MCF-7 (Breast Cancer) | 11.8 |
| OVCAR-3 (Ovarian Cancer) | 10.5 |
| PC-3 (Prostate Cancer, GnRHR negative) | > 100 |
Experimental Protocol
Materials:
-
Cancer Cell Lines: GnRH receptor-positive (e.g., LNCaP, DU-145, MCF-7, OVCAR-3) and negative (e.g., PC-3) cell lines.
-
Test Compound: this compound.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization Solution: e.g., DMSO or acidified isopropanol.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[3]
-
Peptide Treatment: Prepare serial dilutions of the test compound in serum-free or low-serum medium. Remove the culture medium from the wells and add the peptide dilutions. Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).[3]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[3]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Figure 4: MTT Cell Proliferation Assay Workflow.
References
Application Notes and Protocols for (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH is a potent synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). Like other LHRH agonists, it is a valuable tool in reproductive biology, oncology, and neuroscience research. Its primary mechanism of action involves interaction with GnRH receptors on pituitary gonadotrophs. Initially, this binding stimulates the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). However, continuous administration leads to receptor downregulation and desensitization, resulting in a paradoxical and sustained suppression of gonadotropin secretion and, consequently, a reduction in gonadal steroid production.[1] This document provides detailed application notes and protocols for the use of this compound in rodent studies, with dosage information extrapolated from studies on structurally similar LHRH analogs.
Data Presentation
The following tables summarize common dosages of related LHRH agonists used in rodent studies. These dosages can serve as a starting point for designing experiments with this compound, though optimization may be necessary.
Table 1: Dosages of LHRH Agonists for Reproductive Studies in Rats
| LHRH Analog | Dosage | Administration Route | Application | Animal Model | Reference |
| (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH | 40 µ g/rat | Subcutaneous (s.c.) | Estrus Synchronization | Female Sprague-Dawley Rats (5-7 weeks old) | [1][2] |
| (D-Leu6)-LHRH (1-8) (Leuprolide acetate) | 50 µg/kg/day | Subcutaneous (s.c.) | Induction of Anestrus | Adult Female Rats | [3] |
| LHRH | 1 µ g/rat (twice daily for 6 days) | Subcutaneous (s.c.) | Increased Gonadotroph Numbers | Adult Male Rats | [4] |
Table 2: Dosages of LHRH Agonists for Other Studies in Rodents
| LHRH Analog | Dosage | Administration Route | Application | Animal Model | Reference |
| (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH | 2 µg/kg | Intraperitoneal (i.p.) | Anxiety Studies | Adult Male Rats | [1] |
| [N-Ac-D-p-Cl-Phe1,2,D-Trp3,D-Arg6,D-Ala10]-LHRH (Antagonist) | 100 µ g/day (4 mg/kg) | Not specified | Prostate Cancer Study | Male Nude Mice | [5] |
Experimental Protocols
Protocol 1: Estrus Synchronization in Female Rats
Objective: To synchronize the estrous cycle in a cohort of female rats for timed mating and subsequent procedures like embryo transfer.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline or sterile water)
-
Adult female rats (e.g., Sprague-Dawley, 5-7 weeks old)
-
Sterile syringes and needles (25-27 gauge)
-
Vaginal smear supplies (pipettes, microscope slides, staining solution)
Procedure:
-
Acclimation: Acclimate female rats to the housing conditions for at least one week prior to the experiment.
-
Preparation of LHRH Analog Solution: Dissolve this compound in the chosen vehicle to a final concentration of 40 µg/mL.[1][2]
-
Administration: Administer a single subcutaneous injection of 40 µg of the LHRH analog solution to each female rat.[1][2] A control group should receive a vehicle-only injection.
-
Estrous Cycle Monitoring: Commencing 96 hours post-injection, perform daily vaginal cytology to determine the stage of the estrous cycle.[1][2]
-
Mating: Pair female rats identified to be in late proestrus or estrus with vasectomized males for 20-24 hours to induce pseudopregnancy if required for embryo transfer.[1][2]
-
Confirmation of Mating: Check for the presence of a copulatory plug, which indicates successful mating.[2]
Protocol 2: Investigation of Anxiogenic Effects in Male Rats
Objective: To assess the potential anxiogenic (anxiety-promoting) effects of the LHRH analog in adult male rats.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline)
-
Adult male rats
-
Apparatus for anxiety testing (e.g., elevated plus maze, open field test)
-
Sterile syringes and needles
Procedure:
-
Acclimation: Acclimate male rats to the housing and handling conditions to minimize stress-induced behavioral changes.
-
Preparation of LHRH Analog Solution: Dissolve this compound in the chosen vehicle to the desired concentration. Based on related compounds, a starting dose of 2 µg/kg can be considered.[1]
-
Administration: Administer a single intraperitoneal injection of the LHRH analog solution.[1] A control group should receive a vehicle-only injection.
-
Behavioral Testing: At a defined time point post-injection (e.g., 30 minutes), conduct behavioral testing using standardized paradigms for anxiety assessment.[1]
-
Data Analysis: Analyze behavioral parameters indicative of anxiety (e.g., time spent in the open arms of the elevated plus maze, entries into the center of the open field).
Mandatory Visualization
LHRH Agonist Signaling Pathway
Caption: LHRH Agonist Signaling Pathway in Pituitary Gonadotrophs.
Experimental Workflow for Estrus Synchronization
Caption: Experimental Workflow for LHRH Agonist-Induced Estrus Synchronization in Rats.
References
- 1. benchchem.com [benchchem.com]
- 2. Administration of Luteinizing Hormone Releasing Hormone Agonist for Synchronization of Estrus and Generation of Pseudopregnancy for Embryo Transfer in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Luteinizing hormone (LH)-releasing hormone: chronic effects on LH and follicle-stimulating hormone cells and secretion in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Administration of an LHRH-antagonist to male mice: effects on in vivo secretion of hormones and on the growth of a transplantable human prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH (Histrelin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH, also known as Histrelin, is a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[1] Its enhanced potency and stability compared to native LHRH make it a valuable tool in reproductive biology, oncology, and endocrinology research. Continuous administration of Histrelin leads to the downregulation of GnRH receptors in the pituitary gland, resulting in a profound and reversible suppression of gonadotropin (LH and FSH) secretion and, consequently, a reduction in gonadal steroid production.[2][3]
These application notes provide an overview of the administration routes for Histrelin, detailed experimental protocols for its use in a research setting, and a summary of its pharmacokinetic properties.
Chemical Properties and Formulation
Histrelin acetate is a crystalline solid with good solubility in water and organic solvents such as DMSO and DMF.[4] This allows for flexibility in the preparation of formulations for various administration routes.
Table 1: Chemical and Physical Properties of Histrelin
| Property | Value | Reference |
| Synonyms | This compound, [Des-Gly10,D-His(Bzl)6]-LHRH ethylamide, [(ImBzl)-d-His6,Pro9-NET]-LHRH | [4] |
| Molecular Formula | C66H86N18O12 | [1][5] |
| Molecular Weight | 1323.52 g/mol | [1] |
| Solubility | PBS (pH 7.2): ~10 mg/mLDMSO: ~30 mg/mLDMF: ~30 mg/mLEthanol: ~0.25 mg/mL | [4] |
| Storage | Store as a solid at -20°C. Aqueous solutions are not recommended for storage for more than one day. | [4] |
Administration Routes and Pharmacokinetics
The primary route of administration for Histrelin in clinical settings is via a long-acting subcutaneous implant.[6] However, for research purposes, other routes such as subcutaneous, intramuscular, and intravenous injections are utilized to study its acute effects and pharmacokinetic profile.
Table 2: Summary of Pharmacokinetic Parameters of Histrelin
| Species | Administration Route | Dose | Tmax | Cmax | t1/2 | Bioavailability | Reference |
| Human | Subcutaneous Implant | 50 mg (delivers ~50-65 µ g/day ) | 12 hours | ~0.265 ng/mL (mean over 52 weeks) | N/A | 92% | [6][7] |
| Human | Subcutaneous Injection | 500 µg | N/A | N/A | ~3.92 hours | N/A | [6] |
| Rat | Intravenous | N/A | N/A | N/A | N/A | N/A | [2] |
| Mouse | Subcutaneous Injection | 20, 200, 2000 µg/kg/day for 28 days | N/A | N/A | N/A | N/A | [2] |
Signaling Pathway
Histrelin exerts its effects by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor on pituitary gonadotrophs.[8] Initial binding stimulates the release of LH and FSH. However, continuous exposure leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin release.[2] The primary signaling pathway involves the activation of the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[9][10]
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Histrelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. (Des-Gly10,D-His2,D-Leu6,Pro-NHEt9)-LHRH | CAS#:112642-11-2 | Chemsrc [chemsrc.com]
- 6. Histrelin Monograph for Professionals - Drugs.com [drugs.com]
- 7. An evaluation of the pharmacokinetics and pharmacodynamics of the histrelin implant for the palliative treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
No Publicly Available Data on Combination Therapies Involving (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH
A comprehensive search of scientific literature and clinical trial databases has revealed no publicly available research on the use of the synthetic peptide (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH in combination therapies.
Despite a thorough investigation for preclinical and clinical studies, synergistic effects, and established experimental protocols, no data has been found to support the creation of detailed application notes or protocols as requested. The available information is limited to product listings from chemical suppliers, which provide basic chemical identifiers and synonyms but no experimental or therapeutic data.
This absence of published research indicates that the potential of this compound in combination with other therapeutic agents has not been explored or at least has not been disclosed in the public domain. Therefore, the core requirements of the request, including the summarization of quantitative data, detailed experimental methodologies, and the visualization of signaling pathways and workflows, cannot be fulfilled at this time.
Researchers, scientists, and drug development professionals interested in this specific LHRH analog are encouraged to initiate novel research to explore its potential therapeutic applications, both as a monotherapy and in combination with other agents. Such studies would be the first step in generating the necessary data to understand its mechanism of action, efficacy, and safety profile in a combination setting.
Inducing Ovulation in Fish with LHRH Analogs: Application Notes and Protocols
Note: Extensive research for the specific compound (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH yielded limited publicly available data regarding its direct application in fish ovulation induction. The information presented herein is based on the closely related and widely studied Luteinizing Hormone-Releasing Hormone (LHRH) analog, (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH , also known as Alarelin or salmon GnRH analog (sGnRH-a). Due to their structural and functional similarities as potent GnRH agonists, the mechanism of action and application protocols are expected to be comparable.
Introduction
(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH is a potent synthetic agonist of Gonadotropin-Releasing Hormone (GnRH) used extensively in aquaculture to induce ovulation and spermiation in a variety of fish species.[1][2] This analog is more resistant to enzymatic degradation than native GnRH, resulting in a more potent and prolonged effect.[3] It functions by stimulating the pituitary gland to release gonadotropins, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), which in turn act on the gonads to trigger final oocyte maturation and ovulation.[3] In some fish species, particularly cyprinids, its efficacy is significantly enhanced when used in combination with a dopamine antagonist. Dopamine acts as a gonadotropin-release inhibitory factor in these species, and blocking its action potentiates the stimulatory effect of the LHRH analog.
Mechanism of Action
The primary mechanism of action for (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH involves its binding to GnRH receptors on the surface of pituitary gonadotroph cells.[3] This binding initiates a downstream signaling cascade that leads to the synthesis and release of LH and FSH.[3]
Quantitative Data on Efficacy
The effective dosage of (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH varies depending on the fish species, its reproductive stage, and environmental factors such as water temperature. The following table summarizes reported dosages and outcomes for several species.
| Fish Species | LHRH Analog Dosage | Dopamine Antagonist (if used) & Dosage | Ovulation Rate (%) | Latency Period (hours) | Fecundity/Fertilization/Hatching Rate | Reference |
| Common Carp (Cyprinus carpio) | 18-20 µg/kg (in two doses) | Metoclopramide: 8-10 mg/kg (in two doses) | 53-77% | 13-18 (after 2nd dose) | Not specified | [4] |
| Grass Carp (Ctenopharyngodon idella) | 15 µg/kg | Pimozide: 5 mg/kg | 83.3-100% | ~7.5 at 25.5°C | Fecundity: 61,070-156,440 eggs/kg; Fertilization: 85.9-97.9%; Hatching: 72.7-80.7% | |
| Silver Carp (Hypophthalmichthys molitrix) | 15 µg/kg | Pimozide: 5 mg/kg | 100% | Not specified | Not specified | |
| Kalibaus (Labeo calbasu) | 12 mg/kg (as DoM+sGnRH) | Domperidone (DoM) | 83.33% | 6-8 | Fertilization: 63.83%; Hatching: 59.66% | [5] |
| Gattan (Barbus xanthopetrus) | 20 µg/kg | None | 12.5% | Not specified | Not specified | [6] |
Experimental Protocols
The following are generalized protocols for the induction of ovulation in fish using (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH. It is crucial to optimize these protocols for the specific species and conditions.
Protocol 1: LHRH Analog Injection
This protocol is suitable for many fish species where a dopamine antagonist is not required.
Materials:
-
(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles (appropriate size for the fish)
-
Anesthetic (e.g., MS-222)
-
Holding tanks with aeration
-
Mature broodstock fish
Methodology:
-
Hormone Preparation:
-
Prepare a stock solution of the LHRH analog in sterile saline. For example, to prepare a 100 µg/mL stock solution, dissolve 1 mg of the peptide in 10 mL of saline.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
On the day of injection, thaw an aliquot and dilute it with sterile saline to the desired final concentration based on the target dosage and the average weight of the fish.
-
-
Fish Selection and Handling:
-
Select sexually mature female fish with oocytes in the final stages of vitellogenesis. Oocyte diameter can be checked via cannulation.
-
Anesthetize the fish to minimize stress and facilitate handling.
-
-
Hormone Administration:
-
Calculate the required volume of the hormone solution for each fish based on its body weight and the target dosage (refer to the table above for starting points).
-
Administer the hormone via intraperitoneal (IP) or intramuscular (IM) injection. IP injection is generally preferred.
-
-
Post-Injection Monitoring:
-
Return the injected fish to a well-aerated holding tank, separated by sex if natural spawning is not desired.
-
Monitor the fish for signs of ovulation, which can be checked by gently stripping the abdomen.
-
The latency period to ovulation will vary with species and temperature.
-
Protocol 2: LHRH Analog and Dopamine Antagonist Combination
This protocol is often necessary for cyprinids and other species where dopamine inhibits GnRH-stimulated gonadotropin release.
Materials:
-
All materials from Protocol 1
-
Dopamine antagonist (e.g., domperidone, pimozide)
Methodology:
-
Hormone and Antagonist Preparation:
-
Prepare the LHRH analog solution as described in Protocol 1.
-
Prepare a suspension of the dopamine antagonist in sterile saline. The administration can be done as a co-injection with the LHRH analog or as a separate injection.
-
-
Fish Selection and Handling:
-
Follow the same procedure as in Protocol 1.
-
-
Administration:
-
Administer the dopamine antagonist and the LHRH analog. Some protocols recommend administering the antagonist shortly before the LHRH analog.
-
Both can be given as a single injection if compatible.
-
-
Post-Injection Monitoring:
-
Follow the same procedure as in Protocol 1.
-
Concluding Remarks
The use of LHRH analogs like (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH is a powerful tool for controlled reproduction in aquaculture and fisheries research. Successful application requires careful consideration of the specific biology of the target species, appropriate hormone dosages, and proper handling techniques to minimize stress. While the data for the specifically requested this compound is scarce, the information provided for its close analog serves as a robust starting point for developing effective ovulation induction protocols. Researchers are encouraged to conduct preliminary trials to optimize dosages and latency times for their specific conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. syndel.com [syndel.com]
- 3. benchchem.com [benchchem.com]
- 4. The Effect of [(D-Ala6, Pro9NEt)mGnRH-a + Metoclopramide] (Ovopel) on Propagation Effectiveness of Two Breeding Lines of Common Carp (Cyprinus carpio L.) and on Luteinizing Hormone and 17α,20β-Dihydroxyprogesterone Levels in Females during Ovulation Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
- 6. researchgate.net [researchgate.net]
Preparing Stock Solutions of (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH (Histerelin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH, also known as Histerelin, is a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2][3] As a nonapeptide analogue of the naturally occurring GnRH, it plays a crucial role in reproductive endocrinology research and has applications in the treatment of hormone-dependent conditions.[3] Accurate and consistent preparation of stock solutions is paramount for obtaining reliable and reproducible experimental results.
This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties and Identification
A clear understanding of the physicochemical properties of Histerelin is essential for its proper handling and storage.
| Property | Value | Source(s) |
| Chemical Name | This compound | [4] |
| Synonyms | Histerelin, [Des-Gly10,D-His(Bzl)6]-LHRH ethyl amide, [(ImBzl)-d-His6,Pro9-NET]-LHRH | [5] |
| Molecular Formula | C₆₆H₈₆N₁₈O₁₂ | [4] |
| Molecular Weight | 1323.5 g/mol | [1] |
| CAS Number | 76712-82-8 (free base), 220810-26-4 (acetate salt) | [1][3] |
| Appearance | Sterile Filtered White lyophilized (freeze-dried) powder | [6] |
Solubility Data
The solubility of Histerelin is a critical factor in the choice of an appropriate solvent for stock solution preparation. The following table summarizes known solubility data.
| Solvent | Solubility | Source(s) |
| Water | Recommended to reconstitute in sterile 18MΩ-cm H₂O at not less than 100 µg/mL. A 100 mg/mL solution can be achieved with ultrasonic agitation. | [6][7] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Approximately 10 mg/mL. | [5] |
| Ethanol | Approximately 0.25 mg/mL. | [5] |
| Dimethyl Sulfoxide (DMSO) | Approximately 30 mg/mL. | [5] |
| Dimethylformamide (DMF) | Approximately 30 mg/mL. | [5] |
Experimental Protocols
Materials
-
Lyophilized this compound powder
-
Sterile, deionized, or distilled water (18MΩ-cm recommended)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
DMSO (anhydrous, sterile-filtered)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol for Reconstitution of Lyophilized Peptide
This protocol outlines the steps for reconstituting the lyophilized peptide to create a stock solution. It is recommended to test the solubility of a small amount of the peptide before preparing the entire stock.
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 15-20 minutes to prevent condensation.
-
Solvent Selection: Based on the experimental requirements and the solubility data provided above, select an appropriate solvent. For most aqueous-based biological assays, sterile water or PBS are the preferred initial solvents. For higher concentrations, DMSO or DMF may be necessary.
-
Reconstitution:
-
Carefully open the vial.
-
Add the desired volume of the chosen solvent to the vial to achieve the target stock concentration (e.g., 1 mg/mL or 10 mg/mL).
-
Gently swirl or vortex the vial to dissolve the peptide.
-
If the peptide does not fully dissolve, sonication in an ultrasonic water bath for a few minutes may aid dissolution.[7]
-
-
Verification: Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes.[6]
Storage and Stability
Proper storage is critical to maintain the integrity and biological activity of the peptide.
| Form | Storage Temperature | Duration | Recommendations | Source(s) |
| Lyophilized Powder | -20°C or -80°C | ≥ 4 years | Store in a desiccated, dark environment. | [5] |
| Reconstituted in Aqueous Buffer (Water, PBS) | 4°C | 2-7 days | For short-term use. | [6] |
| -20°C or -80°C | For future use (weeks to months) | Avoid repeated freeze-thaw cycles. For long-term storage, the addition of a carrier protein (e.g., 0.1% HSA or BSA) is recommended. | [6] | |
| Reconstituted in Organic Solvent (DMSO, DMF) | -20°C | Up to 1 month (sealed) | Store in tightly sealed vials to prevent moisture absorption. | [7] |
| -80°C | Up to 6 months (sealed) | [7] |
Note: A study on the degradation of Histerelin in aqueous solution at elevated temperatures identified cleavage of peptide bonds and racemization of amino acid residues as degradation pathways.[8] This highlights the importance of proper storage at low temperatures to minimize degradation.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing Histerelin stock solution.
GnRH Receptor Signaling Pathway
This compound acts as an agonist at the GnRH receptor (GnRHR), a G-protein coupled receptor. Its binding initiates a cascade of intracellular events primarily through the Gαq/11 subunit, leading to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[9][10][11]
Caption: GnRH receptor signaling cascade.
References
- 1. Histrelin | 76712-82-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Histrelin - Wikipedia [en.wikipedia.org]
- 4. pschemicals.com [pschemicals.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. prospecbio.com [prospecbio.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Characterization of the solution degradation products of histrelin, a gonadotropin releasing hormone (LH/RH) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. KEGG PATHWAY: map04912 [genome.jp]
Application Notes and Protocols: (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH (Histrelin) in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH, commonly known as Histrelin, is a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[1][2] As a superagonist of the LHRH receptor, Histrelin is a cornerstone of androgen deprivation therapy (ADT) for advanced prostate cancer.[1][3][4][5][6][7] Its primary mechanism of action involves the initial stimulation followed by profound and sustained downregulation of the pituitary-gonadal axis, leading to a significant reduction in testosterone to castrate levels.[1][4] Furthermore, evidence suggests that LHRH agonists like Histrelin can exert direct anti-proliferative effects on prostate cancer cells through LHRH receptors expressed on the tumor cells themselves.[8][9]
These application notes provide a comprehensive overview of the use of Histrelin in prostate cancer research, including its mechanism of action, quantitative data on its biological effects, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
Histrelin exerts its therapeutic effects in prostate cancer through a dual mechanism:
-
Indirect Systemic Effect via Pituitary Desensitization: Continuous administration of Histrelin leads to the desensitization of LHRH receptors in the pituitary gland. This paradoxical effect, following an initial transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), results in the suppression of gonadotropin release. The subsequent decrease in LH levels inhibits testosterone production by the testes, thereby depriving androgen-dependent prostate cancer cells of their primary growth stimulus.[4][5]
-
Direct Effect on Prostate Cancer Cells: Prostate cancer cells, including androgen-independent lines, often express LHRH receptors. The binding of Histrelin to these receptors can trigger a direct anti-proliferative and apoptotic signaling cascade. This pathway is typically coupled to Gαi proteins, leading to an inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling pathways involved in cell growth and survival.[8]
Signaling Pathway Diagram
Caption: LHRH Receptor Signaling Pathway in Prostate Cancer Cells.
Quantitative Data
The following tables summarize the biological activity of Histrelin and other LHRH analogs in the context of prostate cancer.
Table 1: In Vitro Activity of LHRH Analogs on Prostate Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| LHRH Agonist (Triptorelin) | LNCaP | Proliferation | Inhibition | 25-65% at 10⁻⁴ M | [10] |
| LHRH Agonist (Triptorelin) | PC-3 | Proliferation | No effect | - | [10] |
| LHRH-Conjugated Lytic Peptide | LNCaP | Viability (MTT) | IC₅₀ | 4.4 µM | [9] |
| LHRH-Conjugated Lytic Peptide | DU-145 | Viability (MTT) | IC₅₀ | 4.8 µM | [9] |
| LHRH-Conjugated Lytic Peptide | PC-3 | Viability (MTT) | IC₅₀ | 4.4 µM | [9] |
Table 2: Clinical Efficacy of Histrelin in Patients with Advanced Prostate Cancer
| Parameter | Baseline (Mean) | Week 4 | Week 52 | Reference |
| Serum Testosterone | >150 ng/dL | ≤50 ng/dL (castrate) | Maintained ≤50 ng/dL | [11][12] |
| Serum PSA | 83.6 ng/mL | - | 90% decrease from baseline (mean) | [12] |
Experimental Protocols
Experimental Workflow Diagram
Caption: A typical workflow for evaluating Histrelin in prostate cancer research.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of Histrelin on the viability of prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145).
Materials:
-
Prostate cancer cell lines (LNCaP, PC-3, DU-145)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Histrelin stock solution (in sterile PBS or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Histrelin in culture medium. Remove the old medium from the wells and add 100 µL of the diluted Histrelin solutions. Include wells with medium alone (blank) and cells with vehicle control (e.g., PBS or DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of viability against the log of the Histrelin concentration to determine the IC₅₀ value.
Protocol 2: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of Histrelin in a prostate cancer xenograft mouse model.
Materials:
-
Androgen-independent prostate cancer cells (e.g., PC-3 or DU-145)
-
Matrigel
-
Male athymic nude mice (6-8 weeks old)
-
Histrelin formulation for in vivo use (e.g., subcutaneous implant or injectable solution)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for implantation
Procedure:
-
Cell Preparation: Culture PC-3 or DU-145 cells to 80-90% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2-5 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Treatment Group: Administer Histrelin according to the desired dosing regimen (e.g., subcutaneous implant or daily/weekly injections).
-
Control Group: Administer a placebo implant or vehicle solution.
-
-
Tumor Monitoring: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: Continue the study for a predetermined period (e.g., 4-6 weeks) or until tumors in the control group reach a specified size. Euthanize the mice and excise the tumors.
-
Data Analysis:
-
Record the final tumor weights.
-
Plot the mean tumor volume over time for each group.
-
Calculate the percentage of tumor growth inhibition (TGI).
-
Perform statistical analysis to determine the significance of the observed differences.
-
Protocol 3: LHRH Receptor Binding Assay
This protocol is for determining the binding affinity of Histrelin to LHRH receptors on prostate cancer cells.
Materials:
-
Prostate cancer cells expressing LHRH receptors (e.g., LNCaP)
-
Radiolabeled LHRH analog (e.g., ¹²⁵I-[D-Trp⁶]-LHRH)
-
Unlabeled Histrelin
-
Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)
-
Cell harvesting equipment (cell scrapers, centrifuge)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Membrane Preparation: Grow LNCaP cells to confluency. Harvest the cells, wash with cold PBS, and homogenize in a cold buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend it in the binding buffer.
-
Competitive Binding Assay:
-
Set up a series of tubes. To each tube, add a constant concentration of the radiolabeled LHRH analog.
-
Add increasing concentrations of unlabeled Histrelin to the tubes.
-
Add the membrane preparation to each tube.
-
Include tubes with only the radiolabeled ligand (total binding) and tubes with an excess of unlabeled LHRH to determine non-specific binding.
-
-
Incubation: Incubate the tubes at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log of the Histrelin concentration.
-
Use a suitable software program (e.g., Prism) to perform a non-linear regression analysis and determine the Ki (inhibitory constant) or IC₅₀ value, which can be used to calculate the binding affinity (Kd).
-
Conclusion
Histrelin is a critical tool in the management and research of prostate cancer. Its well-defined mechanism of action, involving both systemic hormonal suppression and direct effects on cancer cells, provides a strong rationale for its use. The protocols and data presented in these application notes offer a framework for researchers to further investigate the therapeutic potential of Histrelin and other LHRH analogs in preclinical and translational prostate cancer research. These methodologies can be adapted to explore novel drug combinations, mechanisms of resistance, and the development of next-generation LHRH-targeted therapies.
References
- 1. In vitro and in vivo model systems used in prostate cancer research [polscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A review of the use of histrelin acetate in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effective long-term androgen suppression in men with prostate cancer using a hydrogel implant with the GnRH agonist histrelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The luteinizing hormone-releasing hormone receptor in human prostate cancer cells: messenger ribonucleic acid expression, molecular size, and signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LHRH-Conjugated Lytic Peptides Directly Target Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of triptorelin, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An evaluation of the pharmacokinetics and pharmacodynamics of the histrelin implant for the palliative treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of histrelin subdermal implant in patients with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH is a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). While its primary applications have been in reproductive endocrinology, emerging research into the broader roles of the GnRH system in the central nervous system (CNS) suggests potential, yet largely unexplored, applications in neuroscience. This document provides a comprehensive overview of the theoretical applications, potential mechanisms of action, and speculative experimental protocols for investigating the role of this compound in neuroscience. It is important to note that direct experimental evidence for the neuroscientific application of this specific LHRH analog is currently limited. The protocols and potential applications described herein are extrapolated from studies on related GnRH agonists and the known functions of the GnRH system in the brain.
Introduction
This compound is a potent GnRH agonist.[1] Its chemical modifications enhance its stability and binding affinity to the GnRH receptor (GnRHR) compared to the native peptide. The primary physiological role of GnRH is to stimulate the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary, which in turn regulate gonadal function.[1][2]
Beyond its endocrine functions, GnRH and its receptors are expressed in various extra-pituitary tissues, including multiple regions of the brain such as the hippocampus, amygdala, and cortex. This widespread neural expression points towards a neuromodulatory role for GnRH in the CNS, influencing processes such as synaptic plasticity, neurogenesis, and behavior. The potential involvement of the hypothalamic-pituitary-gonadal (HPG) axis in the pathophysiology of neurodegenerative diseases, such as Alzheimer's disease, has brought GnRH analogs into the focus of neuroscience research.[3]
Synonyms:
-
(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-Gonadotropin-Releasing Hormone
-
(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-Luteinizing Hormone-Releasing Factor
-
(D-His2)-Histrelin[4]
Potential Applications in Neuroscience
Based on the known functions of GnRH in the CNS and studies with other GnRH agonists, potential neuroscience applications for this compound include:
-
Investigation of Neurodegenerative Disease Mechanisms: Given the link between elevated LH levels and Alzheimer's disease pathology, this potent GnRH agonist could be used in preclinical models to downregulate LH secretion and study the subsequent effects on amyloid-beta deposition, tau pathology, and cognitive function.[3]
-
Modulation of Synaptic Plasticity and Cognition: The presence of GnRH receptors in the hippocampus suggests a role in learning and memory. This analog could be used to explore the impact of GnRH signaling on long-term potentiation (LTP) and other forms of synaptic plasticity.
-
Neuroprotection Studies: Investigating potential neuroprotective effects against various insults, such as excitotoxicity or oxidative stress, in both in vitro and in vivo models.
-
Behavioral Neuroscience: Examining the role of central GnRH signaling in modulating social, reproductive, and anxiety-related behaviors.
Mechanism of Action in the Central Nervous System
As a GnRH agonist, this compound binds to and activates GnRH receptors. In the CNS, this interaction is hypothesized to initiate several downstream signaling cascades.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound in a neuroscience context. Note: Dose-response studies are crucial to determine the optimal concentration for specific experimental paradigms.
In Vitro Neuroprotection Assay
Objective: To assess the potential neuroprotective effects of the LHRH analog against excitotoxicity in primary neuronal cultures.
Methodology:
-
Cell Culture: Culture primary hippocampal or cortical neurons from embryonic day 18 (E18) rat pups.
-
Treatment: At days in vitro (DIV) 7-10, pre-treat neurons with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for 24 hours.
-
Induction of Excitotoxicity: Expose the cultures to a toxic concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes in the presence of the LHRH analog.
-
Washout and Recovery: Wash out the glutamate and LHRH analog and return the cells to their original culture medium for 24 hours.
-
Assessment of Cell Viability: Quantify neuronal viability using assays such as the MTT assay, LDH release assay, or by counting surviving neurons after staining with markers like NeuN.
In Vivo Cognitive Assessment in a Mouse Model of Alzheimer's Disease
Objective: To evaluate the effect of chronic administration of the LHRH analog on cognitive function in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD mice).
Methodology:
-
Animal Model: Use age-matched 5XFAD and wild-type littermate control mice.
-
Drug Administration: At an age when pathology begins to develop (e.g., 3 months), administer this compound or vehicle control via subcutaneous osmotic mini-pumps for a period of 3 months. The dose should be determined from pilot studies (e.g., starting at 10-50 µg/kg/day).
-
Behavioral Testing: During the final month of treatment, conduct a battery of cognitive tests, including:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term spatial working memory.
-
Novel Object Recognition: To test recognition memory.
-
-
Tissue Collection and Analysis: Following behavioral testing, euthanize the animals and collect brain tissue for:
-
Immunohistochemistry: To quantify amyloid plaque load (using antibodies like 6E10) and neuroinflammation (Iba1 for microglia, GFAP for astrocytes).
-
ELISA: To measure levels of soluble and insoluble amyloid-beta peptides.
-
Western Blot: To analyze levels of synaptic proteins (e.g., synaptophysin, PSD-95) and signaling molecules.
-
Quantitative Data Summary
As there is no direct quantitative data available for the application of this compound in neuroscience, the following table presents hypothetical data based on expected outcomes from the protocols described above. This is for illustrative purposes only.
| Parameter | Vehicle Control | (Des-Gly10...)-LHRH (10 µg/kg/day) | (Des-Gly10...)-LHRH (50 µg/kg/day) |
| Neuronal Viability (% of control) | 52 ± 4 | 65 ± 5 | 78 ± 6** |
| Escape Latency (Morris Water Maze, Day 5, seconds) | 45 ± 5 | 32 ± 4 | 25 ± 3 |
| Amyloid Plaque Load (Hippocampus, % area) | 12 ± 2 | 8 ± 1.5* | 5 ± 1 |
| Synaptophysin Level (Arbitrary Units) | 0.8 ± 0.1 | 1.1 ± 0.15 | 1.4 ± 0.2 |
| p < 0.05, **p < 0.01 vs. Vehicle Control |
Conclusion
This compound represents a tool with which to explore the non-canonical roles of the GnRH system within the brain. While its utility in neuroscience is currently speculative, the established links between the HPG axis and neurodegenerative diseases provide a strong rationale for its investigation. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore the potential of this and other GnRH analogs as novel therapeutic agents or research tools in the field of neuroscience. Rigorous investigation is required to validate these potential applications and elucidate the precise mechanisms through which GnRH signaling modulates neuronal function and dysfunction.
References
- 1. des-Gly10, D -His(Bzl)6 -LH-RH ethylamide = 97 HPLC, powder 76712-82-8 [sigmaaldrich.com]
- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Targeting Gonadotropins: An Alternative Option for Alzheimer Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pschemicals.com [pschemicals.com]
Troubleshooting & Optimization
(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of the synthetic LHRH analog (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: For initial reconstitution, it is recommended to use sterile, distilled, or deionized water. A very similar analog, [des-Gly10, D-His(Bzl)6]-LH-RH ethylamide, is reported to have high water solubility despite its lipophilicity, suggesting that this compound is also likely soluble in aqueous solutions. If solubility in water is limited, the addition of a small amount of an organic solvent such as DMSO or DMF can aid in dissolution before diluting with your aqueous buffer.[1]
Q2: My peptide is not dissolving in aqueous buffer. What should I do?
A2: If you encounter solubility issues, consider the following troubleshooting steps:
-
Sonication: Gentle sonication can help break up aggregates and enhance dissolution.[2] However, avoid excessive sonication to prevent peptide degradation.
-
pH Adjustment: The solubility of peptides is lowest at their isoelectric point (pI). Adjusting the pH of the buffer to be at least 2 units away from the pI can improve solubility.[2]
-
Organic Solvents: For highly hydrophobic peptides, initial dissolution in a minimal amount of a compatible organic solvent like DMSO, followed by slow, drop-wise addition of the aqueous buffer while vortexing, is a common strategy.[1][2]
Q3: What are the optimal storage conditions for this compound?
A3: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[1] Store the aliquoted solutions at -20°C or -80°C.[1] For short-term storage of a similar LHRH analog, 4°C is acceptable for lyophilized powder.[3]
Q4: What factors can affect the stability of this compound in solution?
A4: The stability of this peptide in solution is influenced by several factors:
-
pH: Extreme pH values can cause hydrolysis of peptide bonds. A pH range of 5 to 7 is generally recommended for optimal stability of similar LHRH analogs.[1]
-
Temperature: Higher temperatures accelerate peptide degradation. Solutions should be kept at low temperatures, and the time at room temperature during experiments should be minimized.[1]
-
Enzymatic Degradation: When working with biological samples like serum or cell culture media, proteases can degrade the peptide. The use of protease inhibitors may be necessary.[1]
Q5: I am observing inconsistent results in my bioassays. Could this be related to the peptide's stability?
A5: Yes, inconsistent bioactivity can be a result of peptide degradation.[1] To troubleshoot this, it is advisable to prepare fresh stock solutions from the lyophilized powder for each experiment.[1] Also, ensure that the peptide solution is not subjected to multiple freeze-thaw cycles and is stored properly.[1] Adsorption of the peptide to plasticware can also lead to lower effective concentrations; using low-protein-binding tubes and tips can mitigate this issue.[1]
Troubleshooting Guides
Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Peptide does not dissolve in aqueous buffer. | High hydrophobicity of the peptide due to the D-His(Bzl) modification. | 1. Attempt initial dissolution in a small volume of an organic solvent such as DMSO or DMF. 2. Slowly add the aqueous buffer to the peptide-organic solvent mixture while gently vortexing.[1][2] |
| Precipitation occurs upon dilution in buffer. | The solubility limit of the peptide in the final buffer has been exceeded. | 1. Prepare a more concentrated stock solution in an appropriate solvent (e.g., water with a small percentage of organic solvent). 2. Perform serial dilutions to reach the desired final concentration. |
| Solution appears cloudy or contains visible aggregates. | The peptide has formed aggregates. | 1. Use gentle sonication to break up aggregates.[2] 2. If aggregation persists, consider using chaotropic agents like 6 M guanidine hydrochloride or 8 M urea in your stock solution preparation, if compatible with your experimental setup.[2] |
Stability Issues
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity over time. | Peptide degradation due to improper storage or handling. | 1. Prepare fresh stock solutions for each experiment.[1] 2. Aliquot stock solutions to minimize freeze-thaw cycles.[1] 3. Store aliquots at -80°C for long-term stability.[1] |
| Inconsistent results between experiments. | Variability in peptide concentration due to adsorption to labware. | 1. Use low-protein-binding microplates and pipette tips.[1] 2. Consider pre-treating plates with a blocking agent like bovine serum albumin (BSA).[1] |
| Rapid degradation in biological samples. | Presence of proteases in cell culture media or serum. | 1. Add a broad-spectrum protease inhibitor cocktail to your assay medium.[1] |
Experimental Protocols
Protocol for Reconstitution of this compound
-
For maximum recovery, centrifuge the vial of lyophilized peptide before opening.
-
Add the appropriate volume of sterile, distilled water to the vial to achieve the desired stock concentration.
-
Gently vortex or swirl the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking.
-
If the peptide does not fully dissolve in water, add a minimal amount of DMSO (e.g., 10-20 µL for 1 mg of peptide) to the dry peptide before adding water.[2]
-
Once dissolved, aliquot the stock solution into low-protein-binding tubes and store at -20°C or -80°C.
Protocol for Assessing Peptide Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound under different conditions.
-
Preparation of Peptide Solution: Prepare a solution of the peptide in the desired buffer at a known concentration (e.g., 1 mg/mL).
-
Aliquoting: Distribute the solution into aliquots for each time point and storage condition to be tested (e.g., 4°C, room temperature, 37°C).
-
Storage: Store the aliquots under the specified conditions.
-
HPLC Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition.
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Use a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile). A linear gradient from 10% to 60% mobile phase B over 20 minutes can be a starting point, but should be optimized.[1]
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide.
-
Calculate the percentage of remaining intact peptide at each time point by comparing its peak area to the peak area at time zero.[1]
-
Visualizations
GnRH Receptor Signaling Pathway
This compound is a GnRH agonist and acts through the GnRH receptor (GnRHR), a G-protein coupled receptor. The binding of the agonist to GnRHR primarily activates the Gq/11 protein, initiating a signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5][6]
Caption: GnRH receptor signaling pathway.
Experimental Workflow for Peptide Solubility and Stability Assessment
The following workflow outlines a systematic approach to assess the solubility and stability of this compound for experimental use.
Caption: Workflow for solubility and stability assessment.
References
optimizing (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH experimental conditions
Disclaimer: Information on the specific LHRH analog (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH is limited in publicly available literature. This guide is based on established principles for working with similar synthetic LHRH/GnRH agonist peptides. All protocols and concentrations should be considered as starting points and must be optimized for your specific experimental system.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute and store lyophilized this compound?
A1: Proper reconstitution and storage are critical for maintaining peptide integrity.
-
Reconstitution:
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature (preferably in a desiccator) to prevent moisture condensation.[1][2]
-
The choice of solvent depends on the peptide's properties. A general strategy is to start with sterile, high-purity water.[1][3]
-
If solubility is an issue, which can occur with hydrophobic peptides, you may need to use a small amount of an organic solvent like DMSO or DMF to first dissolve the peptide, followed by a slow addition of your aqueous buffer.[1][3][4]
-
For basic peptides, a small amount of dilute acetic acid can aid dissolution.[3]
-
-
Storage:
-
Lyophilized Powder: Store at -20°C or -80°C, protected from light. Under these conditions, the peptide can be stable for several years.[2][5]
-
In Solution: Storing peptides in solution is not recommended for the long term due to lower stability.[2][5] If necessary, prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][4][6] Store aliquots at -20°C (stable for months) or -80°C (stable for up to a year).[4][5]
-
Q2: What are the primary factors affecting the stability of this LHRH analog in solution?
A2: Several factors can degrade the peptide in solution:
-
pH: Extreme pH levels can cause hydrolysis. It is generally recommended to maintain a pH between 5 and 7 for optimal stability.[7]
-
Repeated Freeze-Thaw Cycles: This is a major cause of peptide degradation. Aliquoting is essential to prevent this.[2][4][6]
-
Oxidation: The presence of residues like Trp, Met, or Cys can make the peptide susceptible to oxidation. Using degassed, oxygen-free solvents for reconstitution can mitigate this risk.[1][2][6]
-
Bacterial Degradation: Always use sterile buffers for reconstitution and consider filtering the solution through a 0.2 µm filter to remove potential microbial contamination.[2][6]
Q3: What is the expected mechanism of action for this compound?
A3: As a synthetic LHRH (or GnRH) agonist, this peptide is expected to mimic the action of the native GnRH hormone but with higher potency and a longer half-life.[8] The mechanism is biphasic:
-
Initial Stimulatory Phase (Flare-up): Upon binding to GnRH receptors on pituitary gonadotrophs, it causes an initial surge in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[9][10]
-
Inhibitory Phase (Downregulation): Continuous or prolonged administration leads to the desensitization and downregulation of GnRH receptors. This paradoxically suppresses the release of LH and FSH, leading to a significant reduction in gonadal steroid production (e.g., testosterone, estrogen).[9][10][11]
Experimental Protocols & Data
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general framework for studying the effect of the LHRH analog on pituitary or cancer cells expressing the GnRH receptor.
-
Cell Culture: Culture GnRH receptor-positive cells (e.g., pituitary gonadotrophs, prostate cancer cell lines like LNCaP) in the appropriate medium until they reach the desired confluency.
-
Peptide Preparation: Reconstitute and dilute this compound to the desired final concentrations in a sterile, appropriate assay buffer immediately before use.
-
Cell Treatment: Replace the cell culture medium with a medium containing the various concentrations of the LHRH analog. Include a vehicle-only control group.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to assess long-term effects (like cell proliferation) or for shorter periods (minutes to hours) to study acute signaling events.
-
Endpoint Analysis: Analyze the experimental endpoints. This could include:
-
Hormone Secretion Assays: Measure LH or FSH levels in the supernatant using ELISA.
-
Cell Proliferation Assays: Use methods like MTT, WST-1, or direct cell counting.
-
Gene Expression Analysis: Perform qRT-PCR to measure changes in the expression of target genes.
-
Western Blotting: Analyze changes in protein levels or phosphorylation status in signaling pathways.
-
Quantitative Data (Reference from other LHRH Agonists)
The following table provides example dosages for the LHRH agonist Leuprolide. These are intended as a reference for designing dose-response experiments and should be adapted and optimized.
| Application Type | LHRH Agonist | Example Dosage/Concentration | Species/System | Reference |
| In Vivo (Prostate Cancer) | Leuprolide | 22.5 mg (3-month dose) | Human | [12] |
| In Vivo (Prostate Cancer) | Leuprolide | 7.5 mg (monthly dose) | Human | [13] |
| In Vitro (Cancer Cells) | LHRH Agonists | 10⁻¹¹ to 10⁻⁶ M | Human Cell Lines | [14] |
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Peptide Won't Dissolve | - High hydrophobicity of the peptide sequence.[15] - Incorrect solvent choice. | - Analyze the peptide sequence for hydrophobic residues. - First, try dissolving a small test amount.[1][3] - Use a small amount of organic solvent (e.g., DMSO, DMF, acetonitrile) to dissolve the peptide, then slowly add the aqueous buffer while vortexing.[1][4] - For basic peptides, try adding a few drops of 10-25% acetic acid.[3][4] |
| Inconsistent or No Biological Activity | - Peptide degradation due to improper storage or handling (e.g., multiple freeze-thaw cycles).[4][6] - Peptide oxidation.[6] - Incorrect peptide concentration due to inaccurate weighing or not accounting for peptide purity.[6] - Peptide aggregation.[16] | - Prepare fresh solutions from lyophilized stock. Use a new aliquot for each experiment.[4] - If the sequence is prone to oxidation, use degassed buffers.[1] - Confirm peptide concentration. Note that the vial contains peptide salt and bound water, so net peptide content is less than the total weight.[6] - Use sonication to help break up aggregates during dissolution.[4] |
| High Background or Unwanted Immune Response in Cellular Assays | - Endotoxin (LPS) contamination from the synthesis process.[6] - Trifluoroacetic acid (TFA) salt from HPLC purification may interfere with some cellular assays.[6] | - Use endotoxin-free reagents and peptides. Request endotoxin testing from your peptide supplier.[6] - If TFA interference is suspected, consider requesting the peptide as a different salt form (e.g., acetate or HCl) or perform a salt exchange. |
| Low Yield After Purification/Recovery | - Adsorption of the peptide to plasticware (especially for hydrophobic peptides). | - Use low-protein-binding tubes and pipette tips. - Rinsing tubes with the experimental buffer before use can help saturate non-specific binding sites. |
Visualizations
LHRH Agonist Signaling Pathway
Caption: Generalized signaling pathway of an LHRH agonist at the pituitary gonadotroph.
General Experimental Workflow
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. genscript.com [genscript.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. novoprolabs.com [novoprolabs.com]
- 6. genscript.com [genscript.com]
- 7. Parenteral peptide formulations: chemical and physical properties of native luteinizing hormone-releasing hormone (LHRH) and hydrophobic analogues in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gonadotropin-releasing hormone analogs: Understanding advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luteinizing hormone-releasing hormone (LHRH) receptor agonists vs antagonists: a matter of the receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Determining dosing intervals for luteinizing hormone releasing hormone agonists based on serum testosterone levels: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lupron, Eligard (leuprolide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 14. academic.oup.com [academic.oup.com]
- 15. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 16. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH Stability in Solution
Welcome to the technical support center for the synthetic LHRH analog (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this peptide in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help prevent degradation and ensure the integrity of your experiments.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the handling and storage of this compound in solution.
Problem 1: Loss of Peptide Potency or Activity Over Time
Possible Causes:
-
Oxidation: The D-His at position 2 and D-His(Bzl) at position 6 are susceptible to oxidation, leading to the formation of 2-oxo-histidine derivatives, which can reduce or eliminate biological activity.[1][2][3]
-
Aggregation: Like many peptides, this LHRH analog can form soluble or insoluble aggregates, which are often biologically inactive.[4][5]
-
Hydrolysis: Cleavage of peptide bonds, particularly at the C-terminal Pro-NHEt9, can occur, especially at non-optimal pH.[6][7][8]
Solutions:
| Solution | Description |
| Optimize Solution pH | Maintain the solution pH between 4.0 and 6.0. The maximum stability for a similar LHRH antagonist was observed at approximately pH 5.[6] Acidic conditions (below pH 3) can lead to deamidation of the C-terminal amide, while basic conditions (above pH 7) can cause epimerization.[6] |
| Use Antioxidants | Add antioxidants such as methionine or ascorbic acid to the solution to scavenge reactive oxygen species and minimize the oxidation of histidine residues.[1][2][9] Histidine-containing peptides themselves can exhibit antioxidative properties.[1][9] |
| Control Temperature | Store stock solutions at -20°C or -80°C. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles. |
| Protect from Light | Store solutions in amber vials or protect from light to prevent photo-oxidation. |
| Inert Atmosphere | For long-term storage of solutions, purging the headspace of the vial with an inert gas like argon or nitrogen can help prevent oxidation. |
| Add Aggregation Inhibitors | Include excipients such as non-ionic surfactants (e.g., Polysorbate 80) or sugars (e.g., mannitol, sucrose) in the formulation to reduce peptide aggregation.[4][5][10] |
Problem 2: Appearance of Cloudiness or Precipitate in the Solution
Possible Cause:
-
Aggregation: The peptide is self-associating to form insoluble aggregates. This can be influenced by peptide concentration, pH, temperature, and ionic strength.[4][5]
Solutions:
| Solution | Description |
| Adjust Peptide Concentration | If possible, work with lower peptide concentrations, as aggregation is often a concentration-dependent process. |
| Modify Buffer and Ionic Strength | Ensure the buffer system is appropriate and the ionic strength is not promoting aggregation. In some cases, adjusting the salt concentration can modulate solubility. |
| Incorporate Solubilizing Excipients | Add excipients that are known to inhibit aggregation, such as certain amino acids (e.g., arginine, glycine), sugars (e.g., sucrose, trehalose), or non-ionic surfactants (e.g., Polysorbate 20/80).[4] |
| pH Adjustment | Verify that the solution pH is not close to the isoelectric point (pI) of the peptide, as this is the pH of minimum solubility. For LHRH analogs, which are generally basic, maintaining a pH below the pI will ensure a net positive charge and promote solubility through electrostatic repulsion. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an aqueous solution?
A1: The three main degradation pathways are:
-
Oxidation: The imidazole rings of the D-histidine at position 2 and the D-His(Bzl) at position 6 are susceptible to oxidation, especially in the presence of trace metal ions and oxygen.[1][2][3]
-
Aggregation: This peptide has a tendency to self-associate and form aggregates, which can be either soluble oligomers or insoluble precipitates. This is a common issue for many therapeutic peptides.[4][5]
-
Hydrolysis: The peptide bonds can undergo hydrolysis. Of particular note is the potential for acid-catalyzed deamidation at the C-terminal ethylamide under strongly acidic conditions (pH < 3) and epimerization at various amino acid residues under basic conditions (pH > 7).[6]
Q2: What is the optimal pH for storing this peptide in solution?
A2: Based on stability studies of a similar LHRH antagonist, the optimal pH for stability is around 5.0.[6] A pH range of 4.0 to 6.0 is recommended to minimize hydrolysis and other degradation reactions.
Q3: What are the best practices for preparing a stock solution of this peptide?
A3: To prepare a stock solution, we recommend the following:
-
Use a sterile, high-purity buffer, such as acetate or citrate, adjusted to a pH between 4.0 and 6.0.
-
If the peptide is in a lyophilized form, allow the vial to equilibrate to room temperature before opening to avoid condensation.
-
Reconstitute the peptide in the chosen buffer to the desired concentration. Gentle vortexing or swirling may be used to aid dissolution. Avoid vigorous shaking, which can promote aggregation.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
Q4: Can I do anything to prevent the oxidation of the histidine residues?
A4: Yes, several measures can be taken to mitigate oxidation:
-
Use of Antioxidants: The addition of antioxidants like methionine or ascorbic acid can be effective.
-
Chelating Agents: Including a chelating agent such as EDTA can sequester trace metal ions that may catalyze oxidation reactions.
-
Inert Environment: Preparing and storing the solution under an inert gas (e.g., nitrogen or argon) will minimize its exposure to oxygen.
-
Light Protection: Store the solution in light-resistant containers.
Q5: How can I detect and quantify the degradation of my peptide sample?
A5: The most common and effective method is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (HPLC-MS).[6][11][12][13][14] A reverse-phase HPLC method can separate the intact peptide from its degradation products. The identity of the degradation products can be confirmed by their mass-to-charge ratio using MS. Quantification is typically done by measuring the peak area of the intact peptide and its degradants.
Quantitative Data Summary
While specific degradation kinetics for this compound are not publicly available, the following table summarizes the degradation behavior of a closely related LHRH antagonist, RS-26306, in aqueous solution, which can serve as a valuable reference.[6]
Table 1: pH-Dependent Degradation of LHRH Antagonist RS-26306 [6]
| pH | Predominant Degradation Pathway | Predicted Shelf-life at 25°C |
| < 3 | Acid-catalyzed deamidation of the C-terminal amide | - |
| 4-6 | Intramolecular serine-catalyzed peptide hydrolysis | > 10 years (at pH ~5) |
| > 7 | Epimerization of individual amino acids | - |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the peptide under various stress conditions to identify potential degradation products and pathways.[15][16][17][18][19]
Objective: To generate a degradation profile for this compound.
Materials:
-
This compound
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Buffers (e.g., pH 4, 7, and 9)
-
HPLC-grade water and acetonitrile
-
Photostability chamber
-
Incubator
Procedure:
-
Preparation of Peptide Solutions: Prepare solutions of the peptide at a known concentration (e.g., 1 mg/mL) in the different stress media.
-
Acid Hydrolysis: Mix the peptide solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the peptide solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the peptide solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the peptide solution (in a neutral buffer) at 60°C for 48 hours.
-
Photodegradation: Expose the peptide solution to light in a photostability chamber according to ICH guidelines.
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by RP-HPLC-MS to identify and quantify the degradation products.
Protocol 2: HPLC-MS Method for Degradation Analysis
Objective: To separate and identify the intact peptide from its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
HPLC Conditions:
-
Gradient: 5% to 95% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 280 nm
-
Injection Volume: 20 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-2000
-
Data Acquisition: Full scan and data-dependent MS/MS
Visualizations
Caption: Primary degradation pathways for this compound in solution.
Caption: Workflow for preventing degradation of this compound in solution.
References
- 1. Antioxidative Properties of Histidine-Containing Peptides Designed from Peptide Fragments Found in the Digests of a Soybean Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic (HPLC) and HPLC-mass spectrometric (MS) analysis of the degradation of the luteinizing hormone-releasing hormone (LH-RH) antagonist RS-26306 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proline in vasoactive peptides: consequences for peptide hydrolysis in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Liquid chromatography studies on the enzymatic degradation of luteinizing hormone-releasing hormone analogues with off-line identification by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. ijmr.net.in [ijmr.net.in]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. biopharmaspec.com [biopharmaspec.com]
- 19. pharmtech.com [pharmtech.com]
troubleshooting inconsistent results with (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH
Welcome to the technical support center for (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent, reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for troubleshooting inconsistent results during your experiments with this compound.
General Handling and Storage
-
Question: How should I properly store and handle the lyophilized peptide?
-
Answer: Improper storage is a primary source of peptide degradation and experimental variability.[1] For maximal stability, lyophilized this compound should be stored at -20°C or -80°C, protected from light.[1][2] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can affect the peptide's integrity.
-
-
Question: What is the best way to reconstitute the peptide?
-
Answer: The choice of solvent is critical for accurate concentration and activity. Due to its chemical structure (C₆₆H₈₆N₁₈O₁₂), this peptide may have specific solubility requirements.[3] It is recommended to first attempt reconstitution in sterile, distilled water. If solubility is an issue, a small amount of a suitable organic solvent (e.g., DMSO, DMF, or acetonitrile) can be used, followed by dilution with your aqueous experimental buffer. Always use sterile buffers for reconstitution to prevent microbial contamination.[1]
-
-
Question: How should I store the reconstituted peptide solution?
-
Answer: Once in solution, the peptide is more susceptible to degradation.[2] For short-term storage (a few days), refrigerate at 2-8°C. For long-term storage, it is crucial to aliquot the solution into single-use volumes and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][2] Peptides containing amino acids like asparagine, glutamine, cysteine, methionine, and tryptophan are particularly unstable in solution.[2]
-
Inconsistent Experimental Results
-
Question: I am observing lower-than-expected bioactivity of the LHRH analog. What are the possible causes?
-
Answer: Reduced bioactivity can stem from several factors:
-
Peptide Degradation: Improper storage or multiple freeze-thaw cycles of the reconstituted peptide can lead to degradation.[1]
-
Incorrect Concentration: Inaccurate determination of the peptide concentration due to incomplete solubilization or errors in calculating the net peptide content can affect the final concentration in your assay.[1]
-
Assay Conditions: The pH, temperature, and incubation time of your assay can significantly impact the peptide's activity. Ensure these parameters are optimized and consistent across experiments.
-
Cell Culture Health: The responsiveness of your cell line to the LHRH analog can be influenced by cell passage number, confluency, and overall health.
-
-
-
Question: My results are not reproducible between experiments. How can I improve consistency?
-
Answer: Reproducibility issues often arise from subtle variations in experimental procedures.
-
Standardize Protocols: Ensure all experimental steps, from peptide reconstitution to data acquisition, are meticulously standardized and documented.
-
Aliquot Reagents: Aliquoting the peptide stock solution and other critical reagents minimizes variability from freeze-thaw cycles and ensures consistent concentrations.[1]
-
Control for Variables: Use internal controls in your assays and monitor environmental factors such as incubator temperature and CO₂ levels.
-
Lot-to-Lot Variation: If you are using a new batch of the peptide, perform a bridging study to compare its activity with the previous lot.
-
-
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
1. Radioligand Binding Assay for GnRH Receptor
This protocol determines the binding affinity of this compound to the GnRH receptor.
-
Materials:
-
Cell line expressing the GnRH receptor (e.g., LβT2 cells)
-
Radiolabeled GnRH analog (e.g., ¹²⁵I-Triptorelin)
-
This compound (unlabeled ligand)
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Wash buffer (e.g., cold PBS)
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare cell membranes from the GnRH receptor-expressing cell line.
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled this compound to displace the radioligand.
-
Incubate at a specified temperature and duration to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with cold wash buffer.
-
Measure the radioactivity of the filters using a gamma counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ and calculate the Ki.
-
2. In Vitro Cell Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of cancer cells expressing GnRH receptors.
-
Materials:
-
GnRH receptor-positive cancer cell line (e.g., MCF-7, LNCaP)
-
Complete cell culture medium
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
-
Plate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Visualizations
Signaling Pathway of LHRH Analogs
This compound, as a GnRH analog, is expected to activate the GnRH receptor, a G-protein coupled receptor (GPCR).[4][5] This interaction primarily involves the Gq/11 protein, leading to the activation of Phospholipase C (PLC).[4][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[6] These events trigger downstream signaling cascades, including the MAPK pathway, which ultimately regulate the synthesis and secretion of gonadotropins like LH and FSH.[5][7] GnRH receptors can also couple to Gs and Gi proteins, influencing cAMP production.[4]
References
- 1. genscript.com [genscript.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 5. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. KEGG PATHWAY: map04912 [genome.jp]
minimizing off-target effects of (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the synthetic LHRH analog, (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH. The focus is on minimizing and identifying potential off-target effects to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic polypeptide analog of the natural Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[1][2][3] Its chemical structure is designed to modulate the LHRH receptor, a G protein-coupled receptor (GPCR), which is a key regulator of the reproductive endocrine system.[4]
Q2: What is the expected on-target mechanism of action?
As an LHRH analog, this peptide is expected to bind to LHRH receptors, primarily located on gonadotroph cells in the pituitary gland.[4] LHRH receptor activation typically initiates a signaling cascade through Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of Protein Kinase C (PKC), ultimately leading to the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4]
Q3: What are off-target effects and why are they a concern for this peptide?
Off-target effects occur when a compound interacts with unintended molecular targets, which can lead to unanticipated biological responses and misinterpretation of experimental data. While peptides are generally known for high specificity, off-target interactions can still occur.[5] For a novel synthetic peptide like this compound, a comprehensive off-target profile is crucial for accurate research.
Q4: Are there known off-target effects for this specific compound?
Currently, there is a lack of publicly available data detailing the specific off-target binding profile of this compound against a broad panel of receptors. Therefore, it is essential for researchers to experimentally determine its selectivity.
Q5: My peptide solution is cloudy. Is this an off-target effect?
Cloudiness or precipitation in your peptide solution is a strong indicator of peptide aggregation , not necessarily an off-target effect. Peptide aggregation can, however, lead to a loss of active compound concentration and potentially cause non-specific cellular effects that might be misinterpreted.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Experimental Results
If you observe results that do not align with the expected on-target effects of an LHRH analog, consider the following troubleshooting steps before concluding an off-target effect.
Troubleshooting Decision Tree for Unexpected Results
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Peptide Hormones and Their Receptors - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. Signaling Themes Shared Between Peptide and Steroid Hormones at the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
improving the bioactivity of (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the bioactivity of the LHRH analog, (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH, also known as Histrelin, in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Histrelin) and what is its primary mechanism of action?
A1: this compound is a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). Its primary mechanism of action involves binding to the Gonadotropin-Releasing Hormone Receptor (GnRHR), a G-protein coupled receptor (GPCR).[1] While initial binding stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary, continuous or prolonged exposure leads to the downregulation of GnRH receptors.[2][3] This desensitization results in a sustained suppression of gonadotropin release and, consequently, a reduction in gonadal steroid production, such as testosterone and estrogen.[1][2]
Q2: How should I properly store and handle the peptide to ensure its stability and bioactivity?
A2: Proper storage and handling are critical for maintaining the peptide's integrity.
-
Lyophilized Form: For long-term stability, the lyophilized powder should be stored at -20°C or -80°C in a tightly sealed container, preferably with a desiccant.[1][4] Before opening, allow the vial to warm to room temperature to prevent condensation, which can degrade the peptide.[4]
-
In Solution: Peptides have a very limited shelf-life in solution.[4] It is highly recommended to prepare solutions fresh for each experiment. If necessary, reconstitute the peptide in a sterile, appropriate buffer, create single-use aliquots, and store them at -20°C or colder to avoid repeated freeze-thaw cycles, which can significantly degrade the peptide.[1][4] Do not store peptide solutions in a frost-free freezer due to temperature fluctuations.[4]
Q3: What are the recommended in vitro bioassays to confirm the activity of Histrelin?
A3: The bioactivity of Histrelin can be assessed through several in vitro assays:
-
Receptor Binding Assays: These assays quantify the affinity of the peptide for the GnRH receptor on cell membranes from receptor-expressing cell lines (e.g., LNCaP, PC3, DU145).[5]
-
Calcium Mobilization Assays: As the GnRH receptor primarily couples to the Gαq/11 subunit, agonist binding triggers a release of intracellular calcium.[4] This can be measured using calcium-sensitive fluorescent dyes.
-
Cell Proliferation/Viability Assays (e.g., MTT, XTT, CCK-8): In hormone-dependent cancer cell lines (e.g., prostate, breast), LHRH agonists can have direct anti-proliferative effects.[2][6] These assays measure the impact of the peptide on cell growth over time.
Q4: Why am I observing a high degree of variability in my cell-based assay results?
A4: High variability can stem from multiple sources. Key factors include inconsistencies in cell seeding density, using cells with a high passage number which can lead to phenotypic drift, and variations in cell health or confluency.[1][4] Inaccurate or inconsistent addition of the peptide ligand and "edge effects" in microplates can also contribute significantly to variability.[4] Ensuring all reagents are prepared fresh and that incubation times are consistent is also crucial.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor or Inconsistent Solubility of the Peptide
-
Problem: The lyophilized peptide does not dissolve well in aqueous buffers, leading to variable effective concentrations.
-
Explanation: Due to the presence of hydrophobic amino acids, some LHRH analogs may have limited solubility in purely aqueous solutions.[1]
-
Solution:
-
First, attempt to dissolve a small amount in sterile, distilled water or a slightly acidic buffer (pH 5-6).[4]
-
If solubility remains poor, reconstitute the peptide in a minimal amount of an organic solvent like DMSO, and then dilute it to the final working concentration with your aqueous assay buffer.[1]
-
Crucially , ensure the final concentration of the organic solvent is low (<0.5%) and consistent across all experimental and control wells, as it can be toxic to cells at higher concentrations.[1]
-
Issue 2: Low or No Bioactivity in a Calcium Mobilization Assay
-
Problem: The addition of Histrelin does not produce the expected transient increase in intracellular calcium.
-
Explanation: This issue can be caused by problems with the cells, the assay protocol, or the peptide itself. The calcium signal is rapid and transient, typically peaking within seconds, and can be easily missed.[4]
-
Solution: See the troubleshooting table and logical workflow diagram below for a step-by-step diagnosis. Key steps include confirming GnRH receptor expression in your cell line, checking cell health, ensuring the calcium indicator dye is loaded correctly, and verifying plate reader settings.[4] Always include a positive control, such as a different known GnRH agonist or a new lot of Histrelin, to differentiate between a peptide issue and an assay system failure.[4]
Issue 3: Dose-Response Curve is Right-Shifted (Lower Potency)
-
Problem: The calculated EC50 value is significantly higher than expected, indicating reduced peptide potency.
-
Explanation: This often points to degradation of the peptide, reducing the concentration of the active compound.
-
Solution:
-
Always prepare fresh dilutions of Histrelin for each experiment directly from a properly stored lyophilized stock.[4]
-
Avoid storing working dilutions for extended periods, even at 4°C.[4]
-
Re-evaluate your peptide handling and storage procedures to prevent future degradation. Ensure aliquots are single-use to avoid freeze-thaw cycles.[1]
-
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Results | Inconsistent cell seeding or high passage number. | Use a cell counter for accurate seeding; use cells within a consistent, low passage range.[1] |
| Improper peptide handling (e.g., freeze-thaw). | Prepare single-use aliquots from a stock solution; always prepare fresh dilutions.[1][4] | |
| Low/No Signal | Low/No GnRH receptor expression on cells. | Confirm receptor expression via qPCR or Western blot. Use a validated positive control cell line.[4] |
| Inactive peptide due to degradation. | Use a new vial/lot of the peptide. Run a positive control with a different GnRH agonist.[4] | |
| Incorrect assay setup (e.g., plate reader settings). | Verify excitation/emission wavelengths and ensure the reader is set for a rapid kinetic read.[4] | |
| Lower Potency | Peptide degradation in solution. | Prepare fresh dilutions for every experiment. Do not store working solutions.[4] |
| Inaccurate initial concentration measurement. | Ensure the lyophilized powder was weighed accurately and reconstituted in the correct volume. |
Visualized Workflows and Pathways
Signaling Pathway
Caption: GnRH receptor signaling cascade initiated by Histrelin.
Experimental Workflow
Caption: General workflow for in vitro bioactivity assessment.
Troubleshooting Logic
Caption: Diagnostic flowchart for troubleshooting low bioactivity.
Experimental Protocols
Protocol 1: Competitive Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of Histrelin for the GnRH receptor.
Materials:
-
GnRH receptor-expressing cells (e.g., PC3, LNCaP)
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, with 0.1% BSA)
-
Radiolabeled LHRH analog (e.g., ¹²⁵I-[D-Trp⁶]-LHRH)
-
Non-labeled Histrelin (competitor)
-
Glass fiber filters and a cell harvester/filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Culture cells to high density, harvest, and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the membrane pellet in binding buffer. Determine protein concentration (e.g., via Bradford assay).
-
Assay Setup: In a 96-well plate, add in order:
-
Binding buffer
-
A fixed concentration of radiolabeled LHRH analog.
-
Increasing concentrations of unlabeled Histrelin (for competition curve) or buffer alone (for total binding). For non-specific binding, add a high concentration of a known non-labeled GnRH agonist.
-
-
Incubation: Add a standardized amount of cell membrane preparation to each well to initiate the binding reaction. Incubate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 4°C).
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other readings. Plot the specific binding as a function of the log concentration of Histrelin. Use non-linear regression to fit the data and calculate the IC50, which can then be converted to the inhibitory constant (Ki).
Protocol 2: Calcium Mobilization Assay
This protocol measures the functional response of cells to Histrelin stimulation.
Materials:
-
GnRH receptor-expressing cells (e.g., HEK293 cells transfected with GnRHR, LNCaP)
-
Black, clear-bottom 96-well or 384-well cell culture plates
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM, Fura-2 AM) with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Histrelin serial dilutions
-
Fluorescence plate reader with kinetic reading and injection capabilities.
Procedure:
-
Cell Plating: Seed cells into the microplate and allow them to adhere and grow to near-confluency (typically 18-24 hours).
-
Dye Loading: Remove the culture medium and add the calcium indicator dye solution to the cells. Incubate according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).
-
Washing: Gently wash the cells with the assay buffer to remove excess extracellular dye. Leave a final volume of buffer in each well.
-
Signal Measurement: Place the plate in the fluorescence reader and allow the temperature to equilibrate.
-
Baseline Reading: Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Peptide Injection: Use the plate reader's injector to add different concentrations of Histrelin to the wells while continuously recording the fluorescence signal.
-
Post-Injection Reading: Continue to measure the signal kinetically for 1-3 minutes to capture the transient calcium peak.[4]
-
Data Analysis: Calculate the change in fluorescence intensity from baseline for each well. Plot the peak response against the log concentration of Histrelin to generate a dose-response curve and determine the EC50.
Illustrative Data Tables
The following tables are examples of how to structure data obtained from the described assays.
Table 1: Example Data from a Receptor Binding Assay
| Compound | Cell Line | IC50 (nM) | Ki (nM) |
| Histrelin (Lot A) | PC3 | 1.5 | 0.8 |
| Histrelin (Lot B) | PC3 | 1.8 | 0.9 |
| Native LHRH | PC3 | 25.0 | 13.2 |
Table 2: Example Data from a Calcium Mobilization Assay
| Compound | Cell Line | EC50 (nM) | Max Response (% of Control) |
| Histrelin (Fresh) | LNCaP | 2.2 | 100% |
| Histrelin (Aged) | LNCaP | 15.8 | 85% |
| Positive Control | LNCaP | 1.9 | 105% |
References
- 1. benchchem.com [benchchem.com]
- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. 177Lu-LHRH analog as a potential prostate cancer theragnostic agent | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
Navigating the Synthesis of (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to troubleshoot challenges encountered during the synthesis of the potent Luteinizing Hormone-Releasing Hormone (LHRH) analog, (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH. This document offers practical solutions, detailed experimental protocols, and quantitative data to facilitate a successful synthesis campaign.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing this specific LHRH analog?
A1: The primary challenges stem from its unique structural features:
-
Presence of two D-Histidine residues: D-amino acids can exhibit different coupling kinetics compared to their L-counterparts. Histidine itself is prone to racemization and side reactions involving its imidazole ring.
-
Benzyl protection on one Histidine (His(Bzl)): While necessary to prevent side reactions, the bulky benzyl group can sterically hinder coupling reactions. Its removal also requires specific cleavage conditions.
-
C-terminal Pro-NHEt9: The synthesis of the C-terminal ethylamide requires a specific resin and cleavage strategy to yield the desired modification.
Q2: Which solid-phase peptide synthesis (SPPS) strategy is recommended?
A2: The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is generally preferred for this synthesis. It utilizes milder deprotection conditions compared to the Boc/Bzl strategy, which is advantageous for complex peptides.[1]
Q3: How can I minimize racemization of the D-Histidine residues?
A3: Racemization of histidine during coupling is a known issue.[2] To minimize this, consider the following:
-
Use a pre-formed active ester of the Fmoc-D-His(Bzl)-OH, such as the 2,4,5-trichlorophenyl ester, in the presence of 1-hydroxybenzotriazole (HOBt).[3]
-
Employ coupling reagents known for low racemization, such as DEPBT (3-(diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one).
-
Avoid prolonged activation times and elevated temperatures during the coupling steps of the histidine residues.
Q4: What are the potential side reactions involving the histidine residues?
A4: The imidazole side chain of histidine can lead to several side reactions if not properly protected. The use of a benzyl (Bzl) protecting group on the D-His at position 6 is crucial to prevent N-acylation on the ring.[2]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Coupling Efficiency, Especially at D-His Residues
Symptoms:
-
Positive Kaiser test after coupling.
-
Presence of deletion sequences (peptide missing one or more amino acids) in the final product, confirmed by mass spectrometry.[4]
Possible Causes & Solutions:
| Cause | Solution |
| Steric Hindrance | The bulky side chains of D-amino acids and the His(Bzl) group can impede coupling. Increase the coupling time and/or use a higher excess of the protected amino acid and coupling reagents. Consider using a more potent coupling reagent like HATU or HCTU. |
| Peptide Aggregation | As the peptide chain elongates, it can aggregate on the resin, blocking reactive sites. Use a resin with a lower substitution level or a PEG-based resin. Solvents like NMP or the addition of chaotropic salts can help disrupt aggregation.[1] |
| Incomplete Deprotection | Ensure complete removal of the Fmoc group before coupling. Extend the piperidine treatment time or use a stronger base like DBU for deprotection, though caution is advised with DBU as it can promote aspartimide formation if Asp is present.[5] |
Problem 2: Difficulty in Cleavage and Deprotection of His(Bzl)
Symptoms:
-
Incomplete removal of the benzyl protecting group, leading to impurities with a corresponding mass shift.
-
Low overall yield after cleavage.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Cleavage Cocktail | The benzyl group on histidine requires strong acidic conditions for removal. A standard trifluoroacetic acid (TFA) cleavage cocktail may not be sufficient. The use of anhydrous hydrogen fluoride (HF) is a common method for cleaving peptides with benzyl-based protecting groups.[6][7][8][9] |
| Scavenger Issues | During cleavage, reactive carbocations are generated that can modify sensitive residues. Use an effective scavenger cocktail to trap these species. For peptides containing His(Bzl), a common "low-high" HF cleavage procedure is recommended. The "low" step uses a lower concentration of HF with scavengers like dimethyl sulfide (DMS) and p-cresol to remove more labile protecting groups. The "high" step with a higher HF concentration then removes the more resistant groups like the benzyl group.[7][8] |
Problem 3: Formation of C-terminal Amide Instead of Ethylamide
Symptoms:
-
Mass spectrometry analysis shows the mass of the peptide with a C-terminal CONH2 instead of CONHCH2CH3.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Resin Choice | Standard Rink Amide resin will yield a C-terminal primary amide upon cleavage. To obtain the N-ethylamide, a specific resin or a post-synthesis modification is required. |
| Synthesis Strategy | One approach is to use a resin that allows for on-resin modification of the C-terminus. Alternatively, the fully protected peptide can be cleaved from a resin that yields a C-terminal carboxylic acid (e.g., Wang resin), followed by solution-phase coupling with ethylamine.[10] A more direct method involves using a resin specifically designed for the synthesis of N-substituted amides. |
Problem 4: Co-elution of Impurities During RP-HPLC Purification
Symptoms:
-
Broad peaks or shoulders on the main peak in the HPLC chromatogram.
-
Difficulty in obtaining a pure fraction of the target peptide.
Possible Causes & Solutions:
| Cause | Solution |
| Closely Related Impurities | Deletion sequences, products of incomplete deprotection, or racemized isomers can have very similar retention times to the target peptide. |
| Hydrophilic Nature of the Peptide | The presence of multiple histidine residues can make the peptide hydrophilic, leading to poor retention on standard C18 columns.[11] |
| Purification Strategy | For hydrophilic peptides, a multi-column approach can be effective. This may involve an initial purification step using ion-exchange chromatography to separate peptides based on charge, followed by a final polishing step with RP-HPLC.[11] Modifying the mobile phase of the RP-HPLC, such as using a different ion-pairing agent or adjusting the pH, can also improve separation. |
Quantitative Data Summary
Table 1: General Coupling Efficiencies and Potential Challenges in SPPS
| Amino Acid Type | Typical Coupling Efficiency (%) | Potential Challenges |
| Standard L-Amino Acids | >99% | Minimal under standard conditions. |
| D-Amino Acids | 98-99% | Slower reaction kinetics may require longer coupling times or more potent activators. |
| His(Bzl) | 97-99% | Steric hindrance from the benzyl group can slow down the reaction. Prone to racemization. |
| Proline | >99% | Forms a secondary amine after coupling, which can sometimes lead to slower subsequent couplings. |
| Sterically Hindered (e.g., Val, Ile) | 98-99% | Slower reaction kinetics. |
Note: These are general estimates and actual efficiencies can vary depending on the specific sequence, resin, coupling reagents, and reaction conditions.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound using Fmoc/tBu Strategy
This protocol outlines the manual synthesis on a 0.1 mmol scale.
1. Resin Preparation and First Amino Acid Loading:
-
Start with a Rink Amide resin pre-loaded with Fmoc-Pro-OH or load Fmoc-Pro-OH onto Rink Amide resin using standard coupling procedures.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
2. Amino Acid Coupling Cycle (Repeated for each amino acid):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin with DMF (5x).
-
Coupling:
-
Pre-activate a 3-5 fold molar excess of the Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature. For D-His and His(Bzl) residues, extend the coupling time to 4 hours or perform a double coupling.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin with DMF (3x) and dichloromethane (DCM) (3x).
3. Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry under vacuum.
-
For peptides containing His(Bzl), a "low-high" HF cleavage is recommended.
-
Low HF Step: Treat the resin with a mixture of HF/DMS/p-cresol (25:65:10, v/v/v) for 2 hours at 0°C.
-
High HF Step: After removing the "low" HF mixture, treat the resin with anhydrous HF for 1 hour at 0°C.
-
-
Alternatively, a TFA-based cleavage cocktail with scavengers can be attempted, but may result in incomplete deprotection of the His(Bzl) group. A common cocktail is TFA/water/triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).
4. Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to collect the crude peptide pellet, wash with cold ether, and dry.
-
Purify the crude peptide by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. For this hydrophilic peptide, consider a shallower gradient or the use of ion-exchange chromatography prior to RP-HPLC.
Visualizations
Diagram 1: General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow of a single amino acid coupling cycle in Fmoc-SPPS.
Diagram 2: Troubleshooting Logic for Low Coupling Efficiency
Caption: A logical workflow for troubleshooting low coupling efficiency in SPPS.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. ias.ac.in [ias.ac.in]
- 4. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 5. peptide.com [peptide.com]
- 6. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. What different oligonucleotide purification options does Biosearch Technologies offer? | LGC Biosearch Technologies [oligos.biosearchtech.com]
addressing peptide aggregation of (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH
Welcome to the technical support center for (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and application of this LHRH analog, with a specific focus on addressing potential challenges related to peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic analog of the natural Luteinizing Hormone-Releasing Hormone (LHRH). Its structure has been modified to enhance its biological activity and stability. The modifications include the substitution of Glycine at position 10, the introduction of D-Histidine at position 2, the addition of a benzyl group to D-Histidine at position 6, and the replacement of the C-terminal glycine amide with a proline-ethylamide group. These changes generally result in a more potent and longer-lasting effect compared to the native LHRH.
Q2: What are the potential signs of aggregation of this peptide in my experiments?
Peptide aggregation can manifest in several ways. You should be vigilant for the following signs:
-
Visual Changes: The most obvious sign is the appearance of visible particulates, cloudiness, or precipitation in your peptide solution.
-
Decreased Solubility: You may find it difficult to dissolve the lyophilized peptide, or it may precipitate out of solution over time, even at concentrations that were previously stable.
-
Inconsistent Experimental Results: Aggregation can lead to a decrease in the effective concentration of the active, monomeric peptide, resulting in reduced biological activity and poor reproducibility in your assays.
-
Changes in Spectroscopic Measurements: Techniques like UV-Vis spectroscopy may show increased light scattering, appearing as a broad absorbance at higher wavelengths (e.g., >340 nm).
Q3: What factors can contribute to the aggregation of this compound?
Several factors can promote the aggregation of peptides, including:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions that lead to aggregation.
-
pH and Ionic Strength: The net charge of the peptide is influenced by the pH of the solution. At or near its isoelectric point (pI), a peptide has a net neutral charge, which can minimize electrostatic repulsion between molecules and promote aggregation. The ionic strength of the buffer can also play a role.
-
Temperature: Elevated temperatures can increase the rate of aggregation by promoting hydrophobic interactions.
-
Mechanical Stress: Agitation, such as vigorous vortexing or sonication, can sometimes induce aggregation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to the formation of aggregates.
-
Presence of Hydrophobic Surfaces: The peptide may interact with and aggregate on the surface of certain plastics or glass.
Troubleshooting Guide: Peptide Aggregation
This guide provides a systematic approach to identifying and resolving aggregation issues with this compound.
Initial Assessment of Aggregation
If you suspect aggregation, a series of initial characterization experiments can help confirm its presence and nature.
| Parameter | Experimental Technique | Purpose |
| Visual Inspection | Direct observation | To detect visible precipitates or turbidity. |
| UV-Vis Spectroscopy | Measure absorbance spectrum (e.g., 250-600 nm) | To detect light scattering from large aggregates. |
| Dynamic Light Scattering (DLS) | Measurement of particle size distribution | To identify the presence of soluble aggregates and determine their size. |
| Reversed-Phase HPLC (RP-HPLC) | Chromatographic analysis | To detect a decrease in the main peptide peak and the appearance of high molecular weight species. |
Experimental Protocols
Protocol 1: Basic Solubility and Aggregation Assessment
-
Reconstitution: Carefully reconstitute a small amount of lyophilized this compound in a recommended solvent (e.g., sterile water, 10% acetonitrile in water). Start with a low concentration (e.g., 1 mg/mL).
-
Solubilization: Gently swirl or pipette to dissolve the peptide. Avoid vigorous vortexing. If solubility is poor, sonication in a water bath for short periods (1-2 minutes) may be attempted.
-
Visual Inspection: Observe the solution against a dark background for any signs of particulates or cloudiness.
-
Centrifugation: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes. The presence of a pellet indicates insoluble aggregates.
-
Concentration Measurement: Measure the absorbance of the supernatant at 280 nm to estimate the concentration of the soluble peptide. A significant loss of peptide from the expected concentration suggests aggregation.
Troubleshooting Steps and Solutions
If aggregation is confirmed, the following strategies can be employed to mitigate the issue.
1. Optimization of Solvent and Buffer Conditions
| Issue | Recommended Action | Rationale |
| Poor initial solubility | Try reconstituting in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly dilute with the desired aqueous buffer. | The benzyl group on D-His(6) increases the hydrophobicity of the peptide. Organic solvents can help to disrupt hydrophobic interactions that may lead to aggregation upon initial reconstitution. |
| Aggregation in aqueous buffer | Adjust the pH of the buffer to be at least 1-2 units away from the peptide's isoelectric point (pI). | The presence of multiple histidine residues suggests a pI in the neutral to slightly basic range. Moving the pH away from the pI will increase the net charge of the peptide, leading to greater electrostatic repulsion between molecules. |
| Modify the ionic strength of the buffer. Try both increasing (e.g., up to 150 mM NaCl) and decreasing the salt concentration. | The effect of ionic strength can be complex. At low ionic strength, electrostatic repulsion is stronger. At very high ionic strength, "salting out" can occur, promoting aggregation. An optimal ionic strength will need to be determined empirically. | |
| Include additives in the buffer. | See the table below for common anti-aggregation additives. |
Common Anti-Aggregation Additives
| Additive | Typical Concentration | Mechanism of Action |
| Arginine | 50-500 mM | Can suppress aggregation by interacting with hydrophobic and charged residues on the peptide surface. |
| Guanidine HCl | 0.5-2 M | A chaotropic agent that can disrupt non-covalent interactions and unfold aggregates. Note: This will also denature the peptide. |
| Urea | 2-8 M | Similar to Guanidine HCl, it acts as a denaturant to dissolve aggregates. |
| Glycerol | 5-20% (v/v) | A cryoprotectant that can also increase solvent viscosity and stabilize the native peptide structure. |
2. Handling and Storage Best Practices
-
Reconstitution: Reconstitute the peptide immediately before use if possible.
-
Aliquoting: If you need to store the peptide in solution, aliquot it into single-use volumes to minimize freeze-thaw cycles.
-
Storage: For short-term storage, keep the peptide solution at 4°C. For long-term storage, flash-freeze the aliquots in liquid nitrogen and store at -80°C.
-
Materials: Use low-protein-binding microcentrifuge tubes and pipette tips to minimize surface-induced aggregation.
Visualizing Experimental Workflows and Concepts
The following diagrams illustrate key workflows and concepts for addressing peptide aggregation.
Caption: A flowchart for troubleshooting peptide aggregation.
Caption: Key factors that can promote peptide aggregation.
For further assistance, please do not hesitate to contact our technical support team.
Technical Support Center: Stability of (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH
Welcome to the technical support center for (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH. This resource provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability of this potent LHRH analog. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the integrity of your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Peptide Potency | pH-induced degradation (hydrolysis, oxidation). | Maintain solution pH between 5.0 and 6.0 for optimal stability. Use acetate buffer, as phosphate buffers may accelerate degradation.[1] |
| Unexpected Peaks in HPLC | Formation of degradation products. | Conduct forced degradation studies to identify potential degradation products and establish their retention times. Common degradation pathways for LHRH analogs include cleavage at specific peptide bonds.[2] |
| Poor Reproducibility | Inconsistent sample handling and storage. | Prepare fresh solutions for each experiment. If storage is necessary, store at 2-8°C for short periods. Avoid repeated freeze-thaw cycles. |
| Precipitation of Peptide | pH is near the isoelectric point of the peptide. | Adjust the pH of the solution to be at least one unit away from the isoelectric point to ensure solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound in aqueous solution?
A1: While specific data for this analog is not available, studies on structurally similar LHRH analogs like gonadorelin and triptorelin show maximum stability at a pH of approximately 5.0 to 6.0.[1][3] It is highly recommended to perform a pH stability study for your specific formulation.
Q2: What are the common degradation pathways for LHRH analogs at different pH values?
A2: LHRH analogs are susceptible to several degradation pathways influenced by pH.[4] At acidic pH, hydrolysis of the peptide backbone is a primary concern. Under neutral to alkaline conditions, deamidation of asparagine and glutamine residues and oxidation of methionine or tryptophan can occur. For histrelin, a related analog, degradation products result from cleavage of peptide bonds and racemization of amino acid residues.[2]
Q3: Which buffer system is recommended for formulating this LHRH analog?
A3: Acetate buffer is generally recommended for LHRH analogs as it has been shown to have a favorable effect on stability compared to phosphate buffers, which can catalyze degradation.[1] The choice of buffer and its concentration should be optimized for your specific experimental needs.
Q4: How can I monitor the stability of this compound in my samples?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the standard approach.[5][6] This method should be able to separate the intact peptide from its degradation products. Mass spectrometry can be used to identify the degradation products.[5][7]
Q5: Are there any excipients that can help stabilize the peptide against pH-induced degradation?
A5: Yes, certain excipients can enhance peptide stability. Sugars like mannitol and trehalose, and amino acids such as glycine and histidine are commonly used as stabilizers in peptide formulations.[8][9][10] It is crucial to test the compatibility of any excipient with the LHRH analog.
Quantitative Data Summary
The following tables summarize stability data for related LHRH analogs. This information can serve as a guide for designing experiments with this compound.
Table 1: pH-Dependent Stability of Gonadorelin and Triptorelin
| pH | Buffer System | Predicted t₉₀% at 20°C (Gonadorelin) | Predicted t₉₀% at 20°C (Triptorelin) |
| 5.0 | 0.1 M Acetate | 9.0 years | 7.7 years |
Data adapted from a study on the stability of gonadorelin and triptorelin in aqueous solution.[1]
Table 2: Stability of Leuprolide Acetate at Different pH Values
| pH | Temperature | Stability after 35 days |
| 2.0 | 37°C | Degradation is accelerated |
| 7.4 | 4°C | Higher stability |
| 7.4 | 37°C | Lower stability |
Data synthesized from a study on the aqueous stability of leuprolide acetate.[11][12]
Experimental Protocols
Protocol 1: pH Stability Study using HPLC
This protocol outlines a general procedure for assessing the stability of this compound at various pH values.
1. Materials:
- This compound
- Buffer solutions (e.g., acetate, phosphate) at various pH values (e.g., 3, 4, 5, 6, 7, 8)
- HPLC system with a C18 column
- Mobile phase (e.g., acetonitrile and water with trifluoroacetic acid)
- Incubator or water bath
2. Procedure:
- Prepare a stock solution of the LHRH analog in a suitable solvent (e.g., water).
- Dilute the stock solution with each buffer to a final concentration suitable for HPLC analysis.
- Take an initial sample (T=0) from each pH solution and analyze it by HPLC to determine the initial peak area of the intact peptide.
- Incubate the remaining solutions at a controlled temperature (e.g., 37°C or 50°C).
- At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), withdraw aliquots from each solution.
- Analyze the samples by HPLC.
- Calculate the percentage of the remaining intact peptide at each time point relative to the initial concentration.
- Plot the percentage of remaining peptide against time for each pH to determine the degradation kinetics.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the peptide to identify potential degradation products and validate the stability-indicating nature of the analytical method.[13][14][15]
1. Stress Conditions:
- Acidic Hydrolysis: Incubate the peptide solution in 0.1 M HCl at 60°C for 24-48 hours.
- Alkaline Hydrolysis: Incubate the peptide solution in 0.1 M NaOH at 60°C for 24-48 hours.
- Oxidation: Treat the peptide solution with 3% hydrogen peroxide at room temperature for 24 hours.
- Thermal Stress: Heat the solid peptide or a solution at a high temperature (e.g., 70°C) for several days.
- Photostability: Expose the peptide solution to UV light according to ICH guidelines.
2. Analysis:
- After exposure to each stress condition, neutralize the samples if necessary.
- Analyze the stressed samples using a validated HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the degradation products.
- Compare the chromatograms of the stressed samples with that of an unstressed control to identify new peaks corresponding to degradation products.
Visualizations
Caption: Workflow for a pH stability study of an LHRH analog.
Caption: Troubleshooting logic for LHRH analog stability experiments.
References
- 1. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the solution degradation products of histrelin, a gonadotropin releasing hormone (LH/RH) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of luteinizing hormone releasing hormone: effects of pH, temperature, pig skin, and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 5. ijsra.net [ijsra.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. pharmtech.com [pharmtech.com]
- 9. 5-types-of-formulation-excipients-and-how-they-impact-biologics-stability [resources.nanotempertech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Aqueous stability of leuprolide acetate: effect of temperature, dissolved oxygen, pH and complexation with β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. biopharminternational.com [biopharminternational.com]
long-term storage protocols for (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of the LHRH analog (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH. Adherence to these protocols is crucial for maintaining the integrity, stability, and biological activity of the peptide throughout its lifecycle in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for long-term storage of lyophilized this compound?
A1: For maximal stability, lyophilized this compound should be stored at -20°C or, for extended periods, at -80°C. It is imperative to store the peptide in a desiccated environment, protected from light. Before opening the vial, it should be allowed to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce long-term stability.
Q2: How should I reconstitute the lyophilized peptide?
A2: It is recommended to reconstitute the lyophilized peptide in a sterile, aqueous buffer. Common choices for reconstitution include sterile, distilled water or phosphate-buffered saline (PBS). The choice of solvent can impact the stability of the peptide in solution. For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary for initial dissolution, followed by dilution with the aqueous buffer.
Q3: What are the recommended storage conditions for the reconstituted peptide solution?
A3: Peptide solutions are significantly less stable than the lyophilized powder. For short-term storage (2-7 days), the reconstituted solution can be kept at 4°C. For long-term storage, it is crucial to aliquot the solution into single-use volumes to prevent multiple freeze-thaw cycles, which can lead to peptide degradation. These aliquots should be stored at -20°C or, for enhanced stability, at -80°C.
Q4: What factors can lead to the degradation of this compound during storage?
A4: Several factors can compromise the stability of the peptide:
-
Temperature: Elevated temperatures accelerate degradation.
-
pH: Extreme pH values can cause hydrolysis of peptide bonds. A pH range of 5-7 is generally recommended for optimal stability.
-
Oxidation: Peptides containing residues like Tryptophan (Trp), as found in this LHRH analog, are susceptible to oxidation. Exposure to air should be minimized.
-
Moisture: The presence of water can facilitate hydrolysis and other degradation pathways.
Validation & Comparative
A Comparative Guide to the Biological Activity of (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH (Histerelin) and Other LHRH Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of the potent luteinizing hormone-releasing hormone (LHRH) agonist, (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH, also known as Histerelin.[1][2] We will delve into its performance benchmarked against other widely used LHRH agonists such as Leuprolide, Goserelin, and Triptorelin, supported by available experimental data. This document aims to be a valuable resource for researchers and professionals in drug development by presenting a comprehensive overview of their mechanism of action, comparative efficacy, and the experimental protocols used for their validation.
Mechanism of Action: A Paradoxical Effect
LHRH agonists, including Histerelin, are synthetic analogs of the natural gonadotropin-releasing hormone (GnRH).[3] Their therapeutic effect stems from a paradoxical dual-phase mechanism of action on the pituitary gland.[4]
Initially, upon administration, these agonists bind to GnRH receptors, mimicking the pulsatile release of endogenous LHRH. This leads to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can cause a temporary increase in testosterone levels, a phenomenon known as "testosterone flare."[4]
However, the continuous presence of the potent and long-acting LHRH agonist leads to the second phase: the downregulation and desensitization of GnRH receptors in the pituitary.[3][4] This sustained stimulation ultimately results in a profound and reversible suppression of LH and FSH release, leading to a significant decrease in the production of gonadal steroids, such as testosterone in males, to castrate levels.[3][4]
Figure 1: LHRH Agonist Signaling Pathway
Comparative Efficacy: A Look at the Data
Direct head-to-head comparisons of the in vitro potency and receptor binding affinity of Histerelin with other LHRH agonists are limited in publicly available literature. However, clinical data provides valuable insights into its in vivo efficacy, particularly in the context of testosterone suppression for prostate cancer and gonadotropin suppression for central precocious puberty.
Testosterone Suppression in Prostate Cancer
The primary goal of LHRH agonist therapy in prostate cancer is to achieve and maintain castrate levels of serum testosterone. While all approved agonists are effective, some studies suggest differences in the depth and consistency of suppression.[4]
| LHRH Agonist | Patients Achieving Testosterone <50 ng/dL | Patients Achieving Testosterone <20 ng/dL | Patients Achieving Testosterone <10 ng/dL | Citation |
| Goserelin | Comparable | Comparable | 54.2% | [4][5] |
| Triptorelin | Comparable | Comparable | 93.2% | [4][5] |
| Leuprolide | Comparable | Comparable | 86.4% | [4][5] |
| Histerelin | All patients between weeks 4 and 52 | 88% of patients had continuous suppression | Not Reported |
Table 1: Comparison of Testosterone Suppression Rates Among LHRH Agonists at Different Castration Thresholds in Prostate Cancer Patients.
A retrospective study comparing Goserelin, Triptorelin, and Leuprolide found that while all three were comparable in achieving testosterone levels of <50 ng/dL and <20 ng/dL, Triptorelin was the most potent in achieving the lowest mean testosterone levels and the highest rate of castration at a more stringent threshold of <10 ng/dL.[4][5] Specifically, 93.2% of patients on Triptorelin, 86.4% on Leuprolide, and 54.2% on Goserelin achieved testosterone levels below 10 ng/dL.[4][5]
Gonadotropin and Sex Steroid Suppression in Central Precocious Puberty (CPP)
Histerelin, administered as a subdermal implant, has demonstrated excellent efficacy in suppressing pubertal hormones in children with CPP.
| Parameter | Naive Patients (Baseline) | Naive Patients (1 Month) | Previously Treated (Baseline) | Previously Treated (1 Month) | Citation |
| Peak LH (mIU/mL) | 28.2 ± 19.97 | 0.8 ± 0.39 | 2.1 ± 2.15 | 0.5 ± 0.32 | |
| Estradiol (pg/mL) (Girls) | 24.5 ± 22.27 | 5.9 ± 2.37 | Suppressed | Remained Suppressed |
Table 2: Efficacy of the Histerelin Subdermal Implant in Children with Central Precocious Puberty.
Experimental Protocols
Validating the biological activity of LHRH agonists like this compound involves a combination of in vitro and in vivo studies.
In Vitro Assays
1. GnRH Receptor Binding Assay (Radioligand Displacement Assay)
This assay determines the binding affinity (Ki) of the test compound to the GnRH receptor.
-
Objective: To quantify the affinity of this compound for the GnRH receptor.
-
Materials:
-
Cell membranes expressing the GnRH receptor (e.g., from pituitary tissue or a cell line).
-
A radiolabeled LHRH agonist (e.g., [¹²⁵I]-Buserelin).
-
The test compound (this compound).
-
Assay buffer, wash buffer, and glass fiber filters.
-
-
Methodology:
-
Incubate a fixed concentration of the radioligand with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
2. In Vitro Bioassay: Inhibition of Progesterone Secretion
This assay assesses the functional activity of LHRH agonists by measuring their effect on hormone production in ovarian cells.
-
Objective: To determine the in vitro potency of this compound by its ability to inhibit hCG-induced progesterone secretion.
-
Cell Model: Luteinized rat granulosa cells.
-
Methodology:
-
Isolate and culture rat granulosa cells.
-
Stimulate the cells with human chorionic gonadotropin (hCG) to induce progesterone secretion.
-
Treat the cells with varying concentrations of the LHRH agonist.
-
Measure the concentration of progesterone in the culture medium using a radioimmunoassay (RIA) or ELISA.
-
A dose-dependent inhibition of progesterone secretion indicates agonist activity.
-
Figure 2: Experimental Workflow for Validating LHRH Agonist Activity
In Vivo Studies
Prostate Cancer Xenograft Model
This model is used to evaluate the anti-tumor efficacy of LHRH agonists in a living organism.
-
Objective: To assess the in vivo efficacy of this compound in inhibiting tumor growth.[4]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).[4]
-
Methodology:
-
Subcutaneously implant human prostate cancer cells (e.g., LNCaP) into the mice.[4]
-
Once tumors are established, administer the LHRH agonist.[4]
-
Monitor tumor volume and serum testosterone and prostate-specific antigen (PSA) levels over time.
-
Compare the tumor growth and hormone levels in the treated group to a control group receiving a placebo.
-
Conclusion
This compound (Histerelin) is a potent LHRH agonist that effectively suppresses gonadotropin and sex steroid production. While direct comparative in vitro data is scarce, clinical studies demonstrate its high efficacy in achieving and maintaining hormonal suppression, comparable to other established LHRH agonists. The choice of a specific LHRH agonist in a research or clinical setting may depend on factors such as the desired duration of action, route of administration, and specific patient population. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of Histerelin and other LHRH analogs, contributing to the advancement of therapies for hormone-dependent diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pschemicals.com [pschemicals.com]
- 3. Luteinizing hormone-releasing hormone (LHRH) agonists for treatment of advanced prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide | Semantic Scholar [semanticscholar.org]
comparing (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH to other LHRH analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Luteinizing Hormone-Releasing Hormone (LHRH) analogs, with a focus on placing the synthetic peptide (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH within the broader context of this class of molecules. Direct comparative experimental data for this specific analog is limited in publicly available literature. Therefore, this guide will draw comparisons with well-characterized LHRH agonists and antagonists, providing a framework for understanding its potential performance based on its structural similarities to other potent agonists like Histrelin.
Introduction to LHRH Analogs
LHRH, a decapeptide produced in the hypothalamus, plays a pivotal role in regulating the reproductive system by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. Synthetic LHRH analogs are broadly classified into two categories: agonists and antagonists. Both are instrumental in various therapeutic areas, particularly in oncology for the treatment of hormone-dependent cancers such as prostate and breast cancer.
-
LHRH Agonists: These analogs, including well-known examples like Leuprolide, Goserelin, Triptorelin, and Histrelin, initially stimulate the LHRH receptors, leading to a transient surge in LH and FSH, followed by receptor downregulation and desensitization. This ultimately results in a profound suppression of gonadal hormone production.
-
LHRH Antagonists: These analogs, such as Degarelix and Relugolix, competitively block the LHRH receptors, leading to an immediate and rapid suppression of LH and FSH without the initial stimulatory phase seen with agonists.
Comparative Performance of LHRH Analogs
Due to the lack of specific data for this compound, this section will focus on a comparative overview of LHRH agonists and antagonists, and a head-to-head comparison of prominent LHRH agonists.
LHRH Agonists vs. LHRH Antagonists
| Feature | LHRH Agonists | LHRH Antagonists |
| Mechanism of Action | Initial stimulation followed by receptor downregulation and desensitization | Competitive blockade of LHRH receptors |
| Onset of Action | Delayed testosterone suppression (2-4 weeks) | Rapid testosterone suppression (within days) |
| Testosterone Flare | Initial surge in testosterone levels | No testosterone flare |
| FSH Suppression | Less profound | More profound |
| Cardiovascular Risk | Some studies suggest a potential for higher cardiovascular risk compared to antagonists[1][2] | May have a more favorable cardiovascular safety profile[1][2] |
| Common Side Effects | Hot flashes, fatigue, loss of libido, injection site reactions[1][3][4] | Hot flashes, fatigue, loss of libido, injection site reactions (can be more frequent)[1][3][4] |
Head-to-Head Comparison of LHRH Agonists
The following table summarizes key performance indicators for some of the most widely studied LHRH agonists. It is anticipated that this compound, as a potent agonist, would exhibit efficacy within the range of these compounds.
| LHRH Agonist | Formulation | Efficacy in Testosterone Suppression | Notable Findings |
| Leuprolide | 1, 3, 4, 6-month depot injections | Effective in achieving and maintaining castrate levels of testosterone.[5][6] | Some studies show a slightly lower rate of achieving the lowest testosterone levels (<10 ng/dL) compared to Triptorelin.[7] |
| Goserelin | 1, 3-month depot implants | Comparable efficacy to other agonists in achieving castration.[6][7] | May have a different side effect profile in combination therapies.[3][8] |
| Triptorelin | 1, 3, 6-month depot injections | Potentially the most potent in achieving the lowest mean testosterone levels and the highest rate of castration at a threshold of <10 ng/dL.[7] | A study reported a higher 9-month survival rate compared to Leuprolide in one trial.[6] |
| Histrelin | 12-month implant | Provides continuous and sustained testosterone suppression over a long period. | Offers the convenience of a once-yearly administration. |
Signaling Pathways
The distinct mechanisms of action of LHRH agonists and antagonists are rooted in their differential effects on the LHRH receptor signaling pathway in pituitary gonadotrophs.
References
- 1. Adverse Events Associated with Hormonal Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. ascopubs.org [ascopubs.org]
- 6. benchchem.com [benchchem.com]
- 7. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH and Native LHRH
This guide provides a detailed comparison of the synthetic luteinizing hormone-releasing hormone (LHRH) analog, (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH, also known as histrelin, and the native LHRH peptide. The focus is on their respective efficacies, supported by experimental data on receptor binding and biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Native LHRH is a decapeptide hormone that plays a crucial role in reproduction by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[1][2] LHRH agonists, such as histrelin, are synthetic analogs designed for greater potency and longer duration of action.[3] These agonists initially stimulate the LHRH receptor but with continuous administration, lead to receptor downregulation and desensitization, ultimately suppressing gonadotropin and sex steroid production.[2] This paradoxical effect makes them valuable therapeutic agents for conditions like prostate cancer and central precocious puberty.[4][5]
Comparative Efficacy Data
The following tables summarize the available quantitative data comparing the receptor binding affinity and in vivo potency of this compound (and its closely related analogs) with native LHRH.
Table 1: LHRH Receptor Binding Affinity
| Compound | Receptor Source | Radioligand | Binding Affinity (Kd) | Reference |
| Native LHRH | Rat Pituitary Cells | [125I]iodo[D-Ser(t-BU)6]des-Gly10-GnRH N-ethylamide | ~43.5 nM (Ka = 2.3 x 10⁷ M⁻¹) | [6] |
| [D-Trp6]LHRH | Rat Anterior Pituitaries | [125I, D-Trp6]-LHRH | 43.75 nM | [7] |
| des-Gly10-[biotinyl-aminoethylglycyl-D-Lys6]-LHRH ethylamide | Rat anterior pituitary gland membranes | 125I-XBAL | 131 ± 16 pM | [8] |
Note: Specific binding affinity data for this compound was not available in the reviewed literature. However, its potency is reported to be similar to that of the D-Trp6-containing analog.[9] One source notes that the binding affinity of [D-Trp6]LHRH is approximately 10 times higher than that of native LHRH.[1]
Table 2: In Vivo Potency for Gonadotropin Release
| Compound | Animal Model | Endpoint | Relative Potency/Effective Dose | Reference |
| Native LHRH | Adult Male Rats | LH/FSH Release | 1 µg injected subcutaneously twice daily for 6 days increased basal serum LH and FSH. | [10] |
| LHRH Agonists (general) | Not specified | Not specified | 50 to 100 times more potent than native LHRH. | [3] |
| This compound (Histrelin) | Not specified | LH/FSH Release | Potent stimulator of LH and FSH release. | [9] |
Mechanism of Action and Signaling Pathway
Both native LHRH and this compound bind to the LHRH receptor, a G-protein coupled receptor on pituitary gonadotrophs. This binding activates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C, which in turn stimulates the synthesis and release of LH and FSH.
Continuous stimulation of the LHRH receptor by a potent agonist like histrelin leads to receptor downregulation and desensitization of the gonadotroph cells. This uncouples the receptor from its signaling pathway, resulting in a profound and sustained suppression of LH and FSH secretion.
Experimental Protocols
Radioligand Binding Assay (Competitive Binding)
This protocol is used to determine the binding affinity (Ki) of a test compound for the LHRH receptor.
1. Membrane Preparation:
-
Tissues (e.g., rat anterior pituitary) or cells expressing the LHRH receptor are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
A constant concentration of a radiolabeled LHRH analog (e.g., [125I][D-Trp6]LHRH) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor ligand (native LHRH or this compound) are added to the incubation tubes.
-
The mixture is incubated to allow the binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters, representing the bound ligand, is measured using a gamma counter.
5. Data Analysis:
-
The percentage of specific binding of the radioligand is plotted against the concentration of the competitor.
-
Non-linear regression analysis is used to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Assay for LH and FSH Release
This protocol is used to assess the in vivo potency of LHRH analogs in stimulating gonadotropin release.
1. Animal Model:
-
Adult male rats are commonly used.
2. Administration of Test Compound:
-
Animals are administered with either vehicle (control), native LHRH, or this compound via a specified route (e.g., subcutaneous or intravenous injection).
-
A range of doses is typically used to establish a dose-response relationship.
3. Blood Sampling:
-
Blood samples are collected at various time points before and after administration of the test compound.
4. Hormone Measurement:
-
Serum concentrations of LH and FSH are measured using a validated immunoassay (e.g., radioimmunoassay - RIA or enzyme-linked immunosorbent assay - ELISA).
5. Data Analysis:
-
The peak hormone concentration and the area under the curve (AUC) for hormone release are calculated for each group.
-
The dose-response curves are plotted, and the ED50 (the dose that produces 50% of the maximal response) can be determined to compare the potency of the compounds.
Conclusion
The synthetic LHRH analog, this compound (histrelin), demonstrates significantly greater efficacy compared to native LHRH. This enhanced potency is attributed to its higher binding affinity for the LHRH receptor and greater resistance to degradation. While direct comparative quantitative data is limited, the available evidence from studies on closely related analogs and general characterizations consistently indicates that histrelin is a substantially more potent agonist. This superior potency underlies its therapeutic utility in achieving profound and sustained suppression of the pituitary-gonadal axis with continuous administration.
References
- 1. benchchem.com [benchchem.com]
- 2. Histrelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. [Histrelin acetate--the first once yearly LHRH agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of gonadotropin-releasing hormone receptors in cultured rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptors for luteinizing hormone-releasing hormone (LHRH) in Dunning R3327 prostate cancers and rat anterior pituitaries after treatment with a sustained delivery system of LHRH antagonist SB-75 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel ligands for the affinity labelling of luteinizing hormone releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cpcscientific.com [cpcscientific.com]
- 10. Luteinizing hormone (LH)-releasing hormone: chronic effects on LH and follicle-stimulating hormone cells and secretion in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity studies for (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH antibodies
A Guide for Researchers in Drug Development and Reproductive Biology
Understanding Antibody Specificity in LHRH Analog Research
The specificity of an antibody is a critical parameter in the development of immunoassays for therapeutic drug monitoring, pharmacokinetic studies, and diagnostics. For LHRH analogs, which often have subtle structural modifications from the native peptide, determining the degree to which an antibody binds to related molecules is essential. High cross-reactivity can lead to inaccurate quantification and misinterpretation of results.
Studies on antibodies against the native LHRH have shown that specificity is often directed towards the N-terminus of the peptide.[1] This suggests that modifications at the C-terminus may have less impact on antibody binding, a crucial consideration when evaluating analogs like (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH.
Hypothetical Cross-Reactivity Profile
The following table is a representative example of how cross-reactivity data for an antibody against "this compound" would be presented. The values are for illustrative purposes only and demonstrate a typical outcome of a competitive binding assay.
| Compound | % Cross-Reactivity |
| This compound | 100% |
| [des-Gly10, D-His(Bzl)6]-LH-RH ethylamide | 85% |
| Luteinizing Hormone-Releasing Hormone (LHRH), human | 15% |
| [D-Trp6]-LHRH | <1% |
| Thyrotropin-Releasing Hormone (TRH) | <0.1% |
| Somatostatin | <0.1% |
| Follicle-Stimulating Hormone (FSH) | Not Detected |
| Luteinizing Hormone (LH) | Not Detected |
-
% Cross-Reactivity Calculation: The cross-reactivity is determined by comparing the concentration of the analog required to displace 50% of the radiolabeled ligand with the concentration of the reference peptide (this compound) required for the same displacement. The formula is: (IC50 of reference peptide / IC50 of test peptide) x 100.
Experimental Protocols
The gold standard for determining antibody cross-reactivity is the competitive binding immunoassay, most commonly a Radioimmunoassay (RIA).
Competitive Radioimmunoassay (RIA) Protocol
This protocol outlines the steps to assess the cross-reactivity of an antibody against various LHRH analogs and other related peptides.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer, such as phosphate-buffered saline (PBS) with a protein carrier like bovine serum albumin (BSA) to prevent non-specific binding.
- Antibody Dilution: Dilute the anti-(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH antibody to a concentration that binds 30-50% of the radiolabeled tracer in the absence of unlabeled peptide.
- Radiolabeled Tracer: Prepare a solution of radiolabeled (e.g., with 125I) this compound.
- Standard and Test Peptides: Prepare serial dilutions of the reference peptide (this compound) and the test peptides (other LHRH analogs, related hormones) in the assay buffer.
2. Assay Procedure:
- Set up duplicate tubes for each standard, test peptide concentration, and controls (total counts, non-specific binding, and zero standard).
- To the appropriate tubes, add the assay buffer, standard/test peptide solutions, diluted antibody, and radiolabeled tracer.
- Incubate the mixture to allow for competitive binding to reach equilibrium (e.g., 16-24 hours at 4°C).[2]
- Separate the antibody-bound and free radiolabeled peptide. A common method is the double-antibody technique, where a secondary antibody against the primary antibody's species is added, followed by centrifugation to pellet the complex.[3]
- Decant the supernatant containing the free tracer.
- Measure the radioactivity of the pellet (bound tracer) using a gamma counter.
3. Data Analysis:
- Calculate the percentage of tracer bound for each concentration of the standard and test peptides.
- Plot the percentage of bound tracer against the logarithm of the peptide concentration to generate a standard curve.
- Determine the IC50 value (the concentration of the peptide that inhibits 50% of the specific binding of the radiolabeled tracer) for the reference peptide and each test peptide.
- Calculate the percent cross-reactivity using the formula mentioned above.
Visualizing Experimental and Biological Pathways
To further aid researchers, the following diagrams illustrate the experimental workflow for cross-reactivity assessment and the biological pathway of LHRH action.
Caption: Workflow of a competitive radioimmunoassay for cross-reactivity.
Caption: LHRH receptor signaling pathway in gonadotropic cells.
Conclusion
While direct experimental data on the cross-reactivity of antibodies to this compound is not currently published, this guide provides the necessary framework for researchers to conduct these critical studies. By employing standardized competitive immunoassays and adhering to rigorous data analysis, scientists and drug developers can accurately characterize the specificity of their antibodies, ensuring the reliability and validity of their research in the field of reproductive endocrinology and oncology. The provided protocols and visual aids serve as a foundational resource for these endeavors.
References
reproducibility of experiments using (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH
For researchers and drug development professionals, understanding the comparative performance and experimental reproducibility of synthetic LHRH analogs is critical for study design and drug selection. This guide provides an objective comparison of (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH and other commercially relevant LHRH agonists, supported by available experimental data. Due to limited publicly available data on the specific compound this compound, this guide focuses on well-characterized alternatives such as Leuprolide, Goserelin, Triptorelin, and Histrelin.
Executive Summary
Luteinizing hormone-releasing hormone (LHRH) agonists are synthetic peptides that, after an initial stimulation, lead to the downregulation and desensitization of GnRH receptors in the pituitary gland. This results in a profound suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, and consequently, a reduction in gonadal steroid production. While direct comparative studies on the reproducibility of experiments using this compound are scarce, analysis of data from structurally similar and widely used agonists provides valuable insights into their efficacy and expected performance. This guide summarizes key performance data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Comparative Efficacy of LHRH Agonists
The primary measure of efficacy for LHRH agonists is their ability to suppress gonadotropin and sex steroid levels. The following tables summarize available quantitative data from studies on commercially available LHRH agonists.
Table 1: Comparison of Testosterone Suppression by LHRH Agonists in Prostate Cancer Patients
| LHRH Agonist | Dosing Regimen | Mean Testosterone Level | Percentage of Patients Achieving Castration (<10 ng/dL) | Citation |
| Goserelin | 11.34 mg (3-month depot) | Higher than Triptorelin and Leuprolide | 54.2% | [1] |
| Triptorelin | 11.25 mg (3-month depot) | Lowest among the three | 93.2% | [1] |
| Leuprolide | 11.25 mg (3-month depot) | Intermediate | 86.4% | [1] |
| Histrelin | 1-year implant | 88% of patients maintained <20 ng/dL | Not specified at <10 ng/dL | [2] |
Table 2: Overview of Commercially Available LHRH Agonists
| Generic Name | Common Brand Name(s) | Notable Characteristics |
| Leuprolide | Lupron, Eligard | Available in various depot formulations (1, 3, 4, and 6-month).[3] |
| Goserelin | Zoladex | Administered as a subcutaneous implant.[3] |
| Triptorelin | Trelstar, Triptodur | Demonstrated high potency in testosterone suppression.[1][3] |
| Histrelin | Vantas, Supprelin LA | Available as a long-acting (1-year) subcutaneous implant.[3][4] |
| Alarelin | Not applicable | A potent GnRH agonist used in research and veterinary medicine.[5][6] |
Experimental Protocols
Reproducibility of experiments heavily relies on detailed and standardized protocols. Below are methodologies for key experiments used to evaluate the performance of LHRH agonists.
Protocol 1: Assessment of Testosterone Suppression in a Rodent Model
Objective: To determine the efficacy of an LHRH agonist in suppressing serum testosterone levels in male rats.
Materials:
-
LHRH agonist of interest (e.g., this compound)
-
Sterile vehicle for injection (e.g., saline, PBS with 0.1% BSA)
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)
-
Centrifuge
-
Testosterone ELISA kit
Procedure:
-
Acclimatization: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Dosing Solution Preparation: Dissolve the LHRH agonist in the sterile vehicle to the desired concentration.
-
Animal Grouping: Randomly assign animals to a control group (vehicle only) and one or more treatment groups receiving different doses of the LHRH agonist.
-
Administration: Administer the prepared solutions via subcutaneous or intraperitoneal injection.
-
Blood Collection: Collect blood samples via tail vein or cardiac puncture at predetermined time points (e.g., baseline, 24h, 48h, 7 days, 14 days, 28 days) under anesthesia.
-
Serum Separation: Allow blood to clot and centrifuge to separate the serum.
-
Hormone Analysis: Measure serum testosterone concentrations using a validated ELISA kit according to the manufacturer’s instructions.
-
Data Analysis: Compare the mean testosterone levels between the treatment and control groups at each time point using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
Protocol 2: In Vitro Assessment of GnRH Receptor Downregulation
Objective: To quantify the downregulation of GnRH receptors in pituitary cells following treatment with an LHRH agonist.
Materials:
-
Pituitary cell line (e.g., αT3-1, LβT2)
-
Cell culture medium and supplements
-
LHRH agonist of interest
-
Radiolabeled GnRH analog (e.g., 125I-Buserelin)
-
Scintillation counter
-
Multi-well cell culture plates
Procedure:
-
Cell Culture: Culture pituitary cells in multi-well plates until they reach a suitable confluency.
-
Treatment: Treat the cells with varying concentrations of the LHRH agonist for a specified duration (e.g., 24 hours) to induce receptor downregulation. Include an untreated control group.
-
Washing: Wash the cells with a binding buffer to remove any unbound agonist.
-
Receptor Binding Assay: Incubate the cells with a saturating concentration of the radiolabeled GnRH analog at 4°C to prevent further internalization.
-
Washing and Lysis: Wash the cells to remove unbound radioligand and then lyse the cells.
-
Quantification: Measure the amount of bound radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a large excess of unlabeled GnRH). Compare the specific binding in the agonist-treated groups to the control group to determine the percentage of receptor downregulation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for clarity and reproducibility. The following diagrams were generated using Graphviz (DOT language).
Caption: GnRH Agonist Signaling Pathway.
Caption: Experimental Workflow for In Vivo Testosterone Suppression Assay.
Conclusion
References
- 1. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of testosterone suppression in men receiving histrelin, a novel GnRH agonist for the treatment of prostate cancer. [vivo.weill.cornell.edu]
- 3. Comparison of Single-Agent Androgen Suppression for Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histrelin - Wikipedia [en.wikipedia.org]
- 5. apexbt.com [apexbt.com]
- 6. ilexlife.com [ilexlife.com]
A Head-to-Head Comparison of Two Potent GnRH Agonists: (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH and Goserelin
Disclaimer: Publicly available scientific literature and preclinical data for (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH are scarce. However, this peptide is identified as (D-His2)-Histrelin , a derivative of the well-characterized and potent LHRH agonist, Histrelin. This guide will, therefore, use Histrelin as a surrogate for comparison with Goserelin. It is important to note that the D-His2 modification in the requested peptide may alter its biological activity compared to Histrelin. All data presented for this compound is based on studies conducted with Histrelin.
Introduction
Gonadotropin-releasing hormone (GnRH) agonists are a class of synthetic peptides that are analogues of the natural GnRH. They are pivotal in the management of hormone-dependent diseases such as prostate cancer, breast cancer, endometriosis, and central precocious puberty. Continuous administration of GnRH agonists leads to a paradoxical downregulation of the hypothalamic-pituitary-gonadal axis, resulting in a significant reduction in sex hormone levels. This guide provides a detailed head-to-head comparison of the pharmacological and performance characteristics of this compound (represented by Histrelin) and Goserelin, two potent GnRH agonists.
Mechanism of Action
Both Histrelin and Goserelin are potent agonists of the gonadotropin-releasing hormone receptor (GnRH-R).[1][2] Their mechanism of action involves an initial stimulation of the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can cause a transient surge in testosterone and estrogen levels.[1][2] However, continuous exposure to these agonists leads to desensitization of the pituitary GnRH receptors and downregulation of their numbers.[3] This ultimately results in a profound and sustained suppression of LH and FSH secretion, leading to a state of "medical castration" with significantly reduced levels of gonadal steroids.[1][3]
Signaling Pathway
Upon binding to the G-protein coupled GnRH receptor on pituitary gonadotropes, both agonists initiate a signaling cascade that leads to the synthesis and release of LH and FSH. This process is primarily mediated through the Gq/11 protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium stores, while DAG activates protein kinase C (PKC), both of which are crucial for gonadotropin release.
Quantitative Performance Data
The following tables summarize the available quantitative data for Histrelin and Goserelin. It is important to note that the data are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Receptor Binding Affinity and In Vitro Potency
| Parameter | This compound (as Histrelin) | Goserelin | Reference |
| Receptor Binding Affinity (Kd) | Data not available | Data not available | |
| Receptor Binding Affinity (IC50) | Data not available | Data not available | |
| In Vitro Potency (LH Release) | Potent GnRH agonist | Potent GnRH agonist | [2][4] |
Note: Specific Kd and IC50 values from direct comparative studies were not available in the public domain. Both are recognized as high-potency agonists.
Table 2: In Vivo Efficacy - Hormone Suppression
| Parameter | This compound (as Histrelin) | Goserelin | Reference |
| Testosterone Suppression | Suppressed to ≤ 50 ng/dL in all patients between weeks 4 and 52. 88% of patients had levels < 20 ng/dL.[5][6] | Suppressed to castrate levels by day 21.[7] In some studies, testosterone levels were maintained at or below 0.521 nmol/L.[8] | [5][6][7][8] |
| LH Suppression | Peak LH levels suppressed to prepubertal levels within 1 month.[9] In a study on central precocious puberty, peak LH fell from 28.2 to 0.8 mIU/ml by 1 month in treatment-naive patients.[10] | Serum LH levels are suppressed following an initial surge.[7] | [7][9][10] |
| Estradiol Suppression | Suppressed from 24.5 to 5.9 pg/ml by 1 month in girls with central precocious puberty.[10] | Suppressed to postmenopausal range.[11] | [10][11] |
| Formulation/Dosing | Subdermal implant (e.g., 50 mg for 12 months) | Subcutaneous depot injection (e.g., 3.6 mg every 28 days or 10.8 mg every 12 weeks) | [1][12] |
Experimental Protocols
GnRH Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity of a test compound to the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow Diagram:
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the GnRH receptor (e.g., HEK293 or CHO cells stably transfected with the human GnRH receptor).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of a radiolabeled GnRH agonist (e.g., [125I]-Triptorelin), and varying concentrations of the unlabeled test compound (this compound or Goserelin).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from free radioligand.
-
Wash the filters with cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Bioassay for LH/FSH Release
This assay measures the potency of a GnRH agonist in stimulating the release of LH and FSH from pituitary cells.
Workflow Diagram:
Methodology:
-
Cell Preparation:
-
Isolate primary anterior pituitary cells from rats or use a suitable pituitary cell line (e.g., LβT2 cells).
-
Plate the cells in multi-well plates and allow them to attach and recover.
-
-
Stimulation:
-
Wash the cells with a serum-free medium.
-
Add fresh medium containing varying concentrations of the GnRH agonist (this compound or Goserelin).
-
Incubate for a specific period (e.g., 2-4 hours) at 37°C in a CO2 incubator.
-
-
Hormone Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of LH and/or FSH in the supernatants using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.
-
-
Data Analysis:
-
Plot the amount of released hormone against the log concentration of the agonist.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression.
-
Conclusion
Both this compound (as inferred from data on its parent compound, Histrelin) and Goserelin are highly potent GnRH agonists that effectively suppress gonadotropin and sex steroid levels upon continuous administration. While both achieve a similar therapeutic outcome of medical castration, they are available in different long-acting formulations—Histrelin as a subdermal implant and Goserelin as a depot injection. The choice between these agents may depend on factors such as patient preference, dosing schedule, and specific clinical indications. The lack of direct comparative preclinical data, particularly on receptor binding and in vitro potency, highlights an area for future research to delineate the subtle pharmacological differences between these two important therapeutic agents.
References
- 1. Histrelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Goserelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical use in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Histrelin. A review of its pharmacological properties and therapeutic role in central precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of testosterone suppression in men receiving histrelin, a novel GnRH agonist for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. canjurol.com [canjurol.com]
- 7. researchgate.net [researchgate.net]
- 8. Gonadal Suppression | SUPPRELIN® LA (histrelin acetate) [supprelinla.com]
- 9. Histrelin Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 10. Efficacy and safety of histrelin subdermal implant in children with central precocious puberty: a multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of goserelin in ovarian function suppression and preservation for pre- and perimenopausal breast cancer patients: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [A new LH-RH agonist for treatment of prostate cancer, 3-month controlled-release formulation of goserelin acetate (Zoladex LA 10.8 mg depot)--outline of pre-clinical and clinical studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH and Other GnRH Analogues by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the high-performance liquid chromatography (HPLC) methods used for the purity analysis of the synthetic Gonadotropin-Releasing Hormone (GnRH) analogue (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH, also known as Histrelin, and other commercially available GnRH analogues. The purity of these synthetic peptides is a critical factor influencing their therapeutic efficacy and safety. This document outlines comparative purity data, details of the analytical methodologies, and visual representations of the experimental workflow to aid in the selection and application of appropriate purity assessment techniques.
Comparative Purity Analysis
The purity of synthetic GnRH analogues is typically determined by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The following table summarizes the typical purity specifications for this compound and other common GnRH agonists, along with their potential impurities.
| GnRH Analogue | Chemical Name | Typical Purity (%) by RP-HPLC | Potential Impurities |
| This compound | Histrelin | > 99%[1] | Cleavage products (e.g., of |
| (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH | Alarelin | ≥ 97.0%[3] | Deletion sequences, incomplete deprotection products, diastereomers.[3] |
| Leuprolide Acetate | (D-Leu6, Pro-NHEt9)-LHRH | ≥ 97.0% (USP)[4], ≥ 98.0% (Typical)[3] | Oxidized forms, aggregation products, epimers.[3] |
| Goserelin Acetate | (D-Ser(tBu)6, Aza-Gly10)-LHRH | ≥ 95.0%[3] | Related peptides from synthesis, acetate counter-ion variations.[3] |
| Triptorelin | (D-Trp6)-LHRH | ≥ 98.5%[3] | Truncated peptides, residual solvents.[3] |
Experimental Protocols
Detailed methodologies for the RP-HPLC analysis of these GnRH analogues are provided below. These protocols are based on pharmacopoeial methods and published literature, offering a basis for in-house method development and validation.
1. HPLC Purity Analysis of this compound (Histrelin)
-
Principle: A gradient RP-HPLC method is used to separate the main peptide from its potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient tailored to achieve optimal separation of impurities. A typical starting point would be a low percentage of Mobile Phase B, gradually increasing to elute the main peptide and then any more hydrophobic impurities.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of 1 mg/mL.
-
2. HPLC Purity Analysis of Leuprolide Acetate (USP Method) [4]
-
Principle: An isocratic or gradient RP-HPLC method as per the United States Pharmacopeia (USP).
-
Instrumentation: HPLC with a UV detector.
-
Chromatographic Conditions:
-
Column: L1 packing (C18), 3 µm, 4.6 x 100 mm
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). The exact composition is specified in the current USP monograph.
-
Flow Rate: 1.0 to 1.5 mL/min
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve approximately 100 mg of Leuprolide Acetate in 100 mL of the mobile phase. Dilute 5.0 mL of this solution to 100 mL with the mobile phase.
-
3. HPLC Purity Analysis of Goserelin Acetate
-
Principle: A gradient RP-HPLC method to determine purity and related substances.
-
Instrumentation: HPLC with a UV detector.
-
Chromatographic Conditions (based on a published method):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: Phosphate buffer
-
Mobile Phase B: Acetonitrile
-
Gradient: A specific gradient program to ensure separation of all known impurities.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a known concentration.
-
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for HPLC Purity Analysis
The following diagram illustrates the general workflow for the purity analysis of synthetic peptides by HPLC.
Caption: General workflow for HPLC purity analysis of synthetic peptides.
Signaling Pathway of GnRH Agonists
This diagram illustrates the mechanism of action of GnRH agonists like this compound.
Caption: Signaling pathway of GnRH agonists leading to hormonal suppression.
References
A Comparative Guide to the Pharmacokinetics of LHRH Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of commonly used Luteinizing Hormone-Releasing Hormone (LHRH) agonists: leuprolide, goserelin, triptorelin, and histrelin. The information presented is intended to support research, clinical development, and informed decision-making in the field of hormone-dependent therapies.
Introduction to LHRH Agonists
LHRH agonists are synthetic analogs of the natural gonadotropin-releasing hormone (GnRH).[1] They are a cornerstone in the management of hormone-sensitive conditions, most notably advanced prostate cancer.[2] These agonists work through a biphasic mechanism of action on the pituitary gonadotrophs.[3] Initially, they stimulate the LHRH receptors, causing a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can lead to a temporary increase in testosterone levels, known as a "testosterone flare".[3] However, continuous administration leads to downregulation and desensitization of the LHRH receptors, resulting in a profound suppression of gonadotropin secretion and, consequently, a reduction of testosterone to castrate levels.[1] While the therapeutic class effect is well-established, notable differences in the pharmacokinetic properties of available agents exist, largely influenced by their depot formulations designed for sustained release.[3]
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of LHRH agonists are crucial for understanding their clinical performance, including the onset and duration of therapeutic effect. The following table summarizes key pharmacokinetic data for leuprolide, goserelin, triptorelin, and histrelin based on available clinical studies. It is important to note that direct comparison of these values should be done with caution, as they are derived from studies with varying designs, patient populations, and drug formulations.
| Pharmacokinetic Parameter | Leuprolide Acetate | Goserelin Acetate | Triptorelin Pamoate | Histrelin Acetate |
| Bioavailability | ~94% (subcutaneous)[3][4] | High (implant)[3] | High (depot)[3] | ~92% (implant)[3] |
| Elimination Half-life (t½) | ~3 hours (intravenous bolus)[3] | 2.3-4.2 hours (aqueous solution)[5][6] | ~7.6 hours[7] | ~3.9 hours (terminal)[3] |
| Time to Peak Concentration (Tmax) | 1-3 hours (depot formulations)[8] | Not explicitly defined for depot; second peak around 14 days[6] | ~2.5 hours (initial peak for 3-month depot) | Median of 12 hours (implant) |
| Peak Serum Concentration (Cmax) | 13.1-54.5 µg/L (dose-dependent for depot)[8] | Not consistently reported for depot in humans | 35.70 ± 18.26 ng/mL (initial peak for 3-month depot) | ~0.265 ng/mL (mean serum concentration over 52 weeks)[9] |
| Area Under the Curve (AUC) | Dose-dependent increase with depot formulations[8] | Dose-proportional increase in rats[10] | Not available in a comparative format | Not applicable for continuous release implant |
| Formulation | Intramuscular/subcutaneous depot injection[3] | Subcutaneous implant[3] | Intramuscular depot injection[3] | Subcutaneous implant[3] |
| Release Mechanism | Biodegradable polymer microspheres[11] | Biodegradable lactide-glycolide copolymer matrix[5][6] | Biodegradable polymer microspheres[7] | Non-biodegradable hydrogel implant[3] |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above involves meticulously designed clinical trials. Below is a summary of the methodologies commonly employed in these studies.
Study Design
Pharmacokinetic studies for LHRH agonists are typically conducted as phase I, open-label, parallel-group, or randomized clinical trials.[6] These studies may involve healthy volunteers or patients with the target condition, such as prostate cancer.[5][6] The primary objective is to characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug. Both single-dose and multiple-dose studies are conducted to evaluate the drug's behavior after initial administration and at steady state.[10]
Drug Administration and Sampling
The LHRH agonist is administered via its intended route, which is typically intramuscular or subcutaneous injection for depot formulations or subcutaneous implantation.[3] Blood samples are collected at predefined time points before and after drug administration. The sampling schedule is designed to capture the initial absorption phase, the peak concentration, and the elimination phase of the drug.[5][8] For long-acting formulations, sampling may extend over several months.[8]
Analytical Methods
The quantification of LHRH agonists in plasma or serum requires highly sensitive and specific analytical methods due to the low circulating concentrations of these peptide drugs. The most commonly used techniques include:
-
Radioimmunoassay (RIA): A traditional and sensitive method for quantifying peptide hormones.[5][6] It relies on the competitive binding of a radiolabeled antigen and the unlabeled antigen (from the sample) to a specific antibody.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This has become the gold standard for bioanalysis due to its high specificity, sensitivity, and ability to quantify the parent drug and its metabolites simultaneously.[12] The method involves chromatographic separation of the analyte from the biological matrix followed by mass spectrometric detection.
Sample preparation is a critical step to remove interfering substances from the plasma or serum. This typically involves protein precipitation followed by solid-phase extraction (SPE) to concentrate the analyte before analysis.
LHRH Agonist Signaling Pathway
The therapeutic effect of LHRH agonists is mediated through their interaction with LHRH receptors on pituitary gonadotrophs. The following diagram illustrates the signaling pathway.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioavailability of leuprolide acetate following nasal and inhalation delivery to rats and healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of goserelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of depot leuprorelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preliminary report on use of depot formulation of LHRH analogue ICI 118630 (Zoladex) in patients with prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical development of the GnRH agonist leuprolide acetate depot - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Long-Term Effects of (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH and Other LHRH Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term effects of the luteinizing hormone-releasing hormone (LHRH) analog (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH, a potent gonadotropin-releasing hormone (GnRH) agonist, with other commonly used alternatives in its class. Due to the limited availability of specific long-term data for this particular analog, this guide will utilize data for its closely related and well-studied counterpart, Histrelin, as a proxy. The information presented is intended to support research, clinical development, and informed decision-making in the field of hormone-dependent therapies.
Introduction to this compound and its Analogs
This compound, also known as (D-HIS2)-HISTRELIN, is a synthetic analog of the naturally occurring LHRH. Like other LHRH agonists such as Leuprolide, Goserelin, and Triptorelin, it is designed to be more potent and have a longer duration of action than the native hormone. These agents are crucial in the management of hormone-sensitive conditions, most notably advanced prostate cancer and central precocious puberty (CPP).
Mechanism of Action: A Biphasic Response
LHRH agonists exert their effects through a biphasic mechanism of action on the pituitary gland. Initially, they stimulate the LHRH receptors, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This "flare-up" effect can temporarily increase testosterone levels in men and estrogen levels in women. However, continuous administration leads to the downregulation and desensitization of the pituitary LHRH receptors. This sustained stimulation ultimately results in a profound suppression of LH and FSH release, leading to a significant reduction in gonadal steroid production to castrate levels.
Caption: Workflow for a clinical trial of Histrelin in prostate cancer.
Histrelin in Central Precocious Puberty (Phase 3, Open-Label, Prospective Study)
-
Objective: To investigate the long-term safety and efficacy of the subdermal Histrelin implant for the treatment of CPP. *[1] Patient Population: Thirty-six children (girls and boys) with CPP, including both treatment-naïve and previously treated patients. *[1] Intervention: A 50 mg Histrelin implant was inserted subcutaneously in the inner upper arm. A new implant was placed upon removal of the prior 12-month implant for patients continuing in the long-term extension phase. *[1] Efficacy Assessment: The main outcome measures were peak LH after GnRHa stimulation testing and serum estradiol (in girls) or testosterone (in boys). Height, weight, and bone age were also assessed. *[1] Safety Assessment: Occurrence of adverse events, results from clinical laboratory tests, and findings from physical examinations were monitored.
References
Safety Operating Guide
Navigating the Safe Disposal of (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH: A Comprehensive Guide for Laboratory Professionals
Essential protocols for the safe handling and disposal of the research-grade LHRH analog, (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH, are critical for ensuring personnel safety and regulatory compliance. Due to the limited availability of specific toxicological data for this compound, it must be treated as a potentially hazardous substance, necessitating stringent adherence to established guidelines for the management of potent chemical compounds.
A similar LHRH analog has a GHS classification of H361, indicating it is "Suspected of damaging fertility or the unborn child"[1]. This underscores the importance of minimizing exposure and ensuring proper containment and disposal. All personnel handling this and similar peptide compounds must receive adequate training on the potential hazards and the required safety procedures.[2]
Immediate Safety and Handling Protocols
Before beginning any work with this compound, a thorough risk assessment should be conducted.[2] Standard laboratory procedures for handling potent or unknown compounds should be strictly followed.
Personal Protective Equipment (PPE) and Engineering Controls
The following table summarizes the essential PPE and engineering controls required for handling this LHRH analog.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes or accidental contact with the eyes. |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact. Gloves should be changed immediately if contaminated. |
| Body Protection | A lab coat or other protective clothing | To shield the skin from potential exposure. |
| Ventilation | Use in a well-ventilated area or a chemical fume hood | To minimize the risk of inhalation of any aerosolized powder.[2] |
General Handling Precautions
-
Avoid Direct Contact: Prevent contact with skin, eyes, and clothing.
-
Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]
-
Hygiene: Wash hands thoroughly after handling.
-
Weighing: Handle the solid compound in a fume hood or other contained environment to prevent the generation and dispersal of dust.[2]
-
Solutions: Prepare solutions in a fume hood.
Step-by-Step Disposal Plan
The disposal of this compound and all contaminated materials must comply with local, state, and federal regulations for hazardous waste. Never dispose of this compound or its waste down the drain.
Waste Segregation and Collection
Proper segregation of waste at the point of generation is crucial. Establish distinct waste streams for different types of contaminated materials.
Experimental Protocol for Disposal
-
Initial Assessment : Treat all materials contaminated with this compound as hazardous waste.
-
Waste Collection :
-
Solid Waste : Collect all contaminated solid materials (e.g., gloves, pipette tips, vials, absorbent paper) in a designated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable for peptide-based waste.
-
Liquid Waste : Collect all unused solutions and contaminated buffers in a separate, sealed, and chemically compatible hazardous waste container.
-
Sharps Waste : Dispose of any contaminated sharps (e.g., needles, syringes, Pasteur pipettes) in a designated, puncture-resistant sharps container.
-
-
Labeling :
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the date of waste generation. Indicate the primary hazard as "Reproductive Toxicity."
-
-
Storage :
-
Store sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Decontamination of Work Surfaces :
-
Thoroughly decontaminate all work surfaces (benchtops, fume hood sash, etc.) after handling the compound. Use a suitable laboratory detergent and collect all cleaning materials (e.g., wipes, paper towels) for disposal as solid hazardous waste.
-
-
Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Provide them with all available information about the compound.
-
Spill or Release Procedures
In the event of a spill, the primary objective is to prevent exposure and contain the material.
-
Powder Spills : Gently cover the spill with absorbent paper to avoid raising dust. Wet the paper before cleaning it up.
-
Liquid Spills : Absorb the spill with an inert material such as vermiculite or sand.
-
Cleanup : Place all cleanup materials into a sealed, labeled hazardous waste container. Ventilate the area and thoroughly wash the spill site after cleanup is complete. Report the incident to your laboratory supervisor and EHS department.
References
Essential Safety and Handling of (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of synthetic peptides like (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH, a potent LHRH analog, is critical for both personal safety and research integrity. Given that the specific toxicological properties of many research-grade peptides are not fully characterized, a cautious and well-defined approach to handling is essential.[1][2] This guide provides immediate safety protocols, operational procedures, and disposal plans to ensure a secure laboratory environment.
Risk Assessment and Primary Hazards
Before handling this compound, a thorough risk assessment is mandatory.[1][3] As with many synthetic peptides, the primary risks include:
-
Unknown Biological Activity: The full biological effects of novel peptides may not be completely understood.[1]
-
Respiratory Sensitization: Inhalation of the lyophilized powder can lead to allergic reactions.[1]
-
Skin and Eye Irritation: Direct contact with the peptide in either powder or solution form can cause irritation.[1][3]
Personal Protective Equipment (PPE)
The primary barrier against accidental exposure is the consistent and correct use of appropriate PPE.[4] The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Chemical-resistant goggles are required to protect against splashes when handling solutions.[1][3] |
| Face Shield | Recommended in addition to goggles when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the standard for handling peptides. It is advisable to change gloves immediately if they become contaminated.[1][3][4] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][3] |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | All handling of the lyophilized powder, which can easily become airborne, must be conducted in a fume hood or biosafety cabinet to prevent inhalation.[4] |
| Respirator | May be necessary in addition to a fume hood when working with larger quantities of the lyophilized powder.[1][5] |
Operational and Handling Protocols
Adherence to strict handling protocols is crucial to minimize exposure risk and maintain the integrity of the compound.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store the lyophilized peptide at -20°C or colder for long-term stability, away from bright light.[4][6]
-
Before opening, allow the vial to warm to room temperature to prevent condensation, which can decrease the stability of the peptide.[7]
Reconstitution of Lyophilized Powder:
This procedure should always be performed within a chemical fume hood or biological safety cabinet.
-
Preparation: Don the required PPE (lab coat, gloves, and safety goggles). Sanitize the work area.[1]
-
Solvent Selection: Use an appropriate sterile solvent as recommended by the supplier or based on the peptide's properties. Common solvents include sterile water or specific buffers.[6]
-
Reconstitution: Carefully add the solvent to the vial containing the lyophilized peptide. Mix gently by swirling or pipetting up and down. Avoid vigorous shaking.
-
Labeling: Immediately label all solutions with the peptide name, concentration, date of preparation, and "Research Use Only".[4]
Handling of Solutions:
-
Work in a designated and clean laboratory area.[4]
-
Use fresh, sterile equipment for each peptide to prevent cross-contamination.[4]
-
For long-term storage of solutions, it is recommended to create aliquots to avoid repeated freeze-thaw cycles.[6] Store these aliquots at -20°C or colder.[6]
The following diagram illustrates the general workflow for handling this LHRH analog.
Caption: General experimental workflow for handling this compound.
Emergency Procedures
In the event of accidental exposure, immediate action is necessary.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[3] Seek immediate medical attention.
-
Inhalation: If the powder is inhaled, move the individual to fresh air.[5][8] Seek medical attention.
-
Spill: In case of a spill, clear the area and restrict access.[3] For powder spills, gently cover with absorbent material to avoid raising dust, then carefully clean up.[5][9] For liquid spills, use absorbent materials.[3] All cleanup materials should be placed in a designated hazardous waste container.[9]
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
-
Waste Segregation: All materials that have come into contact with the peptide, including gloves, pipette tips, vials, and unused solutions, must be collected in a designated and clearly labeled hazardous chemical waste container.[2][3][4]
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[2]
-
Institutional Protocols: Never dispose of peptides or contaminated materials in the regular trash or down the drain.[2][3] Follow your institution's environmental health and safety (EH&S) guidelines for the collection and disposal of hazardous waste.[4]
The following decision-making flowchart outlines the process for selecting the appropriate level of PPE.
Caption: PPE selection logic for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biovera.com.au [biovera.com.au]
- 4. peptide24.store [peptide24.store]
- 5. peptide.co.jp [peptide.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. NIBSC - Peptide Storage [nibsc.org]
- 8. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
